1-Chloro-3,3,3-trifluoro-1-propene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF3/c4-2-1-3(5,6)7/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTMPQQAWUMPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950023 | |
| Record name | 1-Chloro-3,3,3-trifluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2730-43-0 | |
| Record name | 1-Chloro-3,3,3-trifluoropropene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2730-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3,3,3-trifluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (E)-1-chloro-3,3,3-trifluoropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-1-chloro-3,3,3-trifluoropropene, also known as HCFO-1233zd(E), is a hydrochlorofluoroolefin (HCFO) that has garnered significant interest as a next-generation refrigerant, blowing agent, and solvent due to its favorable environmental profile, including a low global warming potential (GWP) and a negligible ozone depletion potential (ODP). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes and relationships to support research and development activities.
Chemical and Physical Properties
(E)-1-chloro-3,3,3-trifluoropropene is a colorless gas at standard conditions.[1] Its key identifying information and physical properties are summarized in the tables below.
Table 1: General and Chemical Properties
| Property | Value |
| IUPAC Name | (E)-1-chloro-3,3,3-trifluoroprop-1-ene |
| Synonyms | trans-1-chloro-3,3,3-trifluoropropene, HCFO-1233zd(E) |
| CAS Number | 102687-65-0 |
| Molecular Formula | C₃H₂ClF₃ |
| Molecular Weight | 130.49 g/mol |
| Appearance | Colorless gas |
Table 2: Physical and Thermodynamic Properties
| Property | Value | Conditions |
| Boiling Point | 18.85 °C | 1 atm |
| Vapor Pressure | 106.5 kPa | 19.93 °C |
| Density (liquid) | 1.0858 g/cm³ | 90 °C, 9001 Torr |
| Ionization Energy | 11.7 eV | - |
Table 3: Spectroscopic Data
| Technique | Key Data Points |
| ¹⁹F NMR | Chemical shifts are sensitive to the molecular environment. |
| Mass Spec (GC-MS) | Available spectra for identification. |
| IR Spectroscopy | Absorption spectra have been measured. |
| UV Spectroscopy | Absorption spectra have been measured. |
Experimental Protocols
Synthesis of (E)-1-chloro-3,3,3-trifluoropropene via Dehydrochlorination
A common method for the synthesis of (E)-1-chloro-3,3,3-trifluoropropene is the dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa). This can be achieved through various methods, including reaction with an alkaline solution or catalytic dehydrochlorination.
1. Liquid-Phase Dehydrochlorination with Alkaline Solution:
-
Apparatus: A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a temperature probe. The outlet of the condenser should be connected to a cold trap to collect the volatile product.
-
Reagents:
-
1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa)
-
Aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
-
Procedure:
-
Charge the flask with the aqueous alkaline solution and the phase-transfer catalyst.
-
Heat the mixture to the desired reaction temperature (typically in the range of 50-100 °C).
-
Slowly add HCFC-243fa to the stirred solution via the dropping funnel.
-
The reaction is typically exothermic. Maintain the desired temperature by external cooling if necessary.
-
The product, (E)-1-chloro-3,3,3-trifluoropropene, is volatile and will distill from the reaction mixture.
-
Collect the product in a cold trap (e.g., cooled with dry ice/acetone).
-
The crude product can be purified by fractional distillation.
-
2. Gas-Phase Catalytic Dehydrochlorination:
-
Apparatus: A packed-bed reactor, typically a tube furnace, containing a suitable catalyst. The reactor should be connected to a system for feeding the gaseous reactant and for collecting and analyzing the product stream.
-
Reagents:
-
Gaseous 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa)
-
Inert carrier gas (e.g., nitrogen)
-
Catalyst (e.g., activated carbon, metal oxides)
-
-
Procedure:
-
Pack the reactor with the chosen catalyst.
-
Heat the reactor to the desired reaction temperature (typically in the range of 150-400 °C).
-
Pass a stream of gaseous HCFC-243fa, diluted with an inert gas, through the heated catalyst bed.
-
The product stream exiting the reactor will contain (E)-1-chloro-3,3,3-trifluoropropene, unreacted starting material, HCl, and potentially byproducts.
-
The product can be isolated and purified by condensation and subsequent distillation.
-
Measurement of Vapor Pressure
The vapor pressure of (E)-1-chloro-3,3,3-trifluoropropene can be measured using a static or dynamic apparatus. A common experimental setup involves a temperature-controlled vessel connected to a pressure transducer.
-
Apparatus: A thermostatically controlled sample cell, a pressure transducer, a vacuum pump, and a temperature measurement device.
-
Procedure:
-
Introduce a small amount of liquid (E)-1-chloro-3,3,3-trifluoropropene into the sample cell.
-
Evacuate the cell to remove any non-condensable gases.
-
Allow the system to reach thermal equilibrium at a set temperature.
-
Record the pressure reading from the transducer, which corresponds to the vapor pressure of the substance at that temperature.
-
Repeat the measurement at various temperatures to obtain a vapor pressure curve.
-
Visualizations
Caption: Synthetic routes to (E)-1-chloro-3,3,3-trifluoropropene.
Caption: Experimental workflow for vapor pressure measurement.
References
(Z)-1-chloro-3,3,3-trifluoropropene physical properties
An In-depth Technical Guide on the Physical Properties of (Z)-1-chloro-3,3,3-trifluoropropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (Z)-1-chloro-3,3,3-trifluoropropene. Due to the limited availability of specific experimental data for the (Z)-isomer, this guide also includes comparative data for the (E)-isomer and outlines general experimental protocols for the determination of key physical characteristics, in accordance with internationally recognized standards.
Core Physical Properties
(Z)-1-chloro-3,3,3-trifluoropropene, an unsaturated chlorofluorocarbon, is a colorless liquid at room temperature.[1] It is the cis-isomer of 1-chloro-3,3,3-trifluoropropene. The physical properties of both the (Z)- and (E)-isomers are summarized in the table below for comparative analysis.
Table 1: Physical Properties of 1-chloro-3,3,3-trifluoropropene Isomers
| Property | (Z)-1-chloro-3,3,3-trifluoropropene | (E)-1-chloro-3,3,3-trifluoropropene |
| Molecular Formula | C₃H₂ClF₃[2] | C₃H₂ClF₃ |
| Molecular Weight | 130.49 g/mol [2] | 130.49 g/mol |
| Boiling Point | 39.6 °C[3] | 18.5 °C[3] |
| Melting Point | < -90 °C[4] | < -90 °C[4] |
| Density | Predicted: 1.312 ± 0.06 g/cm³[5] | 1.0858 g/cm³ (liquid) @ 90 °C[6] |
| Vapor Pressure | 106.5 kPa at 19.93°C[7] | 1.065 hPa (20 °C)[8] |
| Solubility in Water | No data available | 1.9 g/L (20 °C)[8] |
Experimental Protocols for Determination of Physical Properties
The following sections detail standardized methodologies for determining the key physical properties of volatile liquids like (Z)-1-chloro-3,3,3-trifluoropropene, largely based on the OECD Guidelines for the Testing of Chemicals.[1][2]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For volatile compounds, several methods are applicable:
-
Distillation Method: A sample of the liquid is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded.[10]
-
Capillary Tube Method: A small amount of the liquid is placed in a fusion tube with an inverted capillary tube.[11] The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and then ceases upon cooling, is recorded as the boiling point.[11]
Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[6]
-
Differential Scanning Calorimetry (DSC): This is a highly accurate method where a sample is heated at a controlled rate, and the heat flow required to raise its temperature is compared to a reference.[12][13] The onset of the endothermic peak in the DSC thermogram corresponds to the melting point.[6][13]
-
Capillary Method: A small, powdered sample is packed into a capillary tube and heated in a melting point apparatus.[14] The temperature range over which the sample melts is observed and recorded.[14]
Density Determination
Density is the mass per unit volume of a substance.[15]
-
Pycnometer Method: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.
-
Hydrometer Method: A hydrometer is floated in the liquid, and the density is read directly from the calibrated scale at the point where the liquid surface meets the stem of the hydrometer.
-
Vapor Density Method (Dumas Method): For volatile liquids, the molar mass can be determined by measuring the mass of the vaporized liquid and the volume it occupies.[5] A small amount of the liquid is vaporized in a flask of known volume, and the mass of the condensed vapor is measured.[5]
Vapor Pressure Determination
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.
-
Static Method: The substance is placed in a container with a pressure measuring device, and the pressure is measured at various temperatures after equilibrium is reached.
-
Gas Saturation Method: A stream of inert gas is passed through the liquid at a known temperature and flow rate to become saturated with the vapor.[3][16] The amount of vaporized substance is then determined, and the vapor pressure is calculated.[3][16]
Safety Information
The following safety information for (Z)-1-chloro-3,3,3-trifluoropropene is derived from its Safety Data Sheet (SDS).[17]
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Contains gas under pressure; may explode if heated.[18]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[17]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[17]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[17]
-
Ingestion: Rinse mouth with water and do not induce vomiting.[17]
-
-
Handling and Storage: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
-
Fire-fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[17]
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a volatile liquid like (Z)-1-chloro-3,3,3-trifluoropropene.
Caption: Workflow for Physical Property Determination.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. oecd.org [oecd.org]
- 3. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]
- 4. produkte.linde-gas.at [produkte.linde-gas.at]
- 5. keetonchemistry.weebly.com [keetonchemistry.weebly.com]
- 6. calnesis.com [calnesis.com]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. files.chemicalwatch.com [files.chemicalwatch.com]
- 9. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]
- 10. google.com [google.com]
- 11. byjus.com [byjus.com]
- 12. westlab.com [westlab.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. Page loading... [wap.guidechem.com]
Spectroscopic Profile of 1-Chloro-3,3,3-trifluoro-1-propene: A Technical Guide
Introduction: 1-Chloro-3,3,3-trifluoro-1-propene (C₃H₂ClF₃), also known by its refrigerant designation HCFO-1233zd, is a fluorinated olefin with significant applications as a low global warming potential (GWP) refrigerant, foam blowing agent, and solvent.[1][2] The compound exists as two geometric isomers: trans-(E)-1-chloro-3,3,3-trifluoro-1-propene and cis-(Z)-1-chloro-3,3,3-trifluoro-1-propene. A thorough understanding of their spectroscopic properties is essential for identification, characterization, and quality control in research and industrial settings. This guide provides a detailed overview of the available spectroscopic data for both isomers, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for the trans-(E) and cis-(Z) isomers of this compound.
Table 1: Infrared (IR) Spectroscopy Data
The gas-phase infrared spectrum of trans-1-chloro-3,3,3-trifluoro-1-propene has been measured, revealing characteristic absorption bands related to its molecular vibrations.[3][4][5] Data for the cis isomer is not as readily available in the cited literature.
| Isomer | Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |
| trans-(E) | 3100 | =C-H stretch |
| 1620 | C=C stretch | |
| 1350 - 1100 | C-F stretches (CF₃ group) | |
| 970 | =C-H bend (out-of-plane) | |
| 820 | C-Cl stretch |
Note: The assignments are based on typical frequency ranges for the given functional groups.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR data provides detailed structural information through chemical shifts (δ) and coupling constants (J). Data is referenced to standard tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) for ¹⁹F.
¹H NMR Data
| Isomer | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| trans-(E) | H-1 | ~6.5 - 7.0 | Doublet of Quartets (dq) | ³J(H,H) ≈ 13-15, ³J(H,F) ≈ 6-8 |
| H-2 | ~6.2 - 6.7 | Doublet of Quartets (dq) | ³J(H,H) ≈ 13-15, ⁴J(H,F) ≈ 1-2 | |
| cis-(Z) | H-1 | ~6.3 - 6.8 | Doublet of Quartets (dq) | ³J(H,H) ≈ 7-9, ³J(H,F) ≈ 1-2 |
| H-2 | ~6.0 - 6.5 | Doublet of Quartets (dq) | ³J(H,H) ≈ 7-9, ⁴J(H,F) ≈ 6-8 |
Note: Values are estimated based on typical ranges for similar structures. The trans coupling constant for vicinal protons is significantly larger than the cis coupling constant.
¹³C NMR Data
| Isomer | Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| trans-(E) | C-1 | ~120 - 125 | Quartet (q) | ²J(C,F) ≈ 5-7 |
| C-2 | ~115 - 120 | Quartet (q) | ³J(C,F) ≈ 1-2 | |
| C-3 | ~125 - 130 | Quartet (q) | ¹J(C,F) ≈ 270-280 | |
| cis-(Z) | C-1 | ~118 - 123 | Quartet (q) | ²J(C,F) ≈ 30-35 |
| C-2 | ~113 - 118 | Quartet (q) | ³J(C,F) ≈ 5-7 | |
| C-3 | ~125 - 130 | Quartet (q) | ¹J(C,F) ≈ 270-280 |
Note: Values are estimated. The C-F coupling constants, particularly the two-bond coupling (²J), are highly sensitive to stereochemistry.
¹⁹F NMR Data
| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| trans-(E) | ~ -65 | Doublet of Doublets (dd) | ³J(F,H) ≈ 6-8, ⁴J(F,H) ≈ 1-2 |
| cis-(Z) | ~ -63 | Doublet of Doublets (dd) | ³J(F,H) ≈ 1-2, ⁴J(F,H) ≈ 6-8 |
Note: ¹⁹F NMR spectra for both isomers are noted in the PubChem database.[6][7] The chemical shifts are relative to CFCl₃.
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ([M]⁺) and characteristic isotopic patterns for chlorine are key identifiers.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Probable Fragment Structure |
| trans-(E) & cis-(Z) | 130, 132 (ratio ~3:1) | 111 | [M - F]⁺ |
| 95 | [M - Cl]⁺ | ||
| 75 | [C₂HClF]⁺ | ||
| 69 | [CF₃]⁺ | ||
| 61 | [C₂H₂Cl]⁺ |
Note: The presence of one chlorine atom results in a characteristic M and M+2 isotopic pattern with an approximate 3:1 intensity ratio. Fragmentation data is inferred from common pathways for halogenated alkenes.[8][9]
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the analysis of a volatile, fluorinated compound like this compound.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For a volatile liquid, a gas cell is the preferred method.
-
Ensure the gas cell (typically with KBr or NaCl windows) is clean, dry, and free of any residual contaminants.
-
Evacuate the cell to a low pressure.
-
Introduce a small amount of the this compound sample into the cell. The compound's volatility allows it to fill the cell as a gas.[10]
-
Record the pressure within the cell.
-
-
Data Acquisition:
-
Acquire a background spectrum of the evacuated gas cell.
-
Place the sample-containing cell in the spectrometer's beam path.
-
Acquire the sample spectrum over a typical range of 4000–400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The final spectrum is generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance plot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of the this compound sample in a deuterated NMR solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
The choice of solvent can slightly influence chemical shifts.
-
-
Data Acquisition (¹H, ¹³C, ¹⁹F):
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets (or quartets due to C-F coupling). A longer acquisition time or a higher sample concentration may be needed due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled or proton-coupled ¹⁹F spectrum. Since ¹⁹F is a high-abundance, high-sensitivity nucleus, acquisition is generally rapid.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (like CFCl₃ for ¹⁹F).
-
Integrate the peaks in the ¹H spectrum to determine relative proton ratios.
-
Mass Spectrometry (MS) Protocol
-
Sample Introduction:
-
Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis of this volatile compound.
-
Inject a dilute solution of the sample (in a volatile solvent like dichloromethane or hexane) into the GC.
-
The GC will separate the isomers and any impurities before they enter the mass spectrometer.
-
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy is sufficient to cause fragmentation, yielding a characteristic pattern.
-
-
Mass Analysis:
-
The generated ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
-
Data Acquisition and Processing:
-
The detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺) and its M+2 isotope peak to confirm the molecular weight and the presence of chlorine.
-
Analyze the major fragment peaks to elucidate the structure and confirm the identity of the compound.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for comprehensive spectroscopic analysis of a chemical compound.
Caption: General Workflow for Spectroscopic Analysis.
References
- 1. Page loading... [guidechem.com]
- 2. 1-Chloro-3,3,3-trifluoropropene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical Properties of trans-1-Chloro-3,3,3-trifluoropropene (trans-CHClHCHCF3): OH Reaction Rate Constant, UV and IR Absorption Spectra, Global Warming Potential, and Ozone Depletion Potential | ESD Publications [esdpubs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. (Z)-1-chloro-3,3,3-trifluoropropene | C3H2ClF3 | CID 11658298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trans-1-Chloro-3,3,3-trifluoropropene | C3H2ClF3 | CID 5709018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. english.gyig.cas.cn [english.gyig.cas.cn]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Photochemical Properties of trans-1-chloro-3,3,3-trifluoropropene (trans-CHCl=CHCF3): OH Reaction Rate Constant, UV and IR Absorption Spectra, GWP and ODP. | NIST [nist.gov]
An In-depth Technical Guide to the Thermodynamic Properties of 1-Chloro-3,3,3-trifluoropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3,3,3-trifluoropropene, a hydrochlorofluoroolefin (HCFO), exists as two geometric isomers: (E)-1-chloro-3,3,3-trifluoropropene, also known as R-1233zd(E), and (Z)-1-chloro-3,3,3-trifluoropropene. The trans isomer, R-1233zd(E), has garnered significant attention as a low global warming potential (GWP) refrigerant, blowing agent, and solvent. Consequently, its thermodynamic properties have been extensively studied to support its application in various thermal systems. In contrast, publicly available experimental data on the thermodynamic properties of the cis isomer, (Z)-1-chloro-3,3,3-trifluoropropene, is scarce. This guide provides a comprehensive overview of the available thermodynamic data for both isomers, with a primary focus on the well-characterized R-1233zd(E).
Core Thermodynamic Properties
The thermodynamic behavior of a substance is described by several key properties. For R-1233zd(E), a wealth of experimental data is available, forming the basis for accurate equations of state (EOS) that can predict a wide range of thermodynamic properties.
Data Presentation: Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic data for (E)- and (Z)-1-chloro-3,3,3-trifluoropropene based on available literature.
Table 1: General Properties of 1-Chloro-3,3,3-trifluoropropene Isomers
| Property | (E)-1-chloro-3,3,3-trifluoropropene (R-1233zd(E)) | (Z)-1-chloro-3,3,3-trifluoropropene |
| Molecular Formula | C₃H₂ClF₃ | C₃H₂ClF₃ |
| Molar Mass | 130.49 g/mol | 130.49 g/mol [1] |
| Normal Boiling Point | 291.327 K | Not Available |
| Critical Temperature | Higher than HFC-245fa | Not Available |
| Global Warming Potential (100-year) | ~1-7 | Not Available |
| Ozone Depletion Potential | ~0.00024 - 0.00034 | Not Available |
Table 2: Experimental Thermodynamic Data for R-1233zd(E)
| Property | Temperature Range (K) | Pressure Range (MPa) | Reference |
| Vapor Pressure | 253 – 438 | 0.017 – 3.091 | [2] |
| Density (ρ) | 215 – 444 | 0.3 – 24.1 | [2] |
| Speed of Sound | 290 – 420 | 0.07 – 2.1 | [2] |
| Thermal Conductivity | 204 - 453 | 0.1 - 67 |
Table 3: Computed Properties for (Z)-1-chloro-3,3,3-trifluoropropene
| Property | Value | Source |
| XLogP3-AA (Octanol-water partition coefficient) | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 129.9797122 Da | PubChem[1] |
| Monoisotopic Mass | 129.9797122 Da | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
Experimental Protocols
The accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the protocols for key experiments cited in the study of R-1233zd(E).
Vapor Pressure Measurement (Static and Burnett Methods)
Vapor pressure is a critical property for understanding phase equilibrium.
-
Static Method : A sample of the substance is placed in a thermostatically controlled equilibrium cell. The temperature of the cell is precisely controlled, and the corresponding saturation pressure is measured with a high-accuracy pressure transducer once thermal and phase equilibrium is reached. This process is repeated at various temperatures to obtain the vapor pressure curve.
-
Burnett Apparatus : This method involves a series of expansions of a gas from a primary volume into a secondary, evacuated volume. By measuring the pressure after each expansion at a constant temperature, the compressibility factor and subsequently the vapor pressure can be determined with high accuracy. This method is particularly useful for obtaining highly accurate p-ρ-T data.
Density and (p, ρ, T) Behavior Measurement (Two-Sinker Densimeter)
A two-sinker densimeter with a magnetic suspension coupling is a sophisticated instrument for measuring fluid density over a wide range of temperatures and pressures.[2]
-
Principle : The method is based on Archimedes' buoyancy principle. Two sinkers of known mass and volume are suspended in the fluid. A magnetic coupling allows for the weighing of the sinkers without physical contact, isolating the balance from the high-pressure and variable-temperature environment of the sample cell.
-
Methodology :
-
The sample fluid is introduced into a temperature-controlled measurement cell.
-
The two sinkers are alternately weighed in the fluid at a given temperature and pressure.
-
The density of the fluid is calculated from the buoyant forces acting on the two sinkers. By using two sinkers with different volumes, the method can be made more robust and accurate.
-
Measurements are taken at various temperatures and pressures to map the p-ρ-T surface of the fluid.
-
Speed of Sound Measurement (Spherical Acoustic Resonator)
The speed of sound is a thermodynamic property that is related to the compressibility and specific heat capacities of a substance.
-
Principle : A spherical acoustic resonator consists of a hollow, spherical cavity filled with the sample gas. The gas is excited by a transducer, and the acoustic resonance frequencies of the cavity are measured. These resonance frequencies are related to the speed of sound in the gas.
-
Methodology :
-
The spherical cavity is filled with the gas under investigation at a specific temperature and pressure.
-
An acoustic signal is introduced into the cavity, and the frequency is swept to identify the radial resonance modes.
-
The speed of sound is determined from the measured resonance frequencies, the dimensions of the cavity, and the properties of the gas.
-
By conducting measurements over a range of temperatures and pressures, a detailed understanding of the acoustic properties of the gas can be obtained.[2]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the relationships between thermodynamic properties and the experimental methods used to determine them, as well as a typical experimental workflow.
Caption: Relationship between thermodynamic properties and experimental methods.
References
The Environmental Profile of HCFO-1233zd: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
As industries continue to seek environmentally benign alternatives to high global warming potential (GWP) compounds, hydrochlorofluoroolefins (HCFOs) have emerged as a promising class of next-generation refrigerants, blowing agents, and solvents. Among these, trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) has garnered significant attention due to its favorable thermodynamic properties and perceived low environmental impact. This technical guide provides a comprehensive overview of the environmental fate and atmospheric lifetime of HCFO-1233zd(E), with a focus on its core environmental metrics, atmospheric degradation pathways, and the experimental methodologies used for their determination.
Core Environmental Impact Metrics
The environmental impact of HCFO-1233zd(E) is primarily characterized by its atmospheric lifetime, Global Warming Potential (GWP), and Ozone Depletion Potential (ODP). These metrics are summarized in the table below, providing a clear comparison of its environmental footprint.
| Parameter | Value | Reference(s) |
| Atmospheric Lifetime | 42 days (AR6 value) | [1] |
| ~36 days | [2] | |
| 26 days | [3] | |
| Global Warming Potential (GWP) | ||
| 100-year time horizon | < 5 | [2] |
| 1 or less | [3] | |
| Ozone Depletion Potential (ODP) | < 0.0004 | [1] |
| 0.00034 | [1][3] | |
| 0.00030 | [2] | |
| Photochemical Ozone Creation Potential (POCP) | 3.6 | [4] |
| Trifluoroacetic Acid (TFA) Molar Yield | ~2% | [2] |
Atmospheric Lifetime and Degradation
The short atmospheric lifetime of HCFO-1233zd(E) is a key attribute contributing to its low GWP. This rapid degradation is primarily driven by its reaction with hydroxyl radicals (OH) in the troposphere.
Initiation of Atmospheric Degradation
The atmospheric degradation of HCFO-1233zd(E) is predominantly initiated by the addition of the OH radical to the carbon-carbon double bond. This reaction is significantly faster than for saturated hydrofluorocarbons (HFCs), leading to a much shorter atmospheric persistence. The reaction with chlorine atoms (Cl) and ozone (O₃) are considered minor loss processes.
Atmospheric Degradation Pathway
The initial reaction with OH radicals leads to the formation of two possible fluoroalkoxy radicals. The subsequent reactions of these intermediates, in the presence of oxygen (O₂) and nitrogen oxides (NOx), lead to a cascade of products. The primary atmospheric degradation pathway is visualized in the diagram below.
Caption: Atmospheric degradation pathway of HCFO-1233zd(E).
A significant intermediate in this pathway is trifluoroacetaldehyde (CF₃CHO). The fate of CF₃CHO is a critical determinant of the final product distribution. It can undergo photolysis to form carbonyl fluoride (COF₂) or react with OH radicals. The reaction with OH radicals can lead to the formation of trifluoroacetic acid (TFA), a persistent environmental compound. However, for HCFO-1233zd(E), the molar yield of TFA is low, estimated to be around 2%.[2] The major final degradation products are hydrogen fluoride (HF), hydrogen chloride (HCl), and carbon dioxide (CO₂).
Experimental Methodologies
The determination of the environmental impact parameters of HCFO-1233zd(E) relies on a combination of laboratory experiments and atmospheric modeling. This section details the key experimental protocols employed.
Determination of OH Reaction Rate Constant: The Relative Rate Method
The rate constant for the reaction of a compound with the OH radical is a crucial parameter for calculating its atmospheric lifetime. The relative rate method is a widely used experimental technique for this purpose.
Experimental Workflow:
References
An In-depth Technical Guide to the Isomers of 1-Chloro-3,3,3-trifluoro-1-propene and Their Relative Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3,3,3-trifluoro-1-propene, a halogenated alkene, exists as two geometric isomers: (E)-1-chloro-3,3,3-trifluoro-1-propene and (Z)-1-chloro-3,3,3-trifluoro-1-propene. These isomers exhibit distinct physical properties and thermodynamic stabilities, which are critical considerations in their synthesis, separation, and application, particularly in the development of new refrigerants and as intermediates in organic synthesis. This technical guide provides a comprehensive overview of the relative stability of these isomers, supported by quantitative data from computational studies. Detailed experimental methodologies for the synthesis of the (Z)-isomer and the isomerization to the more stable (E)-isomer are also presented.
Introduction to this compound Isomers
This compound (C₃H₂ClF₃) possesses a carbon-carbon double bond, which gives rise to geometric isomerism. The two isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules. The (E)-isomer has the chlorine and trifluoromethyl groups on opposite sides of the double bond (trans), while the (Z)-isomer has them on the same side (cis).
The distinct spatial arrangement of the substituents in the (E) and (Z)-isomers leads to different physical and chemical properties. Notably, the (Z)-isomer has garnered significant interest due to its lower global warming potential, making it a more environmentally friendly alternative in applications such as refrigeration.[1] However, the (E)-isomer is the thermodynamically more stable of the two. This difference in stability is a key factor influencing their synthesis and interconversion.
Relative Stability of the Isomers
The relative stability of the (E) and (Z)-isomers of 1-chloro-3,3,3-trifluoropropene has been investigated using high-level computational methods.
Quantitative Stability Data
Ab initio calculations provide a quantitative measure of the energy difference between the two isomers. The G4MP2 method, a composite quantum chemistry approach known for its high accuracy in predicting thermochemical data, has been employed to determine the relative stability.
Table 1: Calculated Relative Stability of this compound Isomers
| Isomer | Relative Energy (kcal/mol) |
| (Z)-1-chloro-3,3,3-trifluoro-1-propene | 1.2 |
| (E)-1-chloro-3,3,3-trifluoropropene | 0.0 |
Data sourced from G4MP2 ab initio calculations.
These calculations reveal that the (E)-isomer is 1.2 kcal/mol more stable than the (Z)-isomer. This energy difference, while seemingly small, is significant enough to favor the formation of the (E)-isomer under equilibrium conditions.
Diagram 1: Relative energy and stability of the (E) and (Z) isomers.
Experimental Protocols
The following sections detail the methodologies for the synthesis of the (Z)-isomer and its subsequent isomerization to the (E)-isomer.
Synthesis of (Z)-1-chloro-3,3,3-trifluoro-1-propene via Dehydrochlorination
A common method for the synthesis of this compound isomers is the dehydrochlorination of a saturated precursor, such as 1,1-dichloro-3,3,3-trifluoropropane. The (Z)-isomer can be preferentially formed under specific reaction conditions.
Experimental Workflow:
References
Unveiling 1-Chloro-3,3,3-trifluoro-1-propene: A Technical Guide for Researchers
A comprehensive overview of the synonyms, properties, synthesis, and biological interactions of a key fluorinated olefin for professionals in research, science, and drug development.
1-Chloro-3,3,3-trifluoro-1-propene is a fluorinated olefin of significant interest across various scientific and industrial sectors. Its low global warming potential (GWP) and distinct physicochemical properties have positioned it as a prominent replacement for less environmentally friendly hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). This technical guide provides an in-depth exploration of its nomenclature, chemical and physical characteristics, synthesis methodologies, and its interactions with biological and environmental systems.
Nomenclature and Identification: A Compound of Many Names
This compound exists as two geometric isomers, the trans (E) and cis (Z) forms, each with unique identifiers and properties. The compound is known by a variety of synonyms and trade names, reflecting its widespread use.
| Identifier Type | Value |
| IUPAC Name | 1-Chloro-3,3,3-trifluoroprop-1-ene |
| Common Synonyms | 1-Chloro-3,3,3-trifluoropropene, HCFO-1233zd |
| CAS Number (mixture of E/Z) | 2730-43-0[1] |
| CAS Number (E-isomer) | 102687-65-0[1] |
| CAS Number (Z-isomer) | 99728-16-2[1] |
| Trade Names | Solstice® LBA, Solstice® Performance Fluid, Forane® 1233zd[2][3] |
| Refrigerant Designation | R-1233zd[4] |
The trans-isomer, often denoted as HCFO-1233zd(E), is particularly notable for its application as a blowing agent, refrigerant, and solvent.
Physicochemical Properties
The distinct physical and chemical properties of the E and Z isomers of 1-chloro-3,3,3-trifluoropropene are critical to their application and handling. The following table summarizes key quantitative data for the more commercially significant trans-isomer, HCFO-1233zd(E).
| Property | Value | Reference |
| Molecular Formula | C₃H₂ClF₃ | [5] |
| Molecular Weight | 130.49 g/mol | [5] |
| Boiling Point | 19 °C (66 °F) | [6] |
| Freezing Point | -107 °C (-161 °F) | |
| Vapor Pressure @ 20°C | 106.3 kPa | |
| Liquid Density @ 20°C | 1.296 g/mL | |
| Global Warming Potential (GWP) | 1 | |
| Ozone Depletion Potential (ODP) | ~0.00034 | [7] |
| Atmospheric Lifetime | Approximately 26-42 days | [7] |
Synthesis and Manufacturing
The primary industrial synthesis of 1-chloro-3,3,3-trifluoropropene typically starts from 1,1,1,3,3-pentachloropropane (HCC-240fa). The process involves fluorination and dehydrohalogenation steps.
A general workflow for the synthesis is outlined below:
Experimental Protocol: Isomerization of (E)-1-chloro-3,3,3-trifluoropropene to (Z)-1-chloro-3,3,3-trifluoropropene
The selective production of a specific isomer is often crucial. The following protocol describes a method for the isomerization of the (E)-isomer to the (Z)-isomer.
Objective: To convert (E)-1-chloro-3,3,3-trifluoropropene to a mixture containing a higher proportion of (Z)-1-chloro-3,3,3-trifluoropropene.
Materials:
-
(E)-1-chloro-3,3,3-trifluoropropene (99.9% purity)
-
MONEL™ tube
-
Aluminum fluoride (AlF₃) catalyst
-
Tube furnace
-
Cylinder for product collection
-
Dry ice for cooling
-
Gas chromatograph (GC) for analysis
Procedure:
-
Pack a MONEL™ tube with aluminum fluoride (AlF₃) to serve as the catalyst.
-
Place the packed tube into a tube furnace and heat to the desired reaction temperature (e.g., 200°C or 300°C).
-
Pass the 99.9% pure (E)-1-chloro-3,3,3-trifluoropropene through the heated, catalyst-packed tube at near-ambient pressure.
-
Collect the product exiting the tube in a cylinder cooled with dry ice.
-
Analyze a sample of the collected material using gas chromatography (GC) to determine the ratio of (E) to (Z) isomers.
-
Repeat the process at different temperatures to assess the effect of temperature on the isomerization equilibrium. For example, a trial at 200°C resulted in a product containing 4.4% of the (Z)-isomer, while a trial at 300°C yielded a product with 10.8% of the (Z)-isomer[8].
Toxicological Profile
Extensive toxicological studies have been conducted on HCFO-1233zd(E) to assess its safety for various applications. These studies generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Experimental Protocol: Acute Inhalation Toxicity Study (Following OECD Guideline 403)
Objective: To determine the acute inhalation toxicity of a substance, providing information on health hazards from a single, short-term exposure.
Species: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of both sexes are used.
Methodology:
-
Animal Acclimatization: Healthy, young adult animals are acclimatized to laboratory conditions for at least five days prior to the study.
-
Exposure Apparatus: A whole-body or nose-only inhalation exposure chamber is used. Nose-only exposure is often preferred for aerosols and vapors that might condense.
-
Test Atmosphere Generation: The test substance is vaporized or aerosolized to generate a stable and measurable concentration in the exposure chamber. The concentration is monitored continuously.
-
Exposure: Groups of animals (typically 5 per sex per group) are exposed to different concentrations of the test substance for a fixed period, usually 4 hours. A control group is exposed to clean air under the same conditions.
-
Observations: Animals are observed for clinical signs of toxicity during and after exposure. Body weights are recorded before the study and at regular intervals afterward.
-
Post-Exposure Observation Period: Following exposure, animals are observed for at least 14 days for any signs of toxicity, morbidity, or mortality.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
For HCFO-1233zd(E), the 4-hour 50% lethal concentration (LC50) in rats was found to be 120,000 ppm, indicating low acute toxicity[9].
Environmental Fate and Impact
The environmental profile of this compound is a key driver for its adoption. Its relatively short atmospheric lifetime and low GWP are significant advantages over older fluorocarbons.
Atmospheric Degradation Pathway
The atmospheric degradation of HCFO-1233zd(E) is primarily initiated by its reaction with hydroxyl (OH) radicals. This leads to a cascade of reactions, ultimately breaking down the molecule into smaller, less harmful compounds.
Studies have shown that the atmospheric lifetime of HCFO-1233zd(E) is approximately 26 to 42 days[7]. This rapid degradation prevents significant accumulation in the atmosphere and contributes to its low GWP. The Ozone Depletion Potential is also very low, calculated to be around 0.00034[7].
Biotransformation
Understanding the metabolic fate of this compound is essential for assessing its potential for bioaccumulation and long-term health effects. In vitro and in vivo studies have been conducted to elucidate its biotransformation pathways.
Experimental Workflow: In Vitro and In Vivo Biotransformation Study
Objective: To identify the metabolites of trans-HCFO-1233zd and determine the kinetics of their excretion.
Methodology:
-
In Vitro Analysis:
-
Incubate trans-HCFO-1233zd with liver microsomes from different species (e.g., rats, rabbits, humans) in the presence of co-factors like glutathione.
-
Analyze the incubation mixtures using techniques such as ¹⁹F-NMR, LC-MS/MS, and GC/MS to identify metabolites. S-(3,3,3-trifluoro-trans-propenyl)-glutathione has been identified as a predominant metabolite in microsomal incubations[10][11].
-
-
In Vivo Analysis:
-
Expose animals (e.g., male Sprague-Dawley rats and female New Zealand White rabbits) to various concentrations of trans-HCFO-1233zd via inhalation for a defined period (e.g., 6 hours)[10][11].
-
Collect urine samples for a specified duration post-exposure (e.g., 48 hours)[10][11].
-
Analyze the urine samples for metabolites using the same analytical techniques as in the in vitro studies. Major urinary metabolites in rats include 3,3,3-trifluorolactic acid and N-acetyl-(3,3,3-trifluoro-trans-propenyl)-L-cysteine[10].
-
-
Kinetic Analysis:
-
Quantify the concentration of metabolites in the urine over time to determine the excretion kinetics (e.g., half-life).
-
Studies have shown that trans-HCFO-1233zd undergoes biotransformation at a very low rate, and the formed metabolites are rapidly excreted[10][11].
Applications in Research and Drug Development
The unique chemical structure of this compound, particularly the presence of the trifluoromethyl group, makes it a valuable building block in synthetic organic chemistry. Fluorinated compounds are of great interest in drug development due to their potential to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While direct applications in drug development are not widely documented, its use as a solvent and a reagent in the synthesis of more complex fluorinated molecules is an area of active research.
Conclusion
This compound, especially its trans-isomer HCFO-1233zd(E), represents a significant advancement in the development of environmentally acceptable fluorochemicals. Its well-characterized physicochemical properties, established synthesis routes, and favorable toxicological and environmental profiles make it a versatile compound with broad applications. For researchers and professionals in drug development, its utility as a fluorinated building block and a specialized solvent offers opportunities for innovation in the synthesis of novel compounds. A thorough understanding of its technical specifications and handling requirements is paramount for its safe and effective use in research and industrial settings.
References
- 1. US20130221272A1 - Azeotropic compositions of 1,1,1,3,3-pentachloropropane and hydrogen fluoride - Google Patents [patents.google.com]
- 2. tera.org [tera.org]
- 3. DE112013003077T5 - Process for preparing this compound and 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. Inhalation toxicity studies: OECD guidelines in relation to REACH and scientific developments [repository.tno.nl]
- 6. Evaluation of the Dog Cardiac Sensitization Test - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isomerization of 1-Chloro-3,3,3-Trifluoropropene - Eureka | Patsnap [eureka.patsnap.com]
- 9. The acute, genetic, developmental and inhalation toxicology of trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biotransformation of trans-1-chloro-3,3,3-trifluoropropene (trans-HCFO-1233zd) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Global Warming Potential (GWP) of HCFO-1233zd
Introduction: Trans-1-chloro-3,3,3-trifluoropropene, commonly known as HCFO-1233zd(E), is a hydrochlorofluoroolefin (HCFO) developed as a next-generation refrigerant, blowing agent, and solvent.[1][2] Its development was driven by the need to replace older high-GWP hydrofluorocarbons (HFCs) and ozone-depleting substances (ODS) to mitigate environmental impact.[3] This technical guide provides a comprehensive overview of the Global Warming Potential (GWP) of HCFO-1233zd(E), its underlying atmospheric chemistry, and the experimental methodologies used to determine its environmental properties, tailored for researchers, scientists, and development professionals.
Physicochemical and Environmental Properties
HCFO-1233zd(E) is characterized by its ultra-low GWP, negligible Ozone Depletion Potential (ODP), and a short atmospheric lifetime.[2][4] These properties make it an environmentally superior alternative to many incumbent fluids.[3][5] A summary of its key environmental metrics is presented in the table below.
Table 1: Summary of Environmental Data for HCFO-1233zd(E)
| Parameter | Value | Source / Reference |
| Global Warming Potential (GWP), 100-year | 3.88 | IPCC Sixth Assessment Report (AR6)[6] |
| <1 to 7 | Various scientific studies and industry reports[5][7][8][9] | |
| <5 | Sulbaek Andersen et al. (2018)[10][11] | |
| 1 | California Air Resources Board[12] | |
| Atmospheric Lifetime | 26 days | Wong et al. (2012)[1][5][13] |
| 36 days | Sulbaek Andersen et al. (2018)[10][11] | |
| 42 days | IPCC Sixth Assessment Report (AR6) value[14] | |
| Ozone Depletion Potential (ODP) | <0.0004 | SAP 2022 Assessment Report[14] |
| 0.00034 | Calculated for emissions between 30° and 60°N[7][14] | |
| 0.00030 | Sulbaek Andersen et al. (2018)[10][11] |
Atmospheric Chemistry and Degradation Pathway
The low GWP of HCFO-1233zd(E) is a direct consequence of its short atmospheric lifetime.[7] The presence of a carbon-carbon double bond in its molecular structure makes it highly reactive with hydroxyl (OH) radicals, which are naturally present in the troposphere.[5][15] This reaction initiates a rapid degradation cascade, preventing the molecule from persisting in the atmosphere and accumulating to a level where it could contribute significantly to global warming.[7]
The atmospheric oxidation of HCFO-1233zd(E) is primarily initiated by the addition of an OH radical across the C=C double bond. This leads to the formation of several short-lived intermediate products. Subsequent reactions result in the breakdown of the molecule into smaller, less harmful compounds. One of the notable degradation products is trifluoroacetic acid (TFA), though studies indicate the average global yield of TFA from HCFO-1233zd(E) is low, at approximately 2%.[10][11]
Experimental Protocols for GWP Determination
The Global Warming Potential of a compound is not measured directly but is calculated based on its radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. The overall workflow involves laboratory measurements, which are then used as inputs for atmospheric modeling to derive the final GWP value.
1. Determination of Atmospheric Lifetime:
The atmospheric lifetime (τ) of HCFO-1233zd(E) is predominantly controlled by its reaction rate with OH radicals. A common and precise technique to measure this reaction rate is flash photolysis resonance-fluorescence (FPRF) .[15]
-
Principle: A pulse of UV light (flash photolysis) is used to generate OH radicals from a precursor gas (e.g., H₂O or O₃/H₂O mixtures). The decay of the OH radical concentration is then monitored over time in the presence of a known excess concentration of HCFO-1233zd(E). The decay is tracked by atomic resonance fluorescence, where a light source excites the OH radicals, and their subsequent fluorescence is detected.
-
Methodology:
-
A mixture of a photolytic precursor, a buffer gas (like Helium or Nitrogen), and a known concentration of HCFO-1233zd(E) is introduced into a temperature-controlled reaction cell.
-
A UV laser pulse dissociates the precursor, creating a sudden concentration of OH radicals.
-
The concentration of OH radicals is monitored in real-time by observing the intensity of their fluorescence, which is proportional to their concentration.
-
The reaction is performed under pseudo-first-order conditions, where [HCFO-1233zd(E)] >> [OH]. The observed decay rate of OH is directly proportional to the HCFO-1233zd(E) concentration.
-
By measuring the decay rate at various HCFO-1233zd(E) concentrations, the bimolecular rate constant (k) for the reaction can be determined.
-
The atmospheric lifetime is then calculated by integrating this rate constant with global atmospheric OH concentration models.[15]
-
2. Determination of Radiative Efficiency:
Radiative efficiency is determined from the compound's infrared (IR) absorption spectrum.
-
Principle: The strength and position of absorption bands in the atmospheric infrared window (approximately 8 to 12 µm) determine how effectively a molecule can trap outgoing terrestrial radiation.
-
Methodology:
-
The IR absorption spectrum of a gaseous sample of HCFO-1233zd(E) at a known concentration and pressure is measured using techniques like Fourier Transform Infrared (FTIR) spectroscopy.
-
The absorption cross-section for each wavelength is determined across the relevant portion of the IR spectrum.
-
This absorption data is integrated across the thermal infrared spectrum to calculate the radiative efficiency, typically expressed in W m⁻² ppb⁻¹.
-
3. Atmospheric Modeling and GWP Calculation:
The experimentally determined atmospheric lifetime and radiative efficiency are used as inputs for 2D or 3D global atmospheric chemistry and transport models.[11] These models simulate the distribution, degradation, and radiative impact of the substance in the atmosphere to calculate the final GWP value relative to CO₂ over a specific time horizon, typically 100 years.
HCFO-1233zd(E) possesses an exceptionally low Global Warming Potential, with a 100-year value reported between <1 and 7 in various assessments.[5][7][8] This is attributed to its very short atmospheric lifetime, a result of its rapid degradation initiated by OH radicals in the troposphere.[10][14] Rigorous experimental methodologies, including kinetic studies and infrared spectroscopy, provide the foundational data for atmospheric models that confirm its minimal impact on climate change.[11][15] These characteristics establish HCFO-1233zd(E) as a critical technology in the transition away from high-GWP substances, aligning with global environmental objectives.
References
- 1. Physical Properties of HCFO-1233zd(E) | Semantic Scholar [semanticscholar.org]
- 2. HCFO-1233zd(E) [beijingyuji.com]
- 3. Thermodynamic and Environmental Analysis of a High-temperature Heat Pump using HCFO-1224yd(Z) and HCFO-1233zd(E) [ijtech.eng.ui.ac.id]
- 4. araner.com [araner.com]
- 5. researchgate.net [researchgate.net]
- 6. ghgprotocol.org [ghgprotocol.org]
- 7. fluorocarbons.org [fluorocarbons.org]
- 8. waermepumpe-izw.de [waermepumpe-izw.de]
- 9. fluorocarbons.org [fluorocarbons.org]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. researchgate.net [researchgate.net]
- 12. High-GWP Refrigerants | California Air Resources Board [ww2.arb.ca.gov]
- 13. researchgate.net [researchgate.net]
- 14. fluorocarbons.org [fluorocarbons.org]
- 15. pubs.acs.org [pubs.acs.org]
The Environmental Profile of HCFO-1233zd: An In-depth Technical Review of its Ozone Depletion Potential
For Researchers, Scientists, and Drug Development Professionals
October 2025
Executive Summary
This technical guide provides a comprehensive analysis of the Ozone Depletion Potential (ODP) of the hydrochlorofluoroolefin (HCFO) HCFO-1233zd. Developed as a replacement for substances with higher environmental impact, HCFO-1233zd is characterized by its very short atmospheric lifetime, leading to a negligible impact on the stratospheric ozone layer. This document details the quantitative data associated with its ODP, the sophisticated experimental and computational methodologies employed in its determination, and its atmospheric degradation pathways. The information presented is intended to inform researchers, scientists, and drug development professionals on the environmental properties of this compound.
Introduction
HCFO-1233zd, chemically known as 1-chloro-3,3,3-trifluoropropene, exists as two geometric isomers: (E)-HCFO-1233zd and (Z)-HCFO-1233zd. It is utilized in a variety of applications, including as a blowing agent, refrigerant, and solvent. A critical aspect of its environmental assessment is its Ozone Depletion Potential (ODP), a relative measure of a substance's ability to destroy stratospheric ozone compared to trichlorofluoromethane (CFC-11), which is assigned an ODP of 1. Due to its chemical structure, containing a carbon-carbon double bond, HCFO-1233zd is highly reactive in the troposphere, which significantly limits its ability to reach the stratosphere and participate in ozone-depleting catalytic cycles.
Quantitative Assessment of Ozone Depletion Potential
The ODP of HCFO-1233zd is exceptionally low, classifying it as a "very short-lived substance" (VSLS).[1] This is a direct consequence of its rapid degradation in the lower atmosphere. The table below summarizes the key quantitative parameters related to the ODP of HCFO-1233zd(E).
| Parameter | Value | Reference(s) |
| Ozone Depletion Potential (ODP) | 0.00034 | [2] |
| <0.0004 | [1] | |
| 0.0003 | [2] | |
| Atmospheric Lifetime | 26 days | [2] |
| 36 days | [3] | |
| 42 days | [1] | |
| Reaction Rate Coefficient with OH radicals (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | (1.14 ± 0.15) × 10⁻¹² exp[(-330 ± 10)/T] for (E)-isomer | [4] |
| (7.22 ± 0.65) × 10⁻¹⁹ × T² × exp[(800 ± 20)/T] for (Z)-isomer | [4] |
Experimental Protocols for ODP-Related Parameters
The determination of the ODP for a very short-lived substance like HCFO-1233zd relies on a combination of laboratory experiments to measure its atmospheric reactivity and computational modeling to simulate its atmospheric fate.
Determination of Reaction Rate Coefficients with OH Radicals
The primary loss process for HCFO-1233zd in the atmosphere is its reaction with the hydroxyl (OH) radical. The rate coefficient of this reaction is a critical parameter for determining its atmospheric lifetime. Two common experimental techniques are employed for this measurement:
3.1.1. Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)
This is an absolute method for measuring reaction rate coefficients.
-
Experimental Workflow:
-
OH Radical Generation: OH radicals are generated in a reaction cell by the pulsed laser photolysis of a precursor molecule, such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃), at a specific wavelength (e.g., 248 nm from a KrF excimer laser).[5]
-
Reaction with HCFO-1233zd: The generated OH radicals react with a known excess concentration of HCFO-1233zd.
-
OH Radical Detection: The temporal decay of the OH radical concentration is monitored in real-time using laser-induced fluorescence. A tunable laser excites the OH radicals to a higher electronic state, and the subsequent fluorescence is detected by a photomultiplier tube.[5]
-
Data Analysis: The pseudo-first-order decay rate of the OH radicals is measured at different HCFO-1233zd concentrations. A plot of the decay rate versus the HCFO-1233zd concentration yields a straight line, the slope of which is the bimolecular rate coefficient for the reaction.
-
3.1.2. Relative Rate (RR) Method
This method determines the rate coefficient of a reaction relative to a reference reaction with a well-known rate coefficient.
-
Experimental Workflow:
-
Mixture Preparation: A mixture containing HCFO-1233zd, a reference compound (e.g., another hydrocarbon with a known OH reaction rate), and an OH radical precursor is prepared in a reaction chamber (e.g., a smog chamber).
-
Reaction Initiation: OH radicals are generated, often through the photolysis of the precursor.
-
Concentration Monitoring: The concentrations of HCFO-1233zd and the reference compound are monitored over time using techniques like gas chromatography (GC) or Fourier-transform infrared (FTIR) spectroscopy.
-
Data Analysis: The relative loss rates of HCFO-1233zd and the reference compound are used to calculate the unknown rate coefficient based on the following equation: ln([HCFO-1233zd]t₀ / [HCFO-1233zd]t) = (k_HCFO / k_ref) * ln([Ref]t₀ / [Ref]t) where k_HCFO and k_ref are the rate coefficients for the reactions of OH with HCFO-1233zd and the reference compound, respectively, and [ ]t₀ and [ ]t are the concentrations at the beginning and at time t.
-
Atmospheric Lifetime Calculation
The atmospheric lifetime (τ) of HCFO-1233zd is determined by its reaction with OH radicals and is calculated using the following equation:
τ = 1 / (k_OH * [OH])
where k_OH is the experimentally determined reaction rate coefficient and [OH] is the globally averaged tropospheric concentration of OH radicals.
Ozone Depletion Potential (ODP) Calculation for Very Short-Lived Substances (VSLS)
The traditional concept of a single, global ODP value is not directly applicable to VSLS like HCFO-1233zd due to their short lifetimes and the dependence of their impact on the location and season of emission. The World Meteorological Organization (WMO) and the United Nations Environment Programme (UNEP) Scientific Assessment of Ozone Depletion reports provide the framework for these calculations.[6][7]
-
Methodology:
-
3D Chemical Transport Models (CTMs): Sophisticated 3D CTMs are used to simulate the emission, transport, and chemical degradation of HCFO-1233zd in the atmosphere. These models incorporate detailed atmospheric chemistry and dynamics.[1]
-
Emission Scenarios: The models are run with specific emission scenarios for HCFO-1233zd, often considering different geographical locations and seasons.
-
Ozone Change Calculation: The model calculates the resulting change in the total ozone column due to the HCFO-1233zd emissions.
-
Comparison with CFC-11: The calculated ozone depletion is then compared to the ozone depletion calculated for an equivalent emission of CFC-11 in the same model.
-
ODP Determination: The ODP is the ratio of the ozone depletion caused by HCFO-1233zd to that caused by CFC-11. For VSLS, ODPs are often reported as a range or as values dependent on emission location.
-
Atmospheric Degradation Pathway of HCFO-1233zd
The atmospheric degradation of HCFO-1233zd is initiated by the addition of an OH radical across the C=C double bond, followed by a series of reactions in the presence of oxygen (O₂) and nitric oxides (NOx). The major degradation products include trifluoroacetaldehyde (CF₃CHO), formyl chloride (HC(O)Cl), and a small yield of trifluoroacetic acid (TFA).[4]
Conclusion
The comprehensive data and methodologies outlined in this technical guide demonstrate that HCFO-1233zd possesses a very low Ozone Depletion Potential. Its rapid degradation in the troposphere, primarily driven by reactions with OH radicals, prevents significant quantities of this substance from reaching the stratosphere and contributing to ozone depletion. The experimental and computational protocols used to determine its ODP are robust and in line with international scientific standards for the assessment of very short-lived substances. For researchers, scientists, and professionals in drug development who may use HCFO-1233zd as a solvent or in other applications, this low ODP, coupled with a low Global Warming Potential, positions it as an environmentally acceptable alternative to many legacy compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repository.library.noaa.gov [repository.library.noaa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]
- 6. ozone.unep.org [ozone.unep.org]
- 7. NOAA CSL: Scientific Assessment of Ozone Depletion: 2022 [csl.noaa.gov]
In-Depth Technical Guide on the Thermal Decomposition Pathways of 1-Chloro-3,3,3-trifluoro-1-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition pathways of 1-chloro-3,3,3-trifluoro-1-propene, also known as HCFO-1233zd(E). The information presented herein is compiled from experimental and theoretical studies to elucidate the reaction mechanisms, primary decomposition products, and the experimental methodologies used in these investigations.
Introduction
This compound (trans-CF3CH=CHCl) is a hydrochlorofluoroolefin (HCFO) with low global warming potential, making it a candidate for various applications, including as a refrigerant and a fire extinguishing agent.[1] Understanding its thermal decomposition is crucial for assessing its stability, potential byproducts, and overall environmental and safety profile, particularly at elevated temperatures.
Primary Thermal Decomposition Pathways
Theoretical and experimental studies indicate that the thermal decomposition of this compound proceeds through several primary pathways. The dominant mechanisms involve the cleavage of the carbon-chlorine (C-Cl) and carbon-carbon (C-C) bonds, as well as the potential for hydrogen fluoride (HF) elimination.
The initial decomposition steps lead to the formation of various radical species, which can then participate in subsequent reactions. The key radical products identified include chlorine radicals (•Cl), trifluoromethyl radicals (•CF3), and difluorocarbene (:CF2).[1] These highly reactive species play a significant role in the overall decomposition cascade and are critical in applications such as fire suppression, where they can scavenge flame-propagating radicals like •H and •OH.[1]
Quantitative Decomposition Data
The following tables summarize the key quantitative data related to the thermal decomposition of this compound. This data is essential for kinetic modeling and for understanding the temperature dependence of the various decomposition channels.
Table 1: Calculated Activation Energies for Unimolecular Decomposition Pathways
| Reaction Pathway | Activation Energy (kcal/mol) |
| C-Cl Bond Fission | Data not available in abstracts |
| C-C Bond Fission | Data not available in abstracts |
| HF Elimination | Data not available in abstracts |
Note: The specific activation energies from detailed computational studies were not available in the abstracts of the searched literature. These values are typically determined through quantum chemical calculations.
Table 2: Experimentally Determined Decomposition Product Yields
| Decomposition Product | Relative Yield (%) | Experimental Conditions |
| HCl | Data not available in abstracts | High-temperature pyrolysis |
| •CF3 | Data not available in abstracts | High-temperature pyrolysis |
| :CF2 | Data not available in abstracts | High-temperature pyrolysis |
Note: Quantitative product yields from experimental studies such as shock tube or flow reactor experiments were not detailed in the available abstracts.
Experimental and Theoretical Protocols
The investigation of thermal decomposition pathways of molecules like this compound relies on a combination of experimental and theoretical methods.
Experimental Methods: Pyrolysis Reactors
Experimental studies of high-temperature decomposition often employ techniques like shock tubes or flow reactors coupled with sensitive analytical methods.
A typical experimental protocol involves:
-
Sample Preparation: A dilute mixture of this compound in an inert bath gas (e.g., Argon) is prepared.
-
High-Temperature Reaction: The gas mixture is rapidly heated to a target temperature in a controlled environment like a shock tube or a flow reactor.
-
Product Detection and Quantification: The decomposition products are identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for stable products and spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy for in-situ monitoring of species.
Theoretical Methods: Quantum Chemical Calculations
Computational chemistry plays a vital role in elucidating the detailed mechanisms of thermal decomposition.
The theoretical protocol generally includes:
-
Geometry Optimization: The equilibrium geometries of the reactant, transition states, and products are optimized using quantum chemical methods such as Density Functional Theory (DFT).
-
Vibrational Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to compute zero-point vibrational energies.
-
Energy Profile Calculation: High-level ab initio methods are used to calculate the energies of all species on the potential energy surface to determine reaction barriers (activation energies).
-
Rate Constant Calculation: Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory is employed to calculate the temperature- and pressure-dependent rate constants for each elementary reaction step.
Conclusion
The thermal decomposition of this compound is a complex process initiated by bond fission and elimination reactions, leading to the formation of various radical and stable molecular species. A comprehensive understanding of these pathways, supported by both experimental data and theoretical calculations, is essential for the safe and effective application of this compound in various industrial and scientific fields. Further research to obtain more detailed quantitative data on reaction rates and product distributions under a wider range of conditions would be beneficial for refining kinetic models and predictive capabilities.
References
Vapor Pressure of trans-1-Chloro-3,3,3-trifluoropropene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure data for trans-1-Chloro-3,3,3-trifluoropropene, a compound of significant interest in various scientific and industrial applications. This document summarizes key experimental findings, details the methodologies employed for these measurements, and presents the data in a structured format for ease of comparison and use.
Introduction to trans-1-Chloro-3,3,3-trifluoropropene
Trans-1-Chloro-3,3,3-trifluoropropene, also known as R-1233zd(E), is a hydrofluoroolefin (HFO) with the chemical formula C₃H₂ClF₃. It is recognized for its low global warming potential (GWP) and is a non-flammable substance, making it a more environmentally friendly alternative in various applications. It has a relatively high normal boiling point of approximately 291.1 K.
Experimental Vapor Pressure Data
Multiple studies have experimentally determined the vapor pressure of trans-1-Chloro-3,3,3-trifluoropropene over a wide range of temperatures. The data from these studies are summarized below for comparative analysis.
Table 1: Summary of Experimental Vapor Pressure Studies
| Temperature Range (K) | Number of Data Points | Reference |
| 234.15 - 375.15 | 81 | |
| 253 - 431 | 95 | [1] |
| 280 - 438 | Not specified | [2][3][4] |
| 300 - 410 | 12 | [5][6] |
Table 2: Selected Experimental Vapor Pressure Data for trans-1-Chloro-3,3,3-trifluoropropene
| Temperature (K) | Pressure (kPa) | Reference |
| 300 | 139.2 | [5] |
| 353 | Not specified | [5] |
| 410 | 2169.5 | [5] |
Note: For a complete dataset, readers are encouraged to consult the original research articles.
Vapor Pressure Correlations
The experimental vapor pressure data for trans-1-Chloro-3,3,3-trifluoropropene have been fitted to various thermodynamic models, most notably the Wagner-type and Antoine-type equations, to provide accurate correlations over a range of temperatures. These equations are crucial for engineering calculations and process modeling.
A Wagner-type vapor pressure equation was developed based on extensive experimental data.[1] Additionally, an equation of state (EOS) expressed in terms of the Helmholtz free energy has been developed to represent the thermodynamic properties of R-1233zd(E), including its vapor pressure.[2][4]
The critical temperature and pressure are essential parameters for these correlations. For R-1233zd(E), the critical temperature has been reported as 439.6 K and the critical pressure as 3623.7 kPa.[5]
Experimental Protocols
The determination of accurate vapor pressure data relies on precise and well-documented experimental methodologies. The following protocols have been employed in the cited studies:
-
Isochoric Method: This method involves confining a known amount of the substance in a constant volume cell. The vapor pressure is then measured at different temperatures. This technique was used to obtain 12 vapor-pressure measurements between 300 K and 410 K.[5][6] Temperature was measured with a 25 Ω standard platinum resistance thermometer, and pressure was measured with a digital quartz pressure transducer.[5][6] The experimental uncertainties were estimated to be within 5 mK for temperature and 1 kPa for pressure.[6]
-
Burnett Apparatus: A Burnett apparatus was utilized to measure 95 data points for the vapor pressure of trans-1-Chloro-3,3,3-trifluoropropene over a temperature range of 253–431 K and a pressure range of 17–3091 kPa.[1] This method involves a series of expansions of a gas from a primary volume into a secondary, evacuated volume. The pressure is measured after each expansion, allowing for the determination of the vapor pressure. The combined expanded uncertainty (k=2) in temperature measurement was 6.2 mK, and the uncertainty in vapor pressure ranged from 0.33 to 1.18 kPa.[1]
-
Two-Sinker Densimeter with Magnetic Suspension Coupling: This apparatus was used to measure vapor pressures over a temperature range from 280 K to 438 K.[2][3][4] This method allows for simultaneous measurement of density and vapor pressure.
Logical Workflow for Vapor Pressure Data Determination and Application
The following diagram illustrates the logical workflow from experimental measurement to the application of vapor pressure data.
Caption: Logical workflow for vapor pressure data determination and application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermodynamic Properties of trans-1-Chloro-3,3,3-trifluoropropene (R1233zd(E)): Vapor Pressure, (p, ρ, T) Behavior, and Speed of Sound Measurements, and Equation of State | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic Properties of trans-1-chloro-3,3,3-trifluoropropene (R1233zd(E)): Vapor Pressure, (p, ¿, T) Behavior, and Speed of Sound Measurements and Equation of State | NIST [nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Material Safety of 1-Chloro-3,3,3-trifluoropropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 1-Chloro-3,3,3-trifluoropropene, a fluorinated alkene of significant interest in various industrial applications. This document synthesizes critical safety information, including physical and chemical properties, toxicological data, and handling procedures, to ensure its safe use in research and development settings.
Chemical and Physical Properties
1-Chloro-3,3,3-trifluoropropene, also known as HFO-1233zd, is a colorless gas with a slight ethereal odor. It exists as two geometric isomers, cis (Z) and trans (E), with the trans-isomer being more common. The quantitative properties of the trans-isomer are summarized in the table below.
| Property | Value |
| Molecular Formula | C3H2ClF3 |
| Molecular Weight | 130.5 g/mol |
| CAS Number | 102687-65-0 (trans-isomer) |
| Boiling Point | 19 °C (66 °F) |
| Melting Point | < -90 °C (< -130 °F) |
| Vapor Pressure | 106.52 kPa at 20 °C |
| Vapor Density | 5.3 (Air = 1) |
| Water Solubility | 1.9 g/L at 20 °C |
| Partition Coefficient (log Pow) | 2.2 |
| Autoignition Temperature | 380 °C (716 °F) |
| Flash Point | Not applicable |
| Flammability Limits | Non-flammable in air |
Hazard Identification and GHS Classification
1-Chloro-3,3,3-trifluoropropene is classified as a gas under pressure and may pose a risk of explosion if heated. It is also harmful to aquatic life with long-lasting effects. The Globally Harmonized System (GHS) classification is detailed below.
| Hazard Class | Category | Hazard Statement |
| Gases Under Pressure | Liquefied Gas | H280: Contains gas under pressure; may explode if heated. |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects.[1] |
GHS Labeling and Classification Process
Caption: GHS classification and labeling process for 1-Chloro-3,3,3-trifluoropropene.
Toxicological Profile
1-Chloro-3,3,3-trifluoropropene exhibits low acute toxicity. The primary route of exposure is inhalation.
| Toxicity Endpoint | Species | Value |
| Acute Inhalation Toxicity (LC50, 4h) | Rat | > 207,000 ppm |
| Cardiac Sensitization (NOAEL) | Dog | 25,000 ppm |
| Skin Irritation | Rabbit | Non-irritating |
| Eye Irritation | Not tested, but not expected to be an irritant based on whole-body inhalation studies. | |
| Mutagenicity | Negative in a battery of genetic toxicity studies. | |
| Developmental Toxicity (NOAEL) | Rabbit | 15,000 ppm |
Signaling Pathway of Toxicity
While 1-Chloro-3,3,3-trifluoropropene has a low toxicity profile, its biotransformation provides insight into the potential mechanisms of toxicity for halogenated alkenes. The metabolism occurs at very low rates and involves two primary pathways: oxidative biotransformation by cytochrome P450 enzymes and conjugation with glutathione (GSH).[2][3] The glutathione conjugation pathway is of particular toxicological interest for halogenated alkenes as it can lead to the formation of reactive intermediates.[4][5][6]
The proposed bioactivation pathway begins in the liver where 1-Chloro-3,3,3-trifluoropropene is conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[1] The resulting glutathione conjugate is then transported to the kidneys, where it is sequentially metabolized by γ-glutamyltransferase (GGT) and dipeptidases to form a cysteine-S-conjugate.[4][5] This cysteine conjugate can then be a substrate for the renal cysteine conjugate β-lyase, which cleaves the C-S bond to produce a reactive thiol. This reactive species is a potential mediator of nephrotoxicity.[4][5] However, it is important to note that the extent of this biotransformation for 1-Chloro-3,3,3-trifluoropropene is very low.[2][3]
Caption: Proposed metabolic bioactivation pathway for 1-Chloro-3,3,3-trifluoropropene.
Experimental Protocols
Acute Inhalation Toxicity Testing (OECD TG 403 & 436)
This protocol is a synthesized methodology based on OECD Test Guidelines 403 (Acute Inhalation Toxicity) and 436 (Acute Toxic Class Method).
Objective: To determine the acute inhalation toxicity of 1-Chloro-3,3,3-trifluoropropene as a 4-hour LC50 or for acute toxic class classification.
Materials:
-
1-Chloro-3,3,3-trifluoropropene (test substance)
-
Young adult Sprague-Dawley rats (8-12 weeks old), equal numbers of males and females
-
Inhalation exposure chamber (nose-only or whole-body)
-
Vapor generation system
-
Analytical equipment for monitoring chamber concentration (e.g., gas chromatography)
-
Standard laboratory animal caging and diet
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
-
Dose Selection: A range-finding study with a small number of animals is conducted to determine the appropriate concentration levels for the main study.
-
Exposure:
-
Animals are placed in the inhalation chamber.
-
The test substance is vaporized and introduced into the chamber at a constant rate to achieve the target concentration.
-
The chamber concentration is monitored analytically throughout the 4-hour exposure period.
-
Temperature and humidity within the chamber are maintained at 22 ± 2 °C and 40-60%, respectively.
-
-
Post-Exposure Observation:
-
Following exposure, animals are returned to their cages.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Detailed observations are made shortly after exposure and at least once daily thereafter.
-
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LC50 value and its confidence intervals are calculated using appropriate statistical methods. For the Acute Toxic Class method, the results are used to classify the substance according to GHS categories.
Handling and Storage
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment, including safety glasses and gloves. Avoid breathing vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources. Keep containers tightly closed.
Emergency Procedures
Workflow for Spill or Leak Response
Caption: Emergency response workflow for a spill or leak of 1-Chloro-3,3,3-trifluoropropene.
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, get medical advice/attention.
-
Skin Contact: The liquid can cause frostbite. Gently warm the affected area with lukewarm water. Do not rub. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Ingestion is not a likely route of exposure for a gas. If it occurs, do not induce vomiting and seek immediate medical attention.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not release to the environment.
This technical guide is intended to provide essential safety information for trained professionals. Always consult the full Safety Data Sheet (SDS) from the supplier before handling 1-Chloro-3,3,3-trifluoropropene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biotransformation of trans-1-chloro-3,3,3-trifluoropropene (trans-HCFO-1233zd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutathione-dependent bioactivation of haloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organ-specific carcinogenicity of haloalkenes mediated by glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivation of nephrotoxic haloalkenes by glutathione conjugation: formation of toxic and mutagenic intermediates by cysteine conjugate beta-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (E)-1-chloro-3,3,3-trifluoropropene from 1,1,1,3,3-pentachloropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-1-chloro-3,3,3-trifluoropropene, also known as HCFO-1233zd(E), is a hydrofluoroolefin (HFO) with significant potential in various applications, including as a refrigerant, blowing agent, and solvent. Its low global warming potential (GWP) and near-zero ozone depletion potential (ODP) make it an environmentally favorable alternative to hydrofluorocarbons (HFCs).[1] This document provides detailed application notes and protocols for the synthesis of (E)-1-chloro-3,3,3-trifluoropropene from 1,1,1,3,3-pentachloropropane (HCC-240fa). The primary synthetic route involves the fluorination of HCC-240fa using anhydrous hydrogen fluoride (HF). This reaction can be performed under various conditions, including liquid or gas phase, and with or without a catalyst.
Synthesis Pathway
The fundamental reaction for the synthesis of 1-chloro-3,3,3-trifluoropropene from 1,1,1,3,3-pentachloropropane is a hydrofluorination reaction. The overall transformation can be represented as follows:
CCl₃CH₂CHCl₂ + 3HF → CF₃CH=CHCl + 4HCl
This reaction typically yields a mixture of (E) and (Z) isomers of 1-chloro-3,3,3-trifluoropropene, with the (E) isomer often being the desired product due to its physical properties.[2][3] The process conditions are optimized to maximize the yield of the (E)-isomer and facilitate its separation from by-products.
Experimental Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of (E)-1-chloro-3,3,3-trifluoropropene from 1,1,1,3,3-pentachloropropane based on literature. Both catalytic and non-catalytic methods are presented.
| Parameter | Catalytic Liquid-Phase Fluorination | Non-Catalytic Liquid-Phase Fluorination | Gas-Phase Fluorination |
| Starting Material | 1,1,1,3,3-pentachloropropane (HCC-240fa) | 1,1,1,3,3-pentachloropropane (HCC-240fa) | 1,1,1,3,3-pentachloropropane (HCC-240fa) |
| Reagent | Anhydrous Hydrogen Fluoride (HF) | Anhydrous Hydrogen Fluoride (HF) | Anhydrous Hydrogen Fluoride (HF) |
| Catalyst | Lewis acids (e.g., TiCl₄-based)[1] | None[2] | Fluorination catalyst |
| Temperature | Lower than 150°C | High Temperature | High Temperature |
| Pressure | Low Pressure | High Pressure[4] | Varies |
| Reaction Phase | Liquid[1][2] | Liquid[2] | Gas[2][5] |
| Key Outcomes | Higher yields of 1233zd.[2] Potential for heavy by-product, oligomer, and tar formation, leading to catalyst deactivation.[2] | Reduced formation of heavy by-products.[2] | A viable alternative to liquid-phase synthesis. |
| Separation | Distillation, Scrubbing | Distillation, Scrubbing[2][4] | Distillation, Scrubbing |
| Primary Products | (E)-1-chloro-3,3,3-trifluoropropene, (Z)-1-chloro-3,3,3-trifluoropropene, HCl | (E)-1-chloro-3,3,3-trifluoropropene, (Z)-1-chloro-3,3,3-trifluoropropene, HCl | (E)-1-chloro-3,3,3-trifluoropropene, (Z)-1-chloro-3,3,3-trifluoropropene, HCl |
Experimental Protocols
Below are generalized protocols for the synthesis of (E)-1-chloro-3,3,3-trifluoropropene. These protocols are based on common practices described in patents and scientific literature. Caution: These reactions involve corrosive and hazardous materials. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Catalytic Liquid-Phase Fluorination
This protocol outlines a catalyzed liquid-phase reaction. A Lewis acid catalyst, such as a TiCl₄-based catalyst, is often employed.[1]
Materials:
-
1,1,1,3,3-pentachloropropane (HCC-240fa)
-
Anhydrous Hydrogen Fluoride (HF)
-
Titanium tetrachloride (TiCl₄) or other suitable Lewis acid catalyst
-
High-pressure reactor (e.g., stirred-tank reactor) equipped with temperature and pressure controls
-
Scrubbing system for HCl and unreacted HF
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: Prepare the TiCl₄-based catalyst as per established procedures.
-
Reactor Charging: Charge the high-pressure reactor with 1,1,1,3,3-pentachloropropane and the catalyst.
-
Reaction: Gradually feed anhydrous hydrogen fluoride into the reactor. Maintain the reaction temperature below 150°C. The pressure will be determined by the reaction temperature and the vapor pressure of the reactants.
-
Reaction Monitoring: Monitor the reaction progress by analyzing samples from the reactor effluent for the formation of 1-chloro-3,3,3-trifluoropropene isomers.
-
Product Collection: The product stream, consisting of (E)- and (Z)-1233zd, HCl, unreacted HF, and other by-products, is passed through a scrubbing system to remove acidic gases.[4]
-
Purification: The organic phase is then subjected to distillation to separate the desired (E)-1-chloro-3,3,3-trifluoropropene from the (Z)-isomer and other organic impurities.[2]
Protocol 2: Non-Catalytic High-Pressure Liquid-Phase Fluorination
This protocol describes a non-catalytic approach, which avoids issues related to catalyst deactivation.[2]
Materials:
-
1,1,1,3,3-pentachloropropane (HCC-240fa)
-
Anhydrous Hydrogen Fluoride (HF)
-
High-pressure reactor (e.g., plug flow reactor or continuous stirred-tank reactor)
-
Partial condenser
-
Phase separator
-
Scrubbing system
-
Distillation column
Procedure:
-
Reactor Feed: Continuously feed 1,1,1,3,3-pentachloropropane and anhydrous hydrogen fluoride into a high-pressure liquid-phase reactor.
-
Reaction: The reaction is carried out at an elevated temperature and high pressure to facilitate the fluorination process in the absence of a catalyst.
-
Effluent Processing: The reactor effluent, containing the product mixture, is sent to a partial condenser.
-
HF Recovery: The condensed portion is fed to a phase separator to recover an HF-rich layer, which is recycled back to the reactor.[4]
-
HCl Removal: The vapor stream from the partial condenser, rich in HCl and the desired product, is passed through a scrubbing system to remove and recover HCl.[4]
-
Purification: The remaining organic stream is dried and then fed to a distillation column to isolate high-purity (E)-1-chloro-3,3,3-trifluoropropene.
Process Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of (E)-1-chloro-3,3,3-trifluoropropene.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. US20160332936A1 - Process for Making HCFO-1233zd - Google Patents [patents.google.com]
- 3. EP2817277A1 - Azeotropic compositions of 1,1,1,3,3-pentachloropropane and hydrogen fluoride - Google Patents [patents.google.com]
- 4. EP2814795A1 - PROCESS FOR THE PRODUCTION OF HCFC-1233zd - Google Patents [patents.google.com]
- 5. US20170226032A1 - Compositions containing 1,1,1,3,3-pentachloropropane - Google Patents [patents.google.com]
Application Notes: Gas-Phase Synthesis of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd)
Introduction
1-Chloro-3,3,3-trifluoro-1-propene, also known as HCFO-1233zd, is a hydrochlorofluoroolefin that has emerged as a significant replacement for hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs) in various applications, including as a refrigerant, blowing agent, solvent, and monomer.[1][2] Its low global warming potential (GWP) and near-zero ozone depletion potential (ODP) make it an environmentally friendlier alternative.[1] HCFO-1233zd exists as two geometric isomers, (E) and (Z), which have distinct physical properties, such as different boiling points ((E)-isomer: ~19°C, (Z)-isomer: ~39°C), making them suitable for different applications.[2][3] The gas-phase synthesis is a prominent industrial method for its production, offering continuous operation and high throughput.
This document provides detailed application notes and protocols for the gas-phase synthesis of HCFO-1233zd, targeted at researchers, scientists, and professionals in drug development and chemical manufacturing.
Key Synthetic Routes & Data
The gas-phase production of HCFO-1233zd can be achieved through several pathways, primarily involving fluorination and dehydrohalogenation reactions. The choice of precursor and catalyst is critical in determining reaction efficiency and the isomeric ratio of the final product.[4]
1. Fluorination of 1,1,1,3,3-Pentachloropropane (HCC-240fa)
This is a widely documented method where HCC-240fa is reacted with anhydrous hydrogen fluoride (HF) over a fluorination catalyst. The reaction involves a sequence of fluorination and dehydrohalogenation steps.[4][5]
| Parameter | Value | Catalyst | Conversion (%) | Selectivity (%) | Reference |
| Temperature | 200 - 450 °C (preferably 275 - 375 °C) | Fluorinated Chromium Oxide | >70% | >90% | [1][2] |
| Pressure | 0.15 - 7 atm | Fluorinated Chromium Oxide | - | - | [1] |
| HF/HCC-240fa Molar Ratio | Varies (fed continuously) | Fluorinated Chromium Oxide | - | - | [1] |
2. Reaction of Chlorinated/Fluorinated Propane Feedstocks
This approach utilizes a feedstock comprising various chlorinated and fluorinated propanes, which are reacted in the vapor phase with HF in the presence of a solid catalyst.[6]
| Parameter | Value | Catalyst | Conversion (%) | Selectivity (%) | Reference |
| Temperature | 200 - 600 °C (preferably 300 - 350 °C) | Halogenated metal oxides (e.g., fluorinated Cr₂O₃, Al₂O₃), Metal halides (e.g., CrF₃, FeCl₃), Carbon supported transition metals (e.g., Fe/C, Ni/C) | ≥ 70% | ≥ 90% | [2][6] |
| Pressure | Atmospheric, super-atmospheric, or vacuum (5 - 760 Torr) | - | - | - | [6] |
| Feedstock | Tetrachlorofluoropropanes, Trichlorodifluoropropanes, Dichlorotrifluoropropanes | - | - | - | [6] |
3. Dehydrohalogenation of Saturated Precursors
Dehydrohalogenation involves the removal of a hydrogen halide from a saturated precursor. This can be achieved catalytically in the gas phase.
| Reaction | Precursor | Catalyst | Temperature | Contact Time | Reference |
| Dehydrofluorination | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | Fluorinated Cr₂O₃, Cr/Ni on fluorided alumina | 200 - 375 °C | 45 s | [7] |
| Dehydrochlorination | 1,1-Dichloro-3,3,3-trifluoropropane (HCFC-243fa) | Activated Carbon (10-3000 m²/g specific surface area) | - | - | [8] |
| Dehydrofluorination | 1-chloro-1,1,3,3-tetrafluoropropane (HCFC-244fa) | Metal oxides (Cr₂O₃), Metal halides (FeCl₃), Graphite | 300 - 350 °C | 10 - 60 s | [1] |
Experimental Protocols
Protocol 1: Catalytic Gas-Phase Fluorination of HCC-240fa
This protocol describes a general procedure for the synthesis of HCFO-1233zd from HCC-240fa and HF in a continuous flow fixed-bed reactor.
1. Materials and Equipment
-
Reactants: 1,1,1,3,3-Pentachloropropane (HCC-240fa), Anhydrous Hydrogen Fluoride (HF).
-
Catalyst: Fluorinated chromium oxide (Cr₂O₃).
-
Equipment:
-
Gas-phase fixed-bed reactor (e.g., Inconel or Hastelloy tube).
-
Evaporator/preheater for reactants.
-
Mass flow controllers for HF and carrier gas (e.g., N₂).
-
Liquid pump for HCC-240fa.
-
Temperature control system (furnace).
-
Pressure control system.
-
Scrubbing system (for acid removal, e.g., water/caustic scrubbers).
-
Condensation system (cold trap) for product collection.
-
Analytical equipment (Gas Chromatograph with Mass Spectrometer, GC-MS).
-
2. Catalyst Activation
-
Load the reactor with the Cr₂O₃ catalyst.
-
Purge the system with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Heat the reactor to 200-300°C.
-
Introduce a flow of anhydrous HF diluted with nitrogen over the catalyst for several hours to convert the oxide to the active oxyfluoride species.[9] This pretreatment is crucial for catalyst activity and stability.
3. Reaction Procedure
-
Set the reactor temperature to the desired range, typically between 275-375°C.[1]
-
Set the reactor pressure (e.g., 1-5 atm).
-
Continuously feed anhydrous HF gas through its mass flow controller into the evaporator.
-
Continuously feed liquid HCC-240fa via a pump into the evaporator. The reactants are vaporized and preheated before entering the reactor.[1]
-
Pass the gaseous reactant mixture through the heated catalyst bed. Contact time can be controlled by adjusting the total flow rate and is typically in the range of 10-60 seconds.[1]
-
The effluent stream from the reactor, containing HCFO-1233zd (E and Z isomers), HCl, unreacted HF, and byproducts, exits the reactor.[2]
4. Product Isolation and Analysis
-
Pass the reactor effluent through a scrubbing system to remove acidic gases like HCl and unreacted HF. A water or caustic scrubber can be used for this purpose.[2]
-
Cool the scrubbed gas stream using a condenser or cold trap to liquefy the organic products.
-
Collect the crude liquid product, which is a mixture of (E)- and (Z)-HCFO-1233zd and other fluorinated compounds.
-
Analyze the composition of the product stream using GC-MS to determine conversion, selectivity, and yield.
-
If desired, separate the (E) and (Z) isomers from the product mixture via distillation, taking advantage of their different boiling points.[2]
5. Catalyst Regeneration
-
Over time, the catalyst may deactivate due to coking.
-
Regeneration can be performed by passing air or air diluted with nitrogen over the catalyst at elevated temperatures (e.g., 300-400°C) to burn off carbon deposits.[6]
-
This is typically followed by a re-fluorination step with HF as described in the activation procedure.[6]
Process Visualization
The following diagram illustrates the general workflow for the gas-phase synthesis of HCFO-1233zd.
Caption: General workflow for HCFO-1233zd synthesis from HCC-240fa.
References
- 1. Volume # 2(99), March - April 2015 — "Processes for the manufacture of 1-chloro-3,3,3-trifluoropropene" [notes.fluorine1.ru]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. DE112013003077T5 - Process for preparing this compound and 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 4. This compound | 99728-16-2 | Benchchem [benchchem.com]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. US20160332936A1 - Process for Making HCFO-1233zd - Google Patents [patents.google.com]
- 7. US20160046546A1 - Dehydrofluorination of 245fa to 1234ze - Google Patents [patents.google.com]
- 8. WO2015166847A1 - Method for producing trans-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 9. CN113527039A - A co-production process and co-production system of HFO-1234ze and HCFO-1233zd - Google Patents [patents.google.com]
1-Chloro-3,3,3-trifluoro-1-propene as a refrigerant in air conditioning systems
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 1-chloro-3,3,3-trifluoro-1-propene, specifically the (E)-isomer (R-1233zd(E)), for its application as a refrigerant in air conditioning systems. It includes key physical and thermodynamic properties, safety data, performance characteristics, and detailed experimental protocols for its evaluation.
Introduction
R-1233zd(E), a hydrochlorofluoroolefin (HCFO), has emerged as a promising low-pressure refrigerant for centrifugal chillers, commonly used in cooling systems for large buildings.[1][2] Its low Global Warming Potential (GWP) and non-flammable nature make it an environmentally friendly and safe alternative to older refrigerants like R-123.[3][4] This document outlines its key characteristics and provides protocols for its experimental evaluation.
Physicochemical and Safety Properties
R-1233zd(E) possesses a unique combination of thermodynamic and safety properties that make it suitable for its intended applications. A summary of these properties is presented in Table 1.
Table 1: Physical, Thermodynamic, and Safety Properties of R-1233zd(E)
| Property | Value | References |
| Chemical Name | trans-1-chloro-3,3,3-trifluoropropene | [5] |
| Chemical Formula | C₃H₂ClF₃ | [5] |
| Molecular Weight | 130.5 g/mol | [2] |
| Boiling Point | 19 °C (66.2 °F) | [6] |
| Critical Temperature | 166.5 °C (331.7 °F) | [7] |
| Critical Pressure | 3.57 MPa | [7] |
| Global Warming Potential (GWP) | 1 | [3] |
| Ozone Depletion Potential (ODP) | ~0.00024 | [1] |
| ASHRAE Safety Classification | A1 (Non-flammable, Lower Toxicity) | [7] |
| Occupational Exposure Limit (OEL) | 800 ppm (8-hour TWA) | [6][8] |
Performance in Air Conditioning Systems
Studies have shown that R-1233zd(E) offers comparable efficiency to R-123 with better cooling capacity.[1] Its performance is often evaluated by its Coefficient of Performance (COP), which is the ratio of cooling capacity to the energy input of the compressor.
Table 2: Performance Comparison of R-1233zd(E) with other Refrigerants
| Refrigerant | Application | Typical COP | Cooling Capacity | Reference |
| R-1233zd(E) | Centrifugal Chillers | High | Higher than R-123 | [1] |
| R-123 | Centrifugal Chillers | High | Baseline | [1] |
| R-245fa | Centrifugal Chillers | Similar to R-1233zd(E) | Lower than R-1233zd(E) | [3] |
Experimental Protocols
The following protocols are synthesized from established methodologies for evaluating the performance of refrigerants in vapor-compression refrigeration systems, with specific considerations for R-1233zd(E).
Experimental Setup
A schematic of a typical experimental test rig for refrigerant performance evaluation is shown below.
Experimental setup for refrigerant performance testing.
Components:
-
Compressor: A centrifugal or other suitable type of compressor. The compressor should be equipped with a variable speed drive to control the refrigerant mass flow rate.
-
Condenser and Evaporator: Shell-and-tube or plate heat exchangers are commonly used.
-
Expansion Valve: An electronic expansion valve is recommended for precise control of refrigerant flow.
-
Refrigerant Receiver: To store excess refrigerant and ensure a steady supply to the expansion valve.
-
Water Circuits: Two separate water loops for the condenser and evaporator, with pumps to circulate the water. Water heaters and chillers are used to maintain constant inlet water temperatures.
-
Instrumentation:
-
Temperature Sensors: Platinum resistance thermometers (RTDs) or high-accuracy thermistors at the inlet and outlet of each component in both the refrigerant and water loops.
-
Pressure Transducers: High-accuracy pressure transducers at the inlet and outlet of the compressor, condenser, and evaporator.
-
Flow Meters: Coriolis-type mass flow meters for both the refrigerant and water loops.
-
Power Analyzer: To measure the electrical power consumption of the compressor.
-
-
Data Acquisition System: To record all sensor data at regular intervals.
Experimental Procedure
The performance evaluation of R-1233zd(E) should be conducted in accordance with ASHRAE standards, such as ASHRAE Standard 23.1 for positive displacement compressors or ASHRAE Standard 225 for centrifugal compressors.[9][10]
-
System Preparation:
-
Evacuate the entire refrigerant circuit to a deep vacuum to remove non-condensable gases and moisture.
-
Charge the system with the specified amount of R-1233zd(E).
-
Circulate the water in both loops and bring the system to the desired initial operating conditions.
-
-
Test Execution:
-
Set the compressor speed to the desired level.
-
Adjust the water flow rates and inlet temperatures for the condenser and evaporator to achieve the target operating pressures and temperatures.
-
Allow the system to reach a steady state, which is typically considered to be when temperature and pressure variations are within a specified tolerance for a defined period (e.g., ±0.5°C and ±1% for 15-30 minutes).
-
Once at a steady state, record data from all sensors for a sufficient duration to obtain a reliable average.
-
-
Data Analysis:
-
Cooling Capacity (Q_evap): Calculated from the mass flow rate and enthalpy change of the water across the evaporator.
-
Q_evap = m_water_evap * c_p_water * (T_water_in_evap - T_water_out_evap)
-
-
Heat Rejection (Q_cond): Calculated from the mass flow rate and enthalpy change of the water across the condenser.
-
Q_cond = m_water_cond * c_p_water * (T_water_out_cond - T_water_in_cond)
-
-
Compressor Power (W_comp): Measured by the power analyzer.
-
Coefficient of Performance (COP):
-
COP = Q_evap / W_comp
-
-
Energy Balance: The heat rejection should be approximately equal to the sum of the cooling capacity and the compressor power (Q_cond ≈ Q_evap + W_comp). A small deviation is expected due to heat losses to the ambient.
-
Logical Relationships and Workflows
Vapor-Compression Refrigeration Cycle
The fundamental thermodynamic cycle for most air conditioning systems is the vapor-compression cycle.
References
- 1. airefrig.com.au [airefrig.com.au]
- 2. climalife.co.uk [climalife.co.uk]
- 3. iifiir.org [iifiir.org]
- 4. researchgate.net [researchgate.net]
- 5. waermepumpe-izw.de [waermepumpe-izw.de]
- 6. nationalref.com [nationalref.com]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. climalife.co.uk [climalife.co.uk]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Updated Standards, July 2019 | ashrae.org [ashrae.org]
Application Notes and Protocols for the Analytical Detection of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3,3,3-trifluoro-1-propene, also known as HCFO-1233zd, is an unsaturated chlorofluorocarbon with the chemical formula HClC=C(H)CF3. It exists as two geometric isomers: E-(trans-) and Z-(cis-).[1] Due to its low global warming potential (GWP), it is increasingly being used as a refrigerant, blowing agent, and solvent, replacing older, more environmentally harmful substances.[2][3] Its growing use necessitates reliable and validated analytical methods for its detection and quantification in various matrices, including environmental samples and in industrial settings.
These application notes provide detailed protocols for the analysis of this compound, primarily focusing on gas chromatography-based techniques, which are the most common and effective methods for its determination.
Analytical Methods Overview
Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. Coupled with various detectors, GC can provide high sensitivity and selectivity for both isomers.
Commonly Used Techniques:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely available technique suitable for quantifying high concentrations of the analyte.
-
Gas Chromatography with Mass Spectrometry (GC-MS): Offers high selectivity and is capable of identifying and quantifying the analyte even in complex matrices. It is the preferred method for trace-level analysis.
-
Gas Chromatography with Electron Capture Detection (GC-ECD): Highly sensitive to halogenated compounds and can be used for trace analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods. Please note that these values are indicative and actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix. Method validation should be performed in the user's laboratory to establish specific performance characteristics.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Limit of Detection (LOD) | Low ppb to ppt range | Low ppm to high ppb range |
| Limit of Quantification (LOQ) | Low ppb to ppt range | Low ppm to high ppb range |
| **Linearity (R²) ** | > 0.995 | > 0.995 |
| Precision (%RSD) | < 15% | < 10% |
| Recovery (%) | 80-120% | 85-115% |
Experimental Protocols
Protocol 1: Analysis of this compound in Gaseous Samples by GC-MS (Based on EPA Method TO-15 Principles)
This protocol is suitable for the determination of this compound in air samples.
1. Sample Collection and Preparation:
-
Apparatus: Evacuated and passivated stainless steel canisters (e.g., Summa canisters).
-
Procedure:
-
Collect whole air samples by opening the valve of an evacuated canister at the sampling site.
-
For time-integrated sampling, use a critical orifice or a mass flow controller to maintain a constant flow rate over the desired sampling period.
-
Pressurize the canister with zero-grade nitrogen if necessary to facilitate sample introduction into the GC-MS system.
-
Record the initial and final pressures of the canister.
-
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a preconcentration system (e.g., thermal desorber or cryo-trap).
-
GC Conditions:
-
Column: 60 m × 0.25 mm ID, 1.4 µm film thickness, DB-624 or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 220°C, hold for 2 minutes.
-
-
Injector: Splitless mode, 250°C.
-
-
Preconcentration:
-
Trap a known volume of the gaseous sample (e.g., 250-500 mL) onto a multi-sorbent trap (e.g., Tenax®, Carbopack™ B, Carbosieve® SIII) at sub-ambient temperature.
-
Thermally desorb the trapped analytes onto the GC column.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
-
Suggested Quantifier and Qualifier Ions:
-
trans-1-Chloro-3,3,3-trifluoro-1-propene (E-isomer): m/z 130 (quantifier), 95, 111.
-
cis-1-Chloro-3,3,3-trifluoro-1-propene (Z-isomer): m/z 130 (quantifier), 95, 111.
-
-
Mass Range (for full scan): m/z 40-200.
-
3. Calibration:
-
Prepare a multi-point calibration curve using certified gas standards of this compound in nitrogen.
-
The calibration range should bracket the expected sample concentrations.
Protocol 2: Analysis of this compound in Liquid Samples by GC-FID
This protocol is suitable for the analysis of higher concentrations of this compound in solvent mixtures or as a pure substance.
1. Sample Preparation:
-
Procedure:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, hexane).
-
Perform serial dilutions as necessary to bring the concentration within the calibration range.
-
Add an appropriate internal standard (e.g., 1,2-dichloroethane) to all standards and samples to correct for injection volume variations.
-
2. GC-FID Analysis:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: 30 m × 0.32 mm ID, 0.25 µm film thickness, DB-5 or equivalent.
-
Carrier Gas: Nitrogen or Helium at a constant flow of 2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: 15°C/min to 180°C, hold for 5 minutes.
-
-
Injector: Split mode (e.g., 50:1 split ratio), 220°C.
-
Detector: FID at 250°C.
-
3. Calibration:
-
Prepare a series of calibration standards of this compound in the chosen solvent, each containing the internal standard at a constant concentration.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Visualizations
References
Application Notes and Protocols for Measuring Thermodynamic Properties of HCFO-1233zd(E)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the experimental determination of key thermodynamic properties of trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)). HCFO-1233zd(E) is a hydrochlorofluoroolefin with low global warming potential (GWP) and is a promising next-generation refrigerant, blowing agent, and solvent.[1][2][3][4][5] Accurate knowledge of its thermodynamic properties is crucial for the design, simulation, and optimization of thermal systems.[6][7][8]
These protocols are based on established experimental methodologies reported in the scientific literature.[9][10][11][12][13]
Summary of Thermodynamic Properties
The following tables summarize the experimental conditions under which various thermodynamic properties of HCFO-1233zd(E) have been measured.
Table 1: Experimental Data for Vapor Pressure and Density of HCFO-1233zd(E)
| Property | Temperature Range (K) | Pressure Range (MPa) | Experimental Method | Reference |
| Vapor Pressure | 280 to 438 | - | Two-Sinker Densimeter with Magnetic Suspension Coupling | [9][14][10][12] |
| Density | 215 to 444 | 0.3 to 24.1 | Two-Sinker Densimeter with Magnetic Suspension Coupling | [9][14][10][12] |
| Vapor Pressure | 263 to 353 | - | Not specified | [2] |
| Saturated Liquid Density | Not specified | - | Not specified | [2] |
Table 2: Experimental Data for Heat Capacity and Speed of Sound of HCFO-1233zd(E)
| Property | Temperature Range (K) | Pressure Range (MPa) | Experimental Method | Reference |
| Isobaric Heat Capacity | 313 to 445 | 1.0 to 10 | Modified Flow Calorimeter | [15] |
| Speed of Sound | 290 to 420 | 0.07 to 2.1 | Spherical Acoustic Resonator | [9][14][10][12] |
Table 3: Experimental Data for Viscosity of HCFO-1233zd(E)
| Property | Temperature Range (K) | Pressure Range (MPa) | Experimental Method | Reference |
| Dynamic Liquid Viscosity | 243 to 373 | up to 40 | Vibrating Wire Viscometer | [11][13] |
| Dynamic Liquid Viscosity | Not specified | - | Capillary Tube Method | [16] |
Experimental Protocols
Measurement of Vapor Pressure and Density
This protocol describes the use of a two-sinker densimeter with a magnetic suspension coupling to measure the vapor pressure and density of HCFO-1233zd(E).[14][10]
Objective: To accurately determine the vapor pressure and density of HCFO-1233zd(E) over a wide range of temperatures and pressures.
Materials:
-
HCFO-1233zd(E) sample of high purity (e.g., >99.98 mol %)
-
Two-sinker densimeter with a magnetic suspension coupling
-
High-pressure syringe pump
-
Platinum resistance thermometer (PRT)
-
Pressure transducer
-
Thermostat bath
-
Data acquisition system
Protocol:
-
Sample Preparation:
-
Evacuate the entire apparatus to remove any residual gases.
-
Introduce the HCFO-1233zd(E) sample into the measurement cell using a high-pressure syringe pump.
-
Degas the sample by repeatedly freezing, evacuating, and thawing.
-
-
Measurement Procedure:
-
Set the desired temperature using the thermostat bath.
-
Allow the system to reach thermal equilibrium.
-
Measure the temperature using the platinum resistance thermometer.
-
Measure the pressure using the pressure transducer.
-
The density is determined from the buoyancy forces exerted on two sinkers of different masses and volumes, which are measured by the magnetic suspension coupling.
-
For vapor pressure measurements, establish a vapor-liquid equilibrium in the cell and measure the corresponding saturation pressure at a given temperature.
-
-
Data Analysis:
-
Record the temperature, pressure, and density data.
-
Apply any necessary corrections for temperature and pressure sensor calibrations.
-
The uncertainty in density measurements is typically better than 0.02%, and the uncertainty in vapor pressure measurements is around 0.223%.[14]
-
Experimental Workflow for Vapor Pressure and Density Measurement
Caption: Workflow for vapor pressure and density measurement.
Measurement of Isobaric Heat Capacity
This protocol outlines the procedure for measuring the isobaric heat capacity of HCFO-1233zd(E) using a modified flow calorimeter.[15]
Objective: To determine the isobaric heat capacity of HCFO-1233zd(E) in compressed liquid and supercritical phases.
Materials:
-
HCFO-1233zd(E) sample
-
Modified flow calorimeter
-
Coriolis flowmeter
-
High-pressure pump
-
Heater
-
Temperature and pressure sensors
-
Data acquisition system
Protocol:
-
System Setup:
-
Assemble the flow calorimeter system, ensuring all connections are leak-tight.
-
Calibrate the temperature and pressure sensors.
-
-
Measurement Procedure:
-
Pump the HCFO-1233zd(E) sample through the calorimeter at a constant flow rate, measured by the Coriolis flowmeter.
-
Set the desired pressure and pre-heat the fluid to the initial temperature.
-
Apply a known amount of heat to the fluid using the heater.
-
Measure the temperature increase of the fluid across the heater.
-
Record the flow rate, heat input, and temperature and pressure values.
-
-
Data Analysis:
-
Calculate the isobaric heat capacity (Cp) using the following equation: Cp = Q / (ṁ * ΔT) where Q is the heat input, ṁ is the mass flow rate, and ΔT is the temperature change.
-
The expanded relative uncertainty for isobaric heat capacity is reported to be less than 1.5% at temperatures lower than 423 K and 2.5% in the supercritical region.[15]
-
Experimental Workflow for Isobaric Heat Capacity Measurement
Caption: Workflow for isobaric heat capacity measurement.
Measurement of Dynamic Liquid Viscosity
This protocol details two common methods for measuring the dynamic liquid viscosity of HCFO-1233zd(E): the vibrating wire viscometer and the capillary tube method.
Objective: To determine the dynamic liquid viscosity of HCFO-1233zd(E) as a function of temperature and pressure.
Materials:
-
HCFO-1233zd(E) sample
-
Vibrating wire viscometer
-
High-pressure cell
-
Thermostat
-
Pressure generation and measurement system
-
Data acquisition system
Protocol:
-
Setup and Calibration:
-
Place the vibrating wire in the high-pressure cell.
-
Calibrate the instrument using a reference fluid with known viscosity.
-
-
Measurement Procedure:
-
Introduce the HCFO-1233zd(E) sample into the cell.
-
Set the desired temperature and pressure and allow the system to stabilize.
-
The wire is made to oscillate in the fluid. The viscosity is determined from the damping of the wire's oscillations.
-
Record the temperature, pressure, and viscosity data.
-
-
Data Analysis:
-
The combined expanded uncertainty of the reported viscosity is typically around 2%.[13]
-
Materials:
-
HCFO-1233zd(E) sample
-
Specially designed capillary tube viscometer
-
Constant temperature bath
-
Pressure source
-
Flow rate measurement device
-
Differential pressure transducer
Protocol:
-
System Preparation:
-
Clean and dry the capillary tube thoroughly.
-
Calibrate the viscometer with a standard fluid.
-
-
Measurement Procedure:
-
Fill the viscometer with the HCFO-1233zd(E) sample.
-
Immerse the viscometer in the constant temperature bath.
-
Apply a known pressure difference across the capillary tube to induce flow.
-
Measure the flow rate of the fluid through the capillary.
-
Measure the pressure drop across the capillary.
-
-
Data Analysis:
-
Calculate the viscosity using the Hagen-Poiseuille equation.
-
The uncertainty in viscosity measurement is reported to be around 1.2%.[16]
-
Logical Relationship for Viscosity Measurement
Caption: Key methods for viscosity measurement.
References
- 1. Physical Properties of HCFO-1233zd(E) | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. HCFO-1233zd(E) [beijingyuji.com]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. researchgate.net [researchgate.net]
- 6. waermepumpe-izw.de [waermepumpe-izw.de]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Thermodynamic Properties of trans-1-chloro-3,3,3-trifluoropropene (R1233zd(E)): Vapor Pressure, (p, ¿, T) Behavior, and Speed of Sound Measurements and Equation of State | NIST [nist.gov]
- 11. accentsjournals.org [accentsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. datapdf.com [datapdf.com]
Application Notes and Protocols for 1-Chloro-3,3,3-trifluoro-1-propene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 1-Chloro-3,3,3-trifluoro-1-propene (also known as HFO-1233zd(E)). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a liquefied gas that presents specific handling and storage challenges. Its key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₃H₂ClF₃[1] |
| Molecular Weight | 130.49 g/mol [2] |
| Boiling Point | 18.85 °C to 20.8 °C[1][3] |
| Vapor Pressure | 106.5 kPa at 19.93 °C[1] |
| Density | Approximately 1.312 g/cm³[1] |
| Appearance | Gas [Liquefied gas] |
Hazard Identification and Safety Precautions
Hazard Summary:
This compound is classified as a gas under pressure and may explode if heated.[2][4][5] It can cause skin and eye irritation, and may cause respiratory irritation.[6] Contact with the rapidly evaporating liquid can cause frostbite.[5] It is also considered harmful to aquatic life.[4][5]
Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye Protection | Chemical goggles or safety glasses. A face shield is also recommended.[7] |
| Hand Protection | Protective gloves.[7] |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin contact.[7] Safety shoes are also advised.[7] |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[7] |
Handling and Storage Procedures
General Handling:
-
Always read and follow the Safety Data Sheet (SDS) before use.[8]
-
Handle in a well-ventilated area.[9]
-
Avoid contact with eyes, skin, and clothing.[8]
-
Cylinders should be securely chained when in use to protect against physical damage.[10]
-
Use equipment rated for cylinder pressure.[8]
-
Do not eat, drink, or smoke when using this product.[7]
-
Wash hands thoroughly after handling.[10]
Storage:
-
Protect from sunlight and do not expose to temperatures exceeding 50-52 °C (122-125 °F).[7][8]
-
Keep containers tightly closed and sealed until ready for use.[8]
-
Cylinders should be stored upright with the valve protection cap in place and firmly secured to prevent falling.[8]
-
Store away from incompatible materials such as strong bases, oxidants, and reducers.[4]
Experimental Protocol: General Procedure for Handling a Volatile Liquid/Gas
This protocol outlines a general procedure for the safe handling of this compound in a laboratory setting.
1. Preparation: 1.1. Ensure the work area is clean and free of clutter. 1.2. Verify that a certified chemical fume hood is available and functioning correctly. 1.3. Confirm the availability and proper condition of all required PPE. 1.4. Locate the nearest emergency eye wash station and safety shower.[7] 1.5. Have the Safety Data Sheet (SDS) readily accessible.
2. Handling: 2.1. Don all required PPE before handling the chemical. 2.2. Secure the gas cylinder in an upright position in a designated gas cabinet or a well-ventilated area. 2.3. Use a regulator and tubing compatible with the chemical. 2.4. Before opening the cylinder valve, ensure all connections are secure and leak-tested. 2.5. Slowly open the main cylinder valve. 2.6. Adjust the regulator to the desired pressure. 2.7. All manipulations of the chemical should be performed within the chemical fume hood.
3. Post-Handling: 3.1. Close the cylinder valve securely after use.[8] 3.2. Purge the regulator and tubing with an inert gas (e.g., nitrogen) if necessary. 3.3. Disconnect the apparatus. 3.4. Store the cylinder in the designated storage area according to the storage procedures outlined above. 3.5. Clean the work area thoroughly. 3.6. Remove and properly store or dispose of PPE. 3.7. Wash hands thoroughly.
Emergency Procedures
In Case of:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing has stopped, apply artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes.[4] Remove contaminated clothing.[4] If frostbite occurs, warm the affected area gently.[4] Get medical attention if symptoms occur.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[4]
-
Spill or Leak: For small spills, the liquid will vaporize rapidly.[4] Ventilate the area.[10] For larger releases, evacuate unnecessary personnel and ensure adequate ventilation.[10] Stop the leak if it is safe to do so.[10]
Logical Workflow for Safe Handling and Storage
Caption: Logical workflow for the safe handling and storage of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. trans-1-Chloro-3,3,3-trifluoropropene | C3H2ClF3 | CID 5709018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. cgc-jp.com [cgc-jp.com]
- 5. produkte.linde-gas.at [produkte.linde-gas.at]
- 6. airgas.com [airgas.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. airgas.com [airgas.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
Application Notes and Protocols for 1-Chloro-3,3,3-trifluoro-1-propene in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-chloro-3,3,3-trifluoro-1-propene as a versatile chemical intermediate in the synthesis of high-value trifluoromethyl-containing molecules. The unique reactivity of this building block, possessing both a reactive double bond and a trifluoromethyl group, makes it an attractive starting material for the construction of diverse heterocyclic and acyclic compounds with potential applications in medicinal chemistry and materials science.
Overview of Synthetic Applications
This compound, commercially available as a mixture of (E) and (Z) isomers, serves as a key precursor for introducing the trifluoromethyl (CF3) group into organic molecules. The CF3 group is a critical pharmacophore in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The primary synthetic transformations involving this intermediate include:
-
[3+2] Cycloaddition Reactions: A powerful method for the construction of five-membered heterocyclic rings such as pyrazoles and triazoles.
-
Nucleophilic Substitution Reactions: The vinylic chloride is susceptible to displacement by various nucleophiles, enabling the synthesis of a wide range of functionalized trifluoromethylated alkenes.
-
Cross-Coupling Reactions: The carbon-chlorine bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Experimental Protocols and Data
Synthesis of 5-Trifluoromethyl-1,2,4-Triazoles via [3+2] Cycloaddition
This protocol details the synthesis of 5-trifluoromethyl-1,2,4-triazoles through a [3+2] cycloaddition reaction between a nitrile imine, generated in situ from a hydrazonoyl chloride, and this compound. The trifluoromethylated alkene acts as a synthetic equivalent of trifluoroacetonitrile in this context.
Reaction Scheme:
Caption: General workflow for the synthesis of 5-trifluoromethyl-1,2,4-triazoles.
Experimental Protocol:
-
To a stirred solution of the appropriate hydrazonoyl chloride (1.5 mmol) and this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) in a sealed tube, add triethylamine (3.0 mmol).
-
Seal the tube and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 5-trifluoromethyl-1,2,4-triazole.
Quantitative Data:
| Entry | Hydrazonoyl Chloride Substituent (Ar) | Product | Yield (%) |
| 1 | 4-Me-C6H4 | 1-(4-Methylphenyl)-3-phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole | 98 |
| 2 | 4-tBu-C6H4 | 1-(4-tert-Butylphenyl)-3-phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole | 60 |
| 3 | 4-F-C6H4 | 1-(4-Fluorophenyl)-3-phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole | 74 |
| 4 | 4-Cl-C6H4 | 1-(4-Chlorophenyl)-3-phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole | 65 |
Data adapted from a representative procedure for the synthesis of 5-trifluoromethyl-1,2,4-triazoles.[1][2]
Nucleophilic Substitution: Synthesis of Trifluoromethylated Vinyl Ethers
This protocol describes the synthesis of β-trifluoromethyl vinyl ethers through a base-mediated C-O coupling of (E)-1-chloro-3,3,3-trifluoropropene with phenols.[3] This reaction provides a straightforward method to access valuable building blocks for further synthetic transformations.
Reaction Scheme:
Caption: Synthesis of trifluoromethylated vinyl ethers via nucleophilic substitution.
Experimental Protocol:
-
To a solution of the phenol (1.0 mmol) and potassium hydroxide (1.2 mmol) in anhydrous dimethylformamide (DMF) (5 mL), add (E)-1-chloro-3,3,3-trifluoropropene (1.2 mmol).
-
Stir the reaction mixture at 80 °C for 6 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure trifluoromethylated vinyl ether.
Quantitative Data:
| Entry | Phenol Derivative | Product | Yield (%) |
| 1 | Phenol | 1-Phenoxy-3,3,3-trifluoro-1-propene | 85 |
| 2 | 4-Methoxyphenol | 1-(4-Methoxyphenoxy)-3,3,3-trifluoro-1-propene | 92 |
| 3 | 4-Chlorophenol | 1-(4-Chlorophenoxy)-3,3,3-trifluoro-1-propene | 78 |
| 4 | 2-Naphthol | 1-(Naphthalen-2-yloxy)-3,3,3-trifluoro-1-propene | 88 |
Data is illustrative and based on typical yields for such reactions.[3]
Biological Relevance and Signaling Pathways
The trifluoromethylated heterocyclic compounds synthesized from this compound are of significant interest in drug discovery due to their diverse biological activities. For instance, trifluoromethyl-substituted pyrazoles have demonstrated a broad spectrum of pharmacological properties, including antibacterial and anti-inflammatory effects.[4][5][6][7]
Potential Signaling Pathway Involvement:
While specific signaling pathway data for molecules derived directly from this compound is emerging, the core heterocyclic scaffolds are known to interact with various biological targets. For example, certain pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory signaling cascade.
Caption: Potential inhibitory action of trifluoromethylated pyrazoles on the COX pathway.
Further research is required to elucidate the specific molecular targets and signaling pathways modulated by the novel compounds synthesized from this compound. The synthetic protocols provided herein offer a robust platform for the generation of compound libraries for high-throughput screening and detailed pharmacological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isomerization of cis- to trans-1-chloro-3,3,3-trifluoropropene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isomerization of cis-1-chloro-3,3,3-trifluoropropene (also known as HCFO-1233zd(Z)) to its trans-isomer (HCFO-1233zd(E)). The trans-isomer is a valuable compound used as a refrigerant, solvent, and foam blowing agent.[1] The thermodynamically more stable trans-isomer is the desired product in many industrial applications.[2]
Reaction Overview and Catalysis
The isomerization of cis-1-chloro-3,3,3-trifluoropropene to the trans-isomer is typically achieved through a catalytic process, most commonly in the gas phase at elevated temperatures. The choice of catalyst is crucial for achieving high conversion rates and selectivity.
Catalysts: The most effective catalysts for this reaction are fluorinated metal oxides, with fluorinated alumina (Al₂O₃) being a prominent example.[1][3] The active sites for the isomerization are believed to be the Lewis acid sites on the catalyst surface.[3] Other metal oxides and supported catalysts can also be employed. The preparation and pre-treatment of the catalyst, such as fluorination and drying at high temperatures (400-600°C), are critical for its activity and longevity.[1]
Reaction Conditions: The isomerization is generally carried out in a continuous flow gas-phase reactor. Key parameters influencing the reaction include:
-
Temperature: Typically in the range of 150°C to 350°C.[2]
-
Pressure: The reaction can be carried out at atmospheric or slightly elevated pressures.
-
Feedstock: The starting material can be pure cis-1-chloro-3,3,3-trifluoropropene or a mixture of cis and trans isomers.[1] It is recommended to use a dry starting material to maintain catalyst activity.[1]
Quantitative Data
The efficiency of the isomerization is highly dependent on the catalyst and reaction conditions. While comprehensive comparative data is limited in publicly available literature, the following table summarizes key findings from various sources.
| Catalyst | Starting Material | Temperature (°C) | Pressure | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Fluorinated Alumina | cis-1-chloro-3,3,3-trifluoropropene | 150 - 350 | Not Specified | High | High | High | [1] |
| No Catalyst | trans-1-chloro-3,3,3-trifluoropropene | Not Specified | Not Specified | ~2 (per pass) | Not Specified | Not Specified | [2] |
Note: "High" indicates that the source claims high values but does not provide specific quantitative data.
For the reverse reaction, from trans to cis, using an alumina catalyst for a similar compound (trans-1,3,3,3-tetrafluoropropene), selectivities of 97-99% for the cis-isomer have been reported, which suggests that high selectivity can be achieved in these types of isomerization reactions.[4]
Detailed Experimental Protocol: Gas-Phase Isomerization
This protocol describes a general procedure for the gas-phase isomerization of cis- to trans-1-chloro-3,3,3-trifluoropropene using a packed-bed catalytic reactor.
Materials and Equipment:
-
cis-1-chloro-3,3,3-trifluoropropene (dried)
-
Fluorinated alumina catalyst
-
Packed-bed tubular reactor (e.g., stainless steel, Hastelloy™, Monel™)
-
Tube furnace with temperature controller
-
Mass flow controller for the reactant feed
-
Inert gas supply (e.g., nitrogen) for purging and dilution
-
Condenser and collection vessel (e.g., cold trap)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Preparation and Packing:
-
The fluorinated alumina catalyst should be dried at high temperature (e.g., 400-600°C) before use to ensure high activity.[1]
-
Pack a fixed amount of the catalyst into the tubular reactor, ensuring a uniform bed. The ends of the catalyst bed can be supported by quartz wool.
-
-
Reactor Setup and Purging:
-
Install the packed reactor in the tube furnace.
-
Connect the reactant feed line, inert gas line, and the product outlet line to the condenser and collection vessel.
-
Purge the entire system with an inert gas (e.g., nitrogen) for a sufficient time to remove air and moisture.
-
-
Reaction Execution:
-
Heat the reactor to the desired reaction temperature (e.g., 200°C) under a continuous flow of inert gas.
-
Once the temperature is stable, stop the inert gas flow and introduce the gaseous cis-1-chloro-3,3,3-trifluoropropene into the reactor at a controlled flow rate using the mass flow controller.
-
The reactant passes through the heated catalyst bed where the isomerization occurs.
-
-
Product Collection and Analysis:
-
The product stream exiting the reactor is passed through a condenser and collected in a cold trap (e.g., cooled with dry ice/acetone).
-
The composition of the product mixture (unreacted cis-isomer, trans-isomer, and any byproducts) is analyzed by gas chromatography (GC).
-
-
Separation of Isomers:
-
The collected liquid product, a mixture of cis and trans isomers, can be separated by distillation due to their different boiling points (cis: ~39°C, trans: ~19°C).[2]
-
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the gas-phase isomerization of cis- to trans-1-chloro-3,3,3-trifluoropropene.
Factors Influencing Isomerization Diagram:
Caption: Key factors influencing the catalytic isomerization of cis-1-chloro-3,3,3-trifluoropropene.
References
- 1. US9115044B2 - Method for producing trans-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 2. DE112013003077T5 - Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 3. Investigation on fluorinated alumina catalysts prepared by the fluorination of γ-Al>2>O>3> with CHF>3> for the isomerization of E-1-chloro-3,3,3-trifluoropropene - 北京理工大学 [pure.bit.edu.cn]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of (E)-1-chloro-3,3,3-trifluoropropene Using Solid Adsorbents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of (E)-1-chloro-3,3,3-trifluoropropene (also known as HFO-1233zd(E)) utilizing solid adsorbents. The methodologies outlined are designed to remove various organic impurities, yielding high-purity (E)-1-chloro-3,3,3-trifluoropropene suitable for specialized applications.
Introduction
(E)-1-chloro-3,3,3-trifluoropropene is a low global warming potential (GWP) refrigerant, blowing agent, and solvent. For many applications, particularly in the pharmaceutical and electronics industries, high purity of this compound is essential. Synthesis of (E)-1-chloro-3,3,3-trifluoropropene can result in a mixture containing isomers such as (Z)-1-chloro-3,3,3-trifluoropropene, as well as other fluorinated and chlorinated organic compounds.[1][2] This document details a method for the removal of such impurities through adsorption on solid media.
Solid adsorbents like zeolites and activated alumina are effective in selectively removing impurities from streams of fluorinated hydrocarbons.[1] The purification can be carried out using either a batch or a continuous flow process. The choice of method depends on the scale of purification and the nature of the impurities to be removed.
Data Presentation
The following tables summarize the key quantitative parameters for the purification of (E)-1-chloro-3,3,3-trifluoropropene using solid adsorbents, based on established methodologies.[1]
Table 1: Operational Parameters for Batch Adsorption System
| Parameter | Preferred Range | More Preferred Range | Notes |
| Crude 1233zd(E) / Solid Adsorbent Weight Ratio | 1 - 30 | - | Dependent on initial impurity concentration and adsorbent type.[1] |
| Adsorption Temperature | -50 to 30 °C | -20 to 10 °C | Higher temperatures may lead to decomposition.[1] |
| Adsorption Treatment Time | 5 minutes - 48 hours | 30 minutes - 6 hours | Dependent on temperature, impurity levels, and mixing.[1] |
Table 2: Operational Parameters for Flow Adsorption System with a Holding Step
| Parameter | Preferred Range | Notes |
| Crude 1234ze(E) / Solid Adsorbent Weight Ratio | 0.1 - 3 | For the static holding step within the flow process.[1] |
| Adsorption Temperature | -50 to 30 °C | Consistent with batch processing for optimal adsorption.[1] |
Experimental Protocols
This section provides detailed protocols for the purification of (E)-1-chloro-3,3,3-trifluoropropene using solid adsorbents in both batch and continuous flow systems.
Adsorbent Preparation and Activation
Prior to use, the solid adsorbent (e.g., zeolite or activated alumina) should be activated to remove any adsorbed water or other volatile compounds.
Protocol:
-
Place the required amount of solid adsorbent in a suitable vessel.
-
Heat the adsorbent under a stream of inert gas (e.g., nitrogen) or under vacuum.
-
The activation temperature and duration will depend on the specific adsorbent used. A typical procedure involves heating at 150-300°C for 2-4 hours.
-
After activation, cool the adsorbent to the desired adsorption temperature under an inert atmosphere before contact with the crude (E)-1-chloro-3,3,3-trifluoropropene.
Batch Purification Protocol
This protocol is suitable for small-scale purification.
Protocol:
-
In a sealed, cooled reactor, add the pre-activated solid adsorbent.
-
Introduce the crude (E)-1-chloro-3,3,3-trifluoropropene to the reactor at the desired weight ratio (refer to Table 1).
-
Maintain the temperature of the mixture within the preferred range of -20 to 10°C using a cooling bath.[1]
-
Agitate the mixture for the specified duration (e.g., 1 to 3 hours) to ensure good contact between the liquid and the adsorbent.[1]
-
After the treatment time, separate the purified liquid from the solid adsorbent by filtration or decantation.
-
Analyze the purity of the resulting (E)-1-chloro-3,3,3-trifluoropropene using Gas Chromatography (GC) or a similar analytical technique.
Continuous Flow Purification Protocol
This protocol is suitable for larger-scale, continuous purification.
Protocol:
-
Pack a column with the pre-activated solid adsorbent. Ensure the packing is uniform to avoid channeling.
-
Cool the packed column to the desired operating temperature (e.g., -20 to 10°C).[1]
-
Introduce the crude (E)-1-chloro-3,3,3-trifluoropropene into the bottom of the column at a controlled flow rate.
-
Collect the purified product as it elutes from the top of the column.
-
Periodically sample the eluent and analyze its purity to monitor the performance of the adsorbent bed.
-
Once the adsorbent is saturated (indicated by a breakthrough of impurities in the eluent), the feed can be stopped.
-
The saturated adsorbent can then be regenerated.
Adsorbent Regeneration
Regeneration of the spent adsorbent is crucial for an economical and sustainable process. Thermal swing adsorption is a common method.
Protocol:
-
After the purification run, purge the column with an inert gas to remove any remaining liquid.
-
Gradually heat the adsorbent bed by passing a heated inert gas through the column. The regeneration temperature is typically between 250 to 350°F.[3]
-
The desorbed impurities are carried out of the column by the inert gas stream and can be collected for proper disposal.
-
Once the adsorbent is fully regenerated, cool the bed to the operating temperature before starting the next purification cycle.[3]
Visualizations
The following diagrams illustrate the experimental workflows for the purification of (E)-1-chloro-3,3,3-trifluoropropene.
Caption: Batch Purification Workflow.
Caption: Continuous Flow Purification and Regeneration Workflow.
References
Application Notes and Protocols for 1-Chloro-3,3,3-trifluoro-1-propene (R-1233zd(E)) in Organic Rankine Cycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3,3,3-trifluoro-1-propene, specifically the trans-isomer (E), referred to as R-1233zd(E), is a hydrochlorofluoroolefin (HCFO) that has emerged as a promising working fluid for Organic Rankine Cycle (ORC) applications. ORCs are thermodynamic cycles that utilize organic, high molecular mass fluids to convert low to medium temperature heat into useful work, typically in the form of electricity. R-1233zd(E) is of particular interest due to its favorable thermodynamic properties, low Global Warming Potential (GWP), and zero Ozone Depletion Potential (ODP), making it an environmentally friendly alternative to conventional refrigerants like R-245fa.[1][2][3][4][5]
These application notes provide a comprehensive overview of the use of R-1233zd(E) in ORC systems, summarizing key performance data and outlining experimental protocols for its evaluation.
Thermodynamic and Environmental Properties
The selection of a working fluid is critical to the design, performance, and environmental impact of an ORC system.[2][5][6] R-1233zd(E) possesses a high critical temperature, which allows for efficient operation in a wide range of heat source temperatures, including those found in geothermal, solar, and waste heat recovery applications.[7] Its low GWP of 1 makes it an attractive option for sustainable energy production.[8]
Table 1: Thermophysical and Environmental Properties of R-1233zd(E) and R-245fa
| Property | R-1233zd(E) | R-245fa |
| Molar Mass ( kg/kmol ) | 130.5 | 134 |
| Boiling Point (°C) | 19 | 15.3 |
| Critical Temperature (°C) | 166.5 | 154.01 |
| Critical Pressure (MPa) | 3.57 | 3.65 |
| Ozone Depletion Potential (ODP) | ~0 | 0 |
| Global Warming Potential (GWP) | 1 | 1030 |
Performance in Organic Rankine Cycles
Experimental studies have demonstrated the viability and, in some cases, superior performance of R-1233zd(E) compared to R-245fa in ORC systems. Key performance indicators include thermal efficiency, power output, and exergy efficiency.
A study on a small-scale pumpless ORC system using R-1233zd(E) with a low-grade heat source (80°C to 100°C) reported a maximum energy efficiency of 3.5% at a heat source temperature of 95°C.[9] Another experimental investigation on an ORC for ultra-low-grade waste heat recovery (20-55°C) showed a maximum thermal efficiency of 6.49%.[10] When used for waste heat recovery from a heavy-duty diesel engine coolant, an ORC with R-1233zd(E) achieved a net shaft power between 0.1 and 0.7 kW with a thermodynamic efficiency of 1.1 to 1.8%.[10][11]
In a comparative study, R-1233zd(E) demonstrated a 6.92% higher thermal efficiency than R-245fa.[3] However, the maximum gross power output for R-245fa was 12.17% higher.[3] Another study found that replacing R-245fa with R-1233zd(E) in a condenser designed for an ORC led to a 2.7% reduction in size but an 18.9% increase in refrigerant pressure drop for equivalent power production.[12]
Table 2: Summary of Experimental Performance Data for R-1233zd(E) in ORC Systems
| Heat Source Temperature (°C) | System Type | Max. Thermal/Energy Efficiency (%) | Max. Power Output (kW) | Reference |
| 80 - 100 | Pumpless ORC | 3.5 | 0.127 | [9] |
| 20 - 55 | Low-Grade Waste Heat Recovery | 6.49 | - | [10] |
| Coolant of Heavy-Duty Diesel Engine | Waste Heat Recovery | 1.1 - 1.8 | 0.7 | [10][11] |
| - | Drop-in Replacement for R-245fa | 6.92% higher than R-245fa | 12.17% lower than R-245fa | [3] |
| 250 | Waste Heat Recovery from Upstream Processes | 6.2 | - | [2][5] |
Experimental Protocols
The following section outlines a generalized experimental protocol for evaluating the performance of R-1233zd(E) in a laboratory-scale ORC system. The setup typically consists of an evaporator, an expander (e.g., scroll expander or turbine), a condenser, and a pump.[3][9][13]
I. System Preparation and Leak Testing
-
Component Assembly: Assemble the ORC components (evaporator, expander, condenser, pump, and connecting pipework) according to the design specifications. Ensure all connections are securely fastened.
-
Instrumentation: Install calibrated sensors for measuring temperature, pressure, and mass flow rate at key points in the cycle (e.g., inlet and outlet of each component).
-
Vacuum and Leak Testing: Evacuate the entire system using a vacuum pump to remove air and non-condensable gases. Once a deep vacuum is achieved, isolate the system and monitor the pressure for a specified period to ensure there are no leaks.
II. Working Fluid Charging
-
Fluid Charging: Connect a cylinder of R-1233zd(E) to the charging port of the ORC system.
-
Gravimetric Charging: Place the fluid cylinder on a precision scale and record the initial weight. Charge the system with the desired amount of R-1233zd(E) by monitoring the change in weight of the cylinder.
-
System Sealing: Once charging is complete, close the charging valve and disconnect the cylinder.
III. Experimental Operation and Data Acquisition
-
Heat Source and Heat Sink Activation: Start the flow of the heat transfer fluid to the evaporator (e.g., hot water from a heater) and the cooling fluid to the condenser (e.g., cold water from a chiller).[3]
-
Pump and Expander Start-up: Start the ORC pump to circulate the R-1233zd(E). Once sufficient pressure is built up, start the expander.
-
Steady-State Operation: Adjust the heat source temperature, cooling water temperature, and pump speed to achieve the desired operating conditions. Allow the system to reach a steady state, where all measured parameters are stable.
-
Data Logging: Record all temperature, pressure, and mass flow rate data from the installed sensors using a data acquisition system. Also, record the power output from the expander-generator set.
-
Parameter Variation: Systematically vary the operating parameters (e.g., heat source temperature, expander rotational speed, condensation temperature) to investigate their influence on system performance.[3]
IV. System Shutdown and Fluid Recovery
-
Shutdown Procedure: Gradually reduce the heat input to the evaporator and then stop the heat source. Stop the expander and then the pump.
-
Fluid Recovery: If required, use a refrigerant recovery unit to safely remove the R-1233zd(E) from the system and store it in a designated recovery cylinder.
Diagrams
Caption: Basic workflow of an Organic Rankine Cycle using R-1233zd(E).
Caption: Logical flow of the experimental protocol for evaluating R-1233zd(E) in an ORC.
References
- 1. waermepumpe-izw.de [waermepumpe-izw.de]
- 2. researchgate.net [researchgate.net]
- 3. Experimental study of an ORC (Organic Rankine Cycle) and analysis of R1233zd-E as a drop-in replacement for R245fa for low temperature heat utilization [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. ORC system using R1233zd(E) for waste heat recovery from the upstream process - Dialnet [dialnet.unirioja.es]
- 6. Heatcatcher | Insights | Waste Heat Recovery Systems [heatcatcher.com]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. gcs.itb.ac.id [gcs.itb.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.psu.edu [pure.psu.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Fire Extinguishing Applications of Fluorinated Propenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of select fluorinated propenes as fire extinguishing agents. The document details their fire suppression properties, environmental impact, and includes established experimental protocols for their evaluation.
Introduction to Fluorinated Propenes as Halon Alternatives
Fluorinated propenes have emerged as promising alternatives to traditional halon fire suppressants, which are being phased out due to their high ozone depletion potential (ODP). These next-generation agents are designed to offer effective fire suppression with a significantly lower environmental impact. This document focuses on 2-bromo-3,3,3-trifluoropropene (2-BTP), a brominated fluoropropene, and also considers 3,3,3-trifluoro-2-iodopropene, an iodinated analogue, for which publicly available data is limited.
The primary mechanism of fire suppression for these compounds is chemical inhibition of the combustion reaction. At the high temperatures of a fire, the carbon-halogen bond breaks, releasing halogen radicals (bromine or iodine). These radicals interfere with the chain reactions of the fire, primarily by scavenging hydrogen and hydroxyl radicals, which are key propagators of the combustion process.[1]
Quantitative Data Summary
The following tables summarize the key physical, fire suppression, and environmental properties of 2-bromo-3,3,3-trifluoropropene (2-BTP) in comparison to the legacy agent Halon 1301. Data for 3,3,3-trifluoro-2-iodopropene is not widely available in the reviewed literature.
Table 1: Physical Properties
| Property | 2-Bromo-3,3,3-trifluoropropene (2-BTP) | Halon 1301 (Trifluorobromomethane) |
| Chemical Formula | C₃H₂BrF₃ | CBrF₃ |
| Molecular Weight ( g/mol ) | 174.95 | 148.91 |
| Boiling Point (°C) | 29-30 | -57.8 |
| Vapor Pressure (Pa at 25°C) | 82,000 | 1,640,000 |
| Liquid Density (g/mL at 22°C) | 1.65[2] | 1.57 (at 25°C) |
Table 2: Fire Suppression Properties
| Property | 2-Bromo-3,3,3-trifluoropropene (2-BTP) | Halon 1301 (Trifluorobromomethane) |
| Cup Burner Extinguishing Concentration (n-heptane, vol%) | 4.7[2] | ~3.0 |
| Inerting Concentration (Propane, vol%) | ~7.0[2] | ~5.2 |
Table 3: Environmental and Toxicological Properties
| Property | 2-Bromo-3,3,3-trifluoropropene (2-BTP) | Halon 1301 (Trifluorobromomethane) |
| Ozone Depletion Potential (ODP) | 0.0028 - 0.0052[3] | 10 |
| Global Warming Potential (GWP, 100-year) | 0.0028 - 0.0050[3] | 7140 |
| Atmospheric Lifetime (days) | 4.3 - 7.0[3] | ~65 years |
| No Observed Adverse Effect Level (NOAEL, vol%) | 0.5[4] | 5 |
| Lowest Observed Adverse Effect Level (LOAEL, vol%) | 1.0[5] | 7.5 |
Signaling Pathways and Mechanisms
The primary fire suppression mechanism for 2-bromo-3,3,3-trifluoropropene (2-BTP) is chemical inhibition of the combustion chain reaction. The following diagram illustrates this process.
Caption: Fire suppression mechanism of 2-BTP.
Experimental Protocols
Determination of Flame-Extinguishing Concentration (Cup Burner Method)
This protocol is based on the principles outlined in ISO 14520-1 and NFPA 2001.[6][7]
Objective: To determine the minimum concentration of a gaseous extinguishing agent in air that will extinguish a diffusion flame of a liquid fuel under specified conditions.
Apparatus:
-
Cup Burner Assembly: Consisting of a fuel cup, a chimney, and a system for introducing a mixture of air and the extinguishing agent. The dimensions of the apparatus should conform to the standards (e.g., ISO 14520-1, Annex B).[6]
-
Fuel: n-heptane is the standard liquid fuel.
-
Flow Control: Mass flow controllers for accurately metering air and the gaseous agent.
-
Agent Vaporizer: If the agent is a liquid at room temperature, a vaporizer is required to introduce it as a gas.
-
Gas Analysis Equipment (optional but recommended): To confirm the concentration of the agent in the air stream.
Procedure:
-
Fill the fuel cup with n-heptane to a level just below the rim.
-
Establish a steady flow of air through the chimney at a specified rate (e.g., 40 L/min).
-
Ignite the fuel and allow the flame to stabilize for a pre-burn period (e.g., 1 minute).
-
Gradually introduce the extinguishing agent into the air stream. The agent flow is increased in small increments.
-
Allow the flame to stabilize for a set period after each increment.
-
The agent concentration is increased until the flame is extinguished.
-
The extinguishing concentration is the concentration of the agent in the air-agent mixture at the point of extinguishment.
-
The test is repeated multiple times to ensure reproducibility.
Determination of Inerting Concentration
This protocol is based on the principles outlined in ISO 14520-1, Annex D.[8]
Objective: To determine the minimum concentration of an extinguishing agent in a fuel-air mixture that will prevent the ignition of that mixture.
Apparatus:
-
Explosion Vessel: A closed vessel of a specified volume (e.g., a 5-liter or 20-liter sphere) capable of withstanding the pressure rise from a potential explosion.
-
Ignition Source: A spark generator with electrodes inside the vessel.
-
Pressure Transducer: To monitor the pressure inside the vessel.
-
Gas Dosing System: For accurately introducing the fuel, air, and extinguishing agent into the vessel.
Procedure:
-
Evacuate the explosion vessel.
-
Introduce the desired partial pressure of the fuel gas (e.g., propane or methane).
-
Introduce the desired partial pressure of the extinguishing agent.
-
Introduce air until the total pressure inside the vessel reaches atmospheric pressure.
-
Activate the ignition source.
-
Monitor the pressure rise in the vessel. A successful inertion is typically defined as a pressure rise of less than a specified threshold (e.g., 7% of the initial pressure).[2]
-
Repeat the experiment with varying concentrations of the extinguishing agent and fuel to determine the inerting concentration across a range of fuel-air mixtures.
Experimental Workflow
The following diagram illustrates a general workflow for the evaluation of a new fire extinguishing agent.
Caption: General workflow for evaluating a new fire extinguishing agent.
Conclusion
Fluorinated propenes, particularly 2-bromo-3,3,3-trifluoropropene (2-BTP), represent a significant advancement in fire suppression technology, offering high effectiveness with a much-improved environmental profile compared to legacy halon agents. The detailed protocols and data provided in these notes are intended to guide researchers in the evaluation and application of these next-generation fire suppressants. Further research into other fluorinated propenes, such as iodinated analogues, is warranted to expand the portfolio of environmentally acceptable and efficient fire extinguishing agents.
References
Troubleshooting & Optimization
Minimizing by-product formation in HCFO-1233zd production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd).
Frequently Asked Questions (FAQs)
Q1: What are the common by-products observed during the synthesis of HCFO-1233zd?
A1: The production of HCFO-1233zd, primarily through the fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) with hydrogen fluoride (HF), can lead to the formation of several by-products. These can be broadly categorized as:
-
Isomers: The primary product, HCFO-1233zd, exists as two geometric isomers: HCFO-1233zd(E) (trans) and HCFO-1233zd(Z) (cis).[1] The relative ratio of these isomers can be influenced by reaction conditions.
-
Under-fluorinated Intermediates: These are compounds where not all chlorine atoms have been replaced by fluorine. Common examples include tetrachlorofluoropropanes (e.g., HCFC-241fa) and trichlorodifluoropropanes (e.g., HCFC-242fa).[2]
-
Over-fluorinated Products: Further fluorination of the desired product can lead to compounds like 1,3,3,3-tetrafluoropropene (HFO-1234ze).[2]
-
Other Chlorinated Propenes: By-products with varying degrees of chlorination and fluorination can also be formed, such as dichlorodifluoropropenes (HCFO-1232 isomers) and trichlorofluoropropenes (HCFO-1231 isomers).[2]
-
Heavy By-products, Oligomers, and Tars: Particularly in catalytic liquid-phase reactions, the formation of high-molecular-weight compounds can occur, leading to catalyst deactivation.[1]
-
Inorganic By-products: Hydrogen chloride (HCl) is a major inorganic by-product of the fluorination reaction.[2][3]
Q2: How can I control the formation of under-fluorinated intermediates like HCFC-241fa and HCFC-242fa?
A2: The presence of under-fluorinated intermediates often indicates an incomplete reaction. To minimize their formation, consider the following strategies:
-
Optimize Reaction Conditions: Increasing the reaction temperature, pressure, and residence time can enhance the conversion of starting materials and intermediates to the desired HCFO-1233zd product.[1]
-
Adjust Reactant Molar Ratio: Increasing the molar ratio of HF to the organic feedstock can drive the fluorination reaction further towards completion.[2]
-
Catalyst Selection and Activation: Employing an effective fluorination catalyst is crucial. The catalyst should be properly activated before use, for instance, by treatment with HF at elevated temperatures to ensure high activity.[2]
Q3: What methods can be used to suppress the formation of heavy by-products and tars?
A3: The formation of heavy by-products is a significant issue, especially in liquid-phase catalytic processes. Here are some approaches to mitigate this problem:
-
Non-Catalytic Liquid Phase Reaction: One approach to reduce the formation of heavy by-products is to conduct the reaction of HCC-240fa with HF in the liquid phase without a catalyst. However, this may lead to slower reaction rates and the formation of stable under-fluorinated intermediates.[1][2]
-
HF Co-feed: The presence of a hydrogen fluoride (HF) co-feed can significantly suppress the formation of some undesirable by-products, including heavy components.[2]
-
Process Control: Careful control of reaction temperature and pressure is essential. High temperatures can sometimes promote the formation of oligomers and tars.[1]
Q4: How can I separate the E and Z isomers of HCFO-1233zd?
A4: The E and Z isomers of HCFO-1233zd have different boiling points (approximately 19°C for the E isomer and 38°C for the Z isomer), which allows for their separation by distillation.[1] A typical process involves:
-
Removing acidic components like HCl and HF from the crude product stream.
-
Feeding the acid-free mixture to a distillation column.
-
The lower-boiling HCFO-1233zd(E) is collected from the top of the column, while the higher-boiling HCFO-1233zd(Z) is collected from the bottom.
-
Further purification of the separate streams may be necessary to achieve high purity of each isomer.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of unreacted starting material (e.g., HCC-240fa) | 1. Insufficient reaction temperature or pressure.2. Short residence time.3. Catalyst deactivation. | 1. Increase reaction temperature and/or pressure within the recommended range.2. Decrease the feed flow rate to increase residence time.3. Regenerate or replace the catalyst. |
| Excessive formation of under-fluorinated intermediates (e.g., HCFC-241fa, HCFC-242fa) | 1. Low HF to organic molar ratio.2. Inefficient catalyst.3. Low reaction temperature. | 1. Increase the molar feed ratio of HF to the organic reactant.2. Ensure the catalyst is properly activated and suitable for the reaction.3. Increase the reaction temperature. |
| High concentration of over-fluorinated by-products (e.g., HFO-1234ze) | 1. Excessively high reaction temperature.2. High HF to organic molar ratio.3. Highly active catalyst. | 1. Lower the reaction temperature.2. Decrease the HF to organic molar ratio.3. Consider a catalyst with lower activity or modify the existing catalyst. |
| Formation of heavy by-products, oligomers, and tars | 1. Use of a fluorination catalyst in the liquid phase.2. High reaction temperatures. | 1. Consider a non-catalytic liquid phase process, though this may impact reaction rates.[1]2. Optimize the reaction temperature to minimize polymerization and tar formation. |
| Presence of acidic impurities (HCl, HF) in the final product | Incomplete removal during the purification process. | 1. Ensure efficient operation of the HCl removal system (e.g., distillation column or scrubbers).[1][2]2. Implement a water or caustic scrubbing step to remove residual acids.[1] |
Experimental Protocols
Protocol 1: Vapor-Phase Catalytic Fluorination of HCC-240fa to HCFO-1233zd
Objective: To synthesize HCFO-1233zd from HCC-240fa and HF in a continuous vapor-phase reaction.
Materials:
-
1,1,1,3,3-pentachloropropane (HCC-240fa)
-
Anhydrous hydrogen fluoride (HF)
-
Solid fluorination catalyst (e.g., fluorinated chromium oxide)[4]
-
Inert gas (e.g., Nitrogen) for purging
Apparatus:
-
Vapor-phase reactor (e.g., packed bed reactor)
-
Mass flow controllers for organic and HF feeds
-
Temperature and pressure controllers
-
Condenser
-
Scrubber system (for HCl and HF removal)
-
Product collection system
-
Analytical equipment (e.g., Gas Chromatography)
Procedure:
-
Pack the reactor with the solid fluorination catalyst.
-
Activate the catalyst by treating it with a flow of HF at a high temperature (e.g., 300-400°C) for a specified period.[2]
-
Purge the system with an inert gas.
-
Heat the reactor to the desired reaction temperature (e.g., 200-450°C).
-
Introduce the HCC-240fa and HF feeds into the reactor at the desired molar ratio (e.g., HF/HCC-240fa from 3:1 to 30:1).[5]
-
Maintain the desired reaction pressure.
-
The reactor effluent, containing HCFO-1233zd, by-products, unreacted starting materials, HCl, and excess HF, is passed through a condenser.
-
The condensed stream is then passed through a scrubbing system (e.g., water or caustic scrubber) to remove HCl and unreacted HF.[1]
-
The organic phase is collected and analyzed by gas chromatography to determine the conversion of HCC-240fa and the selectivity to HCFO-1233zd and other products.
-
The crude organic product can be further purified by distillation to separate the HCFO-1233zd isomers and remove other by-products.[1]
Data Presentation
Table 1: Influence of Reaction Temperature on HCFO-1233zd Selectivity and HCC-240fa Conversion (Vapor-Phase Catalytic Reaction)
| Temperature (°C) | HCC-240fa Conversion (%) | HCFO-1233zd Selectivity (%) |
| 250 | 65 | 92 |
| 300 | 85 | 88 |
| 350 | 95 | 80 |
| 400 | >99 | 75 |
Note: Data is illustrative and based on general trends reported in the literature. Actual results will vary depending on specific experimental conditions such as catalyst, pressure, and residence time.
Table 2: Common By-products and their Boiling Points
| Compound | Formula | Boiling Point (°C) |
| HCFO-1233zd(E) | trans-CF₃CH=CHCl | ~19 |
| HCFO-1233zd(Z) | cis-CF₃CH=CHCl | ~38 |
| HFO-1234ze(E) | trans-CF₃CH=CHF | -19 |
| HCFC-241fa | CCl₃CH₂CHFCl | ~175 |
| HCFC-242fa | CCl₂FCH₂CHClF | ~142 |
| Hydrogen Chloride | HCl | -85 |
Visualizations
Caption: Reaction pathway for HCFO-1233zd synthesis showing the formation of key by-products.
Caption: A logical workflow for troubleshooting by-product formation in HCFO-1233zd synthesis.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20160332936A1 - Process for Making HCFO-1233zd - Google Patents [patents.google.com]
- 3. EP2814795A1 - PROCESS FOR THE PRODUCTION OF HCFC-1233zd - Google Patents [patents.google.com]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. US6844475B1 - Low temperature production of 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd) - Google Patents [patents.google.com]
Technical Support Center: 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered by researchers, scientists, and drug development professionals during experiments with 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd).
Troubleshooting Guides
This section provides solutions to common stability-related problems encountered when working with HCFO-1233zd.
Issue 1: Unexpected Isomerization of trans-HCFO-1233zd (E-isomer) to cis-HCFO-1233zd (Z-isomer)
Symptoms:
-
Changes in the physical properties of the material, such as boiling point and vapor pressure. The Z-isomer has a higher boiling point (~40°C) compared to the E-isomer (~18.3-19°C).[1][2]
-
Alterations in reaction outcomes or product purity.
-
Decreased performance in applications like refrigeration or foam blowing.[1]
Possible Causes:
-
Elevated Temperatures: Sustained temperatures, particularly above 150°C, can induce geometric isomerization from the E- to the Z-isomer.[3]
-
Presence of Catalysts: Certain materials can catalyze the isomerization. Lewis acids and some metal oxides (e.g., fluorinated Cr₂O₃, AlF₃) can increase the rate of isomerization.[4]
Solutions:
-
Temperature Control: Maintain the experimental temperature below the threshold where significant isomerization occurs. For high-temperature applications, consider the use of stabilizers.
-
Material Compatibility: Ensure that all materials in contact with HCFO-1233zd are compatible and do not catalyze isomerization. Refer to the material compatibility table below.
-
Use of Stabilizers: For applications requiring higher temperatures, the addition of stabilizers can inhibit isomerization. C3-C6 olefinic compounds, such as butene or pentene, have been shown to be effective.[1][4]
Issue 2: Degradation or Decomposition of HCFO-1233zd
Symptoms:
-
Formation of acidic byproducts (e.g., HCl, HF).[5]
-
Discoloration of the compound or reaction mixture.
-
Unexplained pressure changes in a closed system.
Possible Causes:
-
Thermal Decomposition: At very high temperatures, HCFO-1233zd can decompose.[5][6]
-
Reaction with Incompatible Materials: Strong bases, oxidants, and reducers can cause decomposition.[7]
-
Presence of Contaminants: Water or other impurities can lead to hydrolysis or other degradation pathways.
-
Photodegradation: While HCFO-1233zd has a relatively short atmospheric lifetime due to reaction with OH radicals, prolonged exposure to UV light could potentially contribute to degradation in a laboratory setting.[8][9][10][11]
Solutions:
-
Maintain Inert Atmosphere: For sensitive reactions, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric oxygen and moisture.
-
Purification of Solvents and Reagents: Ensure all solvents and reagents are dry and free of impurities.
-
Material Selection: Use equipment made of compatible materials.[12][13]
-
Storage: Store HCFO-1233zd in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[14][15]
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with HCFO-1233zd?
A1: The primary stability concern is the isomerization of the thermodynamically more useful trans-isomer (E-HCFO-1233zd) to the cis-isomer (Z-HCFO-1233zd), especially at elevated temperatures.[1][3] Other concerns include thermal decomposition at very high temperatures and potential reactions with incompatible materials.[5][6][7]
Q2: How can I prevent the isomerization of E-HCFO-1233zd?
A2: To prevent isomerization, it is crucial to control the temperature of your experiment, as higher temperatures promote the conversion to the Z-isomer. Additionally, avoiding contact with catalytic materials such as certain metal halides and oxides is important. In applications where high temperatures are unavoidable, the use of stabilizers like C3-C6 olefinic compounds is recommended.[1]
Q3: What materials are compatible with HCFO-1233zd?
A3: HCFO-1233zd has shown good compatibility with a range of materials commonly used in laboratory and industrial settings. However, compatibility can be dependent on the presence of lubricants and the operating temperature. A summary of material compatibility is provided in the table below. It is always recommended to perform specific compatibility testing for your unique application and conditions.
Q4: What are the recommended storage conditions for HCFO-1233zd?
A4: HCFO-1233zd should be stored in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[14][15] Cylinders should be stored upright and secured to prevent falling.[15] Avoid contact with incompatible materials such as strong bases, oxidants, and reducers.[7]
Q5: What are the thermal decomposition products of HCFO-1233zd?
A5: Thermal decomposition of HCFO-1233zd can produce radicals such as HCl, ∙CF3, and ∙CF2.[5] The exact decomposition products can vary depending on the conditions (e.g., temperature, presence of other substances).
Data Presentation
Table 1: Physical Properties of HCFO-1233zd Isomers
| Property | trans-HCFO-1233zd (E-isomer) | cis-HCFO-1233zd (Z-isomer) |
| CAS Number | 102687-65-0[2] | 99728-16-2[2] |
| Molecular Formula | C₃H₂ClF₃[16] | C₃H₂ClF₃[17] |
| Molecular Weight | 130.49 g/mol [2] | 130.49 g/mol [17] |
| Boiling Point | 18.3 - 19 °C[1][2] | 39.6 - 40 °C[1][2] |
| Global Warming Potential (GWP, 100-year) | < 1 - 4.5[1][16] | Low[16] |
| Ozone Depletion Potential (ODP) | ~0[16] | ~0[16] |
Table 2: Material Compatibility with HCFO-1233zd(E)
| Material Class | Specific Material | Compatibility | Notes |
| Elastomers | Various | Medium to High Risk with some elastomers, especially with lubricants.[12] | Weight and volume changes observed, though minimal change in hardness.[12] |
| Polymers | Various | Generally good, but specific testing is recommended. | |
| Metals | Aluminum, Copper, Steel | Good compatibility.[13][18] | Minimal reactivity observed in the presence of mineral oil.[13] |
| Lubricants | Mineral Oil, Polyol Ester (POE) | Generally compatible, but can influence elastomer compatibility.[12][13] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of HCFO-1233zd with Material Coupons
Objective: To evaluate the chemical stability of HCFO-1233zd in the presence of various materials under elevated temperatures.
Methodology (based on ASHRAE Standard 97): [13][18]
-
Preparation: Cut coupons of the test materials (e.g., metals, polymers) to a standard size. Clean and dry the coupons thoroughly.
-
Sealed Tube Assembly: Place the material coupons into a heavy-walled borosilicate glass tube.
-
Charging: Evacuate the tube and then charge it with a precise amount of HCFO-1233zd and, if applicable, a lubricant (typically a 50/50 weight ratio).[18]
-
Sealing: Seal the glass tube using a torch while ensuring the contents remain cooled to prevent pressure buildup.
-
Aging: Place the sealed tubes in a convection oven at a specified elevated temperature (e.g., 155°C, 180°C) for a defined period (e.g., 14 days).[3][18]
-
Analysis: After aging, cool the tubes and carefully open them. Analyze the liquid and gas phases using techniques such as:
-
Gas Chromatography (GC): To quantify the concentration of HCFO-1233zd isomers and detect any degradation products.
-
Ion Chromatography (IC): To measure the concentration of halide ions (e.g., F⁻, Cl⁻) as an indicator of decomposition.
-
Visual Inspection: To observe any changes in the color of the liquid or the appearance of the material coupons.
-
Mandatory Visualization
Caption: Experimental workflow for accelerated stability testing of HCFO-1233zd.
Caption: Troubleshooting logic for HCFO-1233zd stability issues.
References
- 1. CN107567432B - Stabilization of 1-chloro-3, 3, 3-trifluoropropene - Google Patents [patents.google.com]
- 2. 1-Chloro-3,3,3-trifluoropropene - Wikipedia [en.wikipedia.org]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. This compound | 99728-16-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cgc-jp.com [cgc-jp.com]
- 8. Photochemical Properties of trans-1-Chloro-3,3,3-trifluoropropene (trans-CHClHCHCF3): OH Reaction Rate Constant, UV and IR Absorption Spectra, Global Warming Potential, and Ozone Depletion Potential | ESD Publications [esdpubs.nasa.gov]
- 9. fluorocarbons.org [fluorocarbons.org]
- 10. Photochemical Properties of trans-1-chloro-3,3,3-trifluoropropene (trans-CHCl=CHCF3): OH Reaction Rate Constant, UV and IR Absorption Spectra, GWP and ODP. | NIST [nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 14. climalife.com [climalife.com]
- 15. honeywell-refrigerants.com [honeywell-refrigerants.com]
- 16. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 17. (Z)-1-chloro-3,3,3-trifluoropropene | C3H2ClF3 | CID 11658298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. jp.trane.com [jp.trane.com]
Optimizing reaction conditions for stereoselective synthesis of 1-Chloro-3,3,3-trifluoro-1-propene isomers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the stereoselective synthesis of (E)- and (Z)-1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to HCFO-1233zd isomers?
A1: The most common methods involve the dehydrohalogenation of saturated precursors. Key routes include:
-
Dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa), often using a phase-transfer catalyst or activated carbon.[1][2]
-
Fluorination and subsequent dehydrohalogenation of 1,1,1,3,3-pentachloropropane (HCC-240fa) using anhydrous hydrogen fluoride (HF).[3]
-
Catalytic dehydrofluorination of precursors like 3-chloro-1,1,1,3-tetrafluoropropane (HCFC-244fa) over metal-based catalysts.[3][4]
Q2: Which isomer, (E) or (Z), is more stable and typically favored?
A2: The (E)-isomer (trans) is thermodynamically more stable than the (Z)-isomer (cis) and is often the major product in many synthetic routes.[3][5] The isomers have distinct physical properties, such as different boiling points ((E): 19°C, (Z): 39°C), which is critical for their separation and specific applications.[5]
Q3: What types of catalysts are effective for this synthesis?
A3: Catalyst selection depends on the reaction pathway:
-
Dehydrochlorination: Activated carbon, particularly with a large surface area (10–3,000 m²/g), is effective for selectively producing the (E)-isomer from HCFC-243fa.[3][4]
-
Isomerization: Lewis acids, fluorinated chromium oxide (Cr₂O₃), and alumina-containing catalysts can be used in the gas phase to interconvert (Z) and (E) isomers.[3][5]
-
Fluorination/Dehydrohalogenation: Chromium oxide-based catalysts are common for the vapor-phase fluorination of polychlorinated propenes with HF.[1]
Q4: What are the primary safety concerns when handling reagents for this synthesis?
A4: A primary concern is the handling of anhydrous hydrogen fluoride (HF), which is highly corrosive and toxic.[3][4] Reactions may also generate hydrogen chloride (HCl) gas, which must be scrubbed and handled appropriately.[6] All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guide
Issue 1: Low E/Z Isomer Selectivity
Q: My reaction produces a nearly 1:1 mixture of (E) and (Z) isomers, but I am targeting high selectivity for the (E)-isomer. What factors should I investigate?
A: Achieving high stereoselectivity often requires careful optimization of reaction conditions. Consider the following:
-
Catalyst Choice: For dehydrochlorination of HCFC-243fa, using an activated carbon catalyst is reported to provide high selectivity for the (E)-isomer.[4] If you are using a metal-based catalyst, its preparation and state (e.g., degree of fluorination) can significantly impact selectivity.
-
Reaction Temperature: Temperature plays a crucial role. While higher temperatures can increase conversion rates, they may also lead to an equilibrium mixture of isomers, thus reducing selectivity.[3] For catalytic reactions, there is often an optimal temperature range; for non-catalytic gas-phase isomerization, temperatures between 150°C and 350°C are typical.[5]
-
Solvent Polarity (Liquid-Phase Reactions): In liquid-phase syntheses, the polarity of the solvent can be adjusted to enhance stereoselectivity.[3] Experiment with a range of solvents to find the optimal medium for your desired isomer.
-
Residence Time: In continuous flow or gas-phase reactions, adjusting the residence time can prevent the product from reaching thermodynamic equilibrium, thereby favoring the kinetically preferred isomer.[6][7]
Issue 2: Low Overall Yield and Poor Precursor Conversion
Q: My reaction shows low conversion of the starting material (e.g., HCFC-243fa), resulting in a low overall yield. How can I improve this?
A: Low conversion and yield can stem from several factors:
-
Reaction Temperature and Pressure: Ensure the reaction temperature and pressure are within the optimal range for the specific catalytic system. Desirable conversion of the starting material is often 70% or higher.[6][7] For the dehydrochlorination of HCFC-243fa using KOH and a phase transfer catalyst, temperatures of 70-80°C and pressures of 0.2-0.5 MPa have been reported.[2]
-
Catalyst Activity: The catalyst may be deactivated or poisoned. See "Issue 3: Catalyst Deactivation" for more details. Ensure the catalyst is properly prepared and activated before use.
-
Insufficient Mixing: In liquid-phase reactions, particularly those involving a phase-transfer catalyst, vigorous stirring is essential to ensure efficient interaction between reactants in different phases.[2]
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can limit conversion. For base-mediated dehydrochlorination, ensure at least a stoichiometric amount of base is used.
Issue 3: Catalyst Deactivation
Q: I observe a good initial reaction rate, but it quickly slows down, suggesting catalyst deactivation. What are the common causes and solutions?
A: Catalyst deactivation is a common problem, especially in high-temperature or continuous processes.
-
Coking: The formation of carbonaceous deposits (coke) on the catalyst surface is a primary cause of deactivation, particularly with metal-based catalysts.[4][5] This can be mitigated by optimizing the reaction temperature or co-feeding a small amount of an oxidizing agent if the process allows. The catalyst may need periodic regeneration.
-
Polymerization: Side reactions can lead to the polymerization of the olefin products on the catalyst surface, blocking active sites.[4] Lowering the reaction temperature or reducing residence time can help minimize this.
-
Poisoning: Impurities in the feedstock can act as catalyst poisons. Ensure the purity of your starting materials.
Data on Reaction Conditions
The following table summarizes various conditions for the synthesis and isomerization of HCFO-1233zd.
| Reaction Type | Precursor | Catalyst | Phase | Temperature (°C) | Pressure | Key Outcome/Selectivity |
| Dehydrochlorination | HCFC-243fa | Activated Carbon | Gas | 200 - 400 | Atmospheric | High selectivity to (E)-1233zd[4] |
| Dehydrochlorination | HCFC-243fa | KOH / Phase Transfer Catalyst | Liquid | 70 - 80 | 0.2 - 0.5 MPa | High conversion of HCFC-243fa[2] |
| Fluorination / Dehydrohalogenation | HCC-240fa | Cr-based | Gas/Liquid | Varies | Varies | Produces a mixture of isomers; (E) is often major[1][3] |
| Isomerization | (Z)-1233zd | Lewis Acids, Cr₂O₃, AlF₃ | Gas | 25 - 450 | 25 - 100 Torr | Drives mixture towards thermodynamic equilibrium (favors E)[3] |
| Isomerization (Non-Catalytic) | (E)-1233zd or (Z)-1233zd | None | Gas | 150 - 350 | Varies | Low conversion per pass (1-2%)[5] |
Experimental Protocols
Protocol: Dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa) using a Phase Transfer Catalyst
This protocol is based on methodologies described for liquid-phase dehydrochlorination.[2]
Materials:
-
1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa)
-
Potassium hydroxide (KOH) solution (e.g., 30% w/w in water)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst
-
Stirred pressure reactor equipped with heating, cooling, and pressure monitoring
Procedure:
-
Charge the pressure reactor with 1.0 mole of HCFC-243fa.
-
Add the aqueous KOH solution. The molar ratio of KOH to HCFC-243fa should be approximately 1:1.
-
Add the phase transfer catalyst (e.g., 0.01 mol of TBAB).
-
Seal the reactor and begin stirring at a moderate speed (e.g., 200 rpm).
-
Heat the reactor to the target temperature, typically between 70°C and 80°C.
-
Maintain the reaction at a constant temperature for several hours (e.g., 3.5 hours), ensuring the system pressure remains within a safe operating range (e.g., 0.2–0.5 MPa).
-
After the reaction period, cool the reactor to room temperature.
-
Vent any excess pressure and carefully collect the crude product. The organic phase will contain the HCFO-1233zd isomers.
-
Wash the crude product with water to remove residual salts and base.
-
Dry the organic layer over an appropriate drying agent (e.g., anhydrous MgSO₄).
-
Analyze the product composition (conversion of HCFC-243fa and E/Z isomer ratio) using Gas Chromatography (GC).
-
The (E) and (Z) isomers can be separated by fractional distillation due to their different boiling points.[6][7]
Visualizations
Caption: General experimental workflow for synthesis and purification of HCFO-1233zd isomers.
Caption: Troubleshooting decision tree for low E/Z isomer selectivity.
References
- 1. 3-Chloro-3,3-difluoroprop-1-ene | 421-03-4 | Benchchem [benchchem.com]
- 2. Preparation method of 1-chloro-3,3,3-trifluoropropene - Eureka | Patsnap [eureka.patsnap.com]
- 3. 1-Chloro-3,3,3-trifluoro-1-propene | 99728-16-2 | Benchchem [benchchem.com]
- 4. WO2015166847A1 - Method for producing trans-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 5. DE112013003077T5 - Process for preparing this compound and 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 6. US20160332936A1 - Process for Making HCFO-1233zd - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude HCFO-1233zd can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Geometric Isomer: The (Z)-isomer of HCFO-1233zd is a common impurity when the (E)-isomer is the target product.[1][2][3]
-
Acids: Residual hydrogen chloride (HCl) and hydrogen fluoride (HF) from the manufacturing process are often present.[4][5]
-
Water: Moisture can be present in the crude product.[4]
-
Organic Byproducts: Other fluorinated and chlorinated compounds can be present, such as 1,1,1,3,3-pentafluoropropane (HFC-245fa), 1-chloro-1,3,3,3-tetrafluoropropane (HCFC-244fa), and various isomers of dichlorotrifluoropropene.[3]
-
Toxic Impurities: 3,3,3-trifluoropropyne (TFP), a toxic and flammable compound, can be formed as a byproduct, particularly during the removal of acids with a base when the (Z)-isomer is present.[4] Other toxic impurities to monitor for include 2-chloro-3,3,3-trifluoropropene (1233xf).[6]
Q2: Why is the separation of (E) and (Z) isomers of HCFO-1233zd a key challenge?
A2: The (E) and (Z) isomers of HCFO-1233zd have different physical properties, including boiling points, which makes their separation by distillation feasible.[2][7][8] However, achieving high purity of one isomer can be challenging due to the need for efficient fractional distillation. The (E)-isomer is often the desired product for many applications due to its thermodynamic stability.[8][9] For some processes, the less desired (Z)-isomer can be converted to the (E)-isomer through isomerization to increase the overall yield.[1][9]
Q3: What are azeotropes and how do they affect the purification of HCFO-1233zd?
A3: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. HCFO-1233zd can form azeotropic or azeotrope-like compositions with various substances, including water and certain alcohols.[4][7][10] The formation of these azeotropes prevents the separation of components by conventional distillation, requiring more advanced techniques like azeotropic or extractive distillation.[4][11]
Troubleshooting Guides
Problem 1: Poor separation of (E) and (Z) isomers during distillation.
-
Possible Cause: Inefficient distillation column or incorrect operating parameters.
-
Solution:
-
Column Efficiency: Ensure the distillation column has a sufficient number of theoretical plates for the separation.
-
Reflux Ratio: Optimize the reflux ratio. A higher reflux ratio generally improves separation but reduces throughput.
-
Pressure and Temperature Control: Maintain stable pressure and temperature throughout the distillation process. The boiling points of the isomers are distinct, and precise control is necessary to exploit this difference.[2][7]
-
Problem 2: Presence of acidic impurities (HCl, HF) after purification.
-
Possible Cause: Incomplete neutralization or washing.
-
Solution:
-
Washing: Implement a wash step with an aqueous basic solution (e.g., dilute potassium hydroxide or sodium hydroxide) to neutralize and remove HCl and HF.[4]
-
Multiple Washes: Perform multiple washes and check the pH of the aqueous layer to ensure complete acid removal.
-
Water Wash: Follow the basic wash with a water wash to remove any residual base.
-
Problem 3: Residual water in the final product.
-
Possible Cause: Inefficient drying after the washing steps.
-
Solution:
-
Decanting: After washing, allow the organic and aqueous layers to separate and carefully decant the HCFO-1233zd layer.[4]
-
Drying Agents: Use a suitable desiccant such as molecular sieves, activated alumina, or silica gel to remove dissolved and residual moisture.[4] Ensure sufficient contact time with the drying agent.
-
Problem 4: Detection of toxic 3,3,3-trifluoropropyne (TFP) in the product.
-
Possible Cause: Formation of TFP as a byproduct during the reaction with a base, especially in the presence of the (Z)-isomer.[4]
-
Solution:
Quantitative Data Summary
| Property | (E)-1-Chloro-3,3,3-trifluoro-1-propene | (Z)-1-Chloro-3,3,3-trifluoro-1-propene | Reference |
| Boiling Point | ~19-20 °C | ~39-40 °C | [2][7][8] |
| Molar Mass | 130.49 g/mol | 130.49 g/mol | [12][13] |
Experimental Protocols
General Protocol for Purification of Crude HCFO-1233zd
This protocol outlines a general procedure for purifying crude HCFO-1233zd containing isomers, acidic impurities, and water.
-
Acid Removal:
-
The crude HCFO-1233zd is first washed with a dilute aqueous basic solution (e.g., 5% potassium carbonate) to neutralize and remove HCl and HF.
-
The mixture is stirred vigorously and then allowed to phase separate. The aqueous layer is removed.
-
This washing step is repeated until the aqueous layer is neutral.
-
A final wash with deionized water is performed to remove any residual base.
-
-
Drying:
-
The organic layer is separated and dried over a suitable desiccant like anhydrous magnesium sulfate or molecular sieves.
-
The mixture is allowed to stand for a period to ensure complete moisture removal, followed by filtration to remove the desiccant.
-
-
Fractional Distillation:
-
The dried crude product is subjected to fractional distillation using a column with high efficiency.
-
The temperature at the top of the column is carefully monitored.
-
The lower-boiling (E)-isomer will distill first, followed by the higher-boiling (Z)-isomer.
-
Fractions are collected at their respective boiling points, and their purity is checked using analytical methods such as Gas Chromatography (GC).
-
Visualizations
Caption: General workflow for the purification of HCFO-1233zd.
Caption: Troubleshooting logic for common purification issues.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. EP3947328B1 - Method for purifying 1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 3. EP2796439A1 - Method for purifying (e)-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 4. KR20210088712A - Process for Purifying a Crude Stream Containing Hydrochlorofluoroolefins - Google Patents [patents.google.com]
- 5. US20160332936A1 - Process for Making HCFO-1233zd - Google Patents [patents.google.com]
- 6. US9156752B2 - High purity E-1-chloro-3,3,3-trifluoropropene and methods of making the same - Google Patents [patents.google.com]
- 7. WO2014164587A1 - Azeotrope-like compositions comprising 1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 8. DE112013003077T5 - Process for preparing this compound and 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2018097300A1 - Method for producing (z)-1-chloro-2,3,3-trifluoro-1-propene - Google Patents [patents.google.com]
- 11. US20110270001A1 - Method of Purifying (Z)-1-Chloro-3,3,3-Trifluoropropene - Google Patents [patents.google.com]
- 12. 1-Chloro-3,3,3-trifluoropropene - Wikipedia [en.wikipedia.org]
- 13. (Z)-1-chloro-3,3,3-trifluoropropene | C3H2ClF3 | CID 11658298 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing corrosion issues with 1-Chloro-3,3,3-trifluoro-1-propene in equipment
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential corrosion and material compatibility issues when using 1-Chloro-3,3,3-trifluoro-1-propene (HFO-1233zd(E)) in laboratory and industrial equipment.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HFO-1233zd(E)) and why is material compatibility a concern?
A1: this compound, also known as HFO-1233zd(E), is a hydrofluoroolefin used as a refrigerant, blowing agent, and solvent.[1] Like any chemical, it can interact with the materials of your equipment, potentially leading to degradation, corrosion, or contamination of your process. Ensuring compatibility is crucial for maintaining equipment integrity, experimental accuracy, and safety.
Q2: Which metals are generally compatible with HFO-1233zd(E)?
A2: Studies have shown that HFO-1233zd(E) is compatible with several common metals. Materials like stainless steel, carbon steel, aluminum, copper, and brass have shown no visual changes or significant weight loss after prolonged exposure.[2][3][4]
Q3: Are there any metals that require special consideration?
A3: While generally compatible, aluminum requires caution. The presence of aluminum fines or the removal of the protective oxide layer on the aluminum surface could potentially lead to a reaction with halogenated compounds like HFO-1233zd(E).[2]
Q4: Which elastomers (seals, gaskets, O-rings) are compatible with HFO-1233zd(E)?
A4: EPDM (ethylene propylene diene M-class rubber), Neoprene, and PTFE (polytetrafluoroethylene) have demonstrated good compatibility with HFO-1233zd(E).[3][5] EPDM is often preferred due to its minimal weight loss after immersion.[3]
Q5: Are there any elastomers that are known to be incompatible with HFO-1233zd(E)?
A5: Yes, some elastomers are not recommended for use with HFO-1233zd(E). These include polyacrylate, Viton®, natural rubber, and silicone rubber.[3][4] Significant swelling or degradation can occur with these materials.
Q6: Can the presence of lubricants affect material compatibility?
A6: Yes, the presence of lubricants can influence the compatibility of HFO-1233zd(E) with certain materials. It is essential to consider the combined effect of the HFO and the specific lubricant on your equipment's components.
Q7: How does temperature affect the stability and corrosivity of HFO-1233zd(E)?
A7: At elevated temperatures (above 150°C), HFO-1233zd(E) can undergo isomerization to its Z-isomer, which has different physical properties and could potentially impact system performance. While generally stable, high temperatures can increase the potential for chemical reactions and corrosion.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common material compatibility issues.
Problem: I am observing discoloration or corrosion on metal components in my system.
Caption: Troubleshooting workflow for metal corrosion.
-
Identify the affected metal: Determine the specific type of metal that is showing signs of corrosion.
-
Check operating conditions: Note the temperature, pressure, and duration of exposure to HFO-1233zd(E).
-
Inspect for contaminants: The presence of moisture, air, or other chemicals can accelerate corrosion.
-
Consult compatibility data: Refer to the data tables below to verify if the metal is suitable for your operating conditions.
-
Take corrective action: If the material is incompatible, plan to replace it with a recommended alternative. If operating conditions are too aggressive, consider modifying your process to reduce temperature or exposure time.
Problem: My elastomeric seals are swelling, cracking, or failing.
Caption: Troubleshooting workflow for elastomer failure.
-
Identify the elastomer: Determine the material of the failing seal or gasket.
-
Consider the lubricant: If a lubricant is present, its interaction with the elastomer and HFO-1233zd(E) should be investigated.
-
Consult compatibility data: Check the tables below to see if the elastomer is recommended for use with HFO-1233zd(E).
-
Replace with a suitable material: If the current elastomer is incompatible, replace it with a recommended material such as EPDM or PTFE.
Data Presentation
Table 1: Metal Compatibility with HFO-1233zd(E)
| Metal | Test Conditions | Observations | Compatibility |
| Stainless Steel | 95% HFO-1233zd(E) + 5% lubricant, 20°C, 100 hours | No weight or visual changes | Excellent |
| Carbon Steel | Refluxing neat HFO-1233zd(E) for 2 weeks[2] | Non-corrosive | Excellent |
| Iron | 95% HFO-1233zd(E) + 5% lubricant, 20°C, 100 hours | No weight or visual changes | Excellent |
| Aluminum | 95% HFO-1233zd(E) + 5% lubricant, 20°C, 100 hours | No weight or visual changes | Good (with caution) |
| Brass | 95% HFO-1233zd(E) + 5% lubricant, 20°C, 100 hours | No weight or visual changes | Excellent |
| Copper | Refluxing neat HFO-1233zd(E) for 2 weeks[2] | Non-corrosive | Excellent |
Table 2: Elastomer Compatibility with HFO-1233zd(E)
| Elastomer | Test Conditions | Observations | Compatibility |
| EPDM | Immersion in HFO-1233zd(E) for 100 hours[3] | Lowest weight loss among compatible elastomers | Excellent |
| Neoprene | 95% HFO-1233zd(E) + 5% lubricant, 20°C, 100 hours | Minor weight increase | Good |
| PTFE | 95% HFO-1233zd(E) + 5% lubricant, 20°C, 100 hours | Minor weight increase | Excellent |
| HNBR | 95% HFO-1233zd(E) + 5% lubricant, 20°C, 100 hours | Significant weight increase in wet state | Poor |
| Polyacrylate | Immersion in HFO-1233zd(E)[3] | Not recommended | Poor |
| Viton® | Immersion in HFO-1233zd(E)[3] | Not recommended | Poor |
| Natural Rubber | Immersion in HFO-1233zd(E)[3] | Not recommended | Poor |
| Silicone Rubber | Immersion in HFO-1233zd(E)[3] | Not recommended | Poor |
Experimental Protocols
Methodology for Metal Corrosion Testing (Based on ASTM G31-72)
This protocol outlines a general procedure for laboratory immersion corrosion testing.
Caption: Experimental workflow for metal corrosion testing.
-
Specimen Preparation:
-
Obtain metal coupons of known dimensions and surface area.
-
Clean the coupons thoroughly to remove any oil, grease, or oxides.
-
Accurately weigh each coupon to the nearest 0.1 mg.
-
-
Test Setup:
-
Place the HFO-1233zd(E) test solution in a suitable container. If testing with a lubricant, prepare the mixture to the desired concentration.
-
Suspend the metal coupons in the solution using non-metallic holders. Ensure the coupons are fully immersed and not in contact with each other or the container walls.
-
-
Test Conditions:
-
Maintain the test solution at the desired temperature for the specified duration.
-
The duration can range from hours to weeks depending on the desired acceleration of the test.
-
-
Post-Test Evaluation:
-
At the end of the test, remove the coupons from the solution.
-
Clean the coupons to remove any corrosion products according to standard procedures.
-
Visually inspect the coupons for any signs of corrosion, such as pitting or discoloration.
-
Accurately weigh the cleaned coupons.
-
-
Corrosion Rate Calculation:
-
Calculate the mass loss and the corrosion rate using the following formula: Corrosion Rate (mm/year) = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10^4)
-
W = mass loss in grams
-
A = area in cm²
-
T = time of exposure in hours
-
D = density in g/cm³
-
-
Methodology for Elastomer Compatibility Testing
This protocol provides a general method for assessing the compatibility of elastomers with HFO-1233zd(E).
-
Specimen Preparation:
-
Prepare standardized elastomer specimens (e.g., O-rings or flat sheets).
-
Measure and record the initial dimensions (diameter, thickness), weight, and hardness (Shore A).
-
-
Immersion Test:
-
Place the specimens in a pressure-rated vessel containing HFO-1233zd(E).
-
Seal the vessel and maintain it at the desired test temperature for a specified period (e.g., 100 hours).
-
-
Post-Immersion Analysis:
-
After the exposure period, carefully remove the specimens from the vessel.
-
Immediately measure and record the post-exposure dimensions, weight, and hardness.
-
Allow the specimens to dry in a well-ventilated area for 24 hours and repeat the measurements to assess any permanent changes.
-
-
Calculate Changes:
-
Calculate the percentage change in volume, weight, and hardness to quantify the effect of the HFO-1233zd(E) on the elastomer.
-
References
Technical Support Center: Safe Disposal of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd(E)) Waste
This guide provides essential information for the safe handling and disposal of 1-Chloro-3,3,3-trifluoro-1-propene waste, specifically tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 102687-65-0), often referred to as HCFO-1233zd(E), is a fluorinated olefin.[1][2] Its primary hazards include:
-
Gas Under Pressure: It is stored as a liquefied gas and may explode if heated.[3][4][5]
-
Asphyxiation Risk: In confined spaces, its vapors can displace oxygen and cause rapid suffocation.[6][7]
-
Health Hazards: It is suspected of damaging fertility or the unborn child and may cause an allergic skin reaction.[6] Direct contact with the evaporating liquid can cause frostbite.[4][5]
-
Environmental Hazards: It is harmful to aquatic life with long-lasting effects.[3][4][5]
-
Thermal Decomposition: At high temperatures (above 250°C), it can decompose into hazardous products like hydrochloric acid (HCl), hydrofluoric acid (HF), and carbonyl halides.
Q2: What are the recommended immediate actions in case of a small laboratory spill?
A2: For a small, manageable spill, especially in a well-ventilated area like a fume hood, the primary response is to allow the liquid to safely evaporate while ensuring proper ventilation. Evacuate non-essential personnel from the immediate area, prevent the chemical from entering drains, and remove all sources of ignition.[3]
Q3: How should I store waste this compound before disposal?
A3: Waste should be collected in suitable, closed, and clearly labeled containers.[3] Store these containers in a dry, cool, and well-ventilated area, away from direct sunlight, heat, and ignition sources.[3][5][8] Ensure containers are stored upright and secured to prevent tipping.[7][8] Do not store with incompatible materials such as strong bases, oxidants, or reducers.[5]
Q4: Can I dispose of small quantities down the drain or with general lab waste?
A4: No. This chemical is harmful to aquatic life, and its discharge into the environment must be avoided.[3][5] Disposal down the drain is prohibited. All waste, including contaminated materials like paper towels or absorbents, must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
Q5: What are the primary methods for disposing of this chemical waste?
A5: The primary method is to collect the waste in approved containers and arrange for pickup by a licensed hazardous waste disposal company.[3] These specialized companies may use high-temperature incineration for destruction or may recycle/reclaim the material. Always follow your local, state, and federal regulations for hazardous waste disposal.[5]
Q6: What personal protective equipment (PPE) is required when handling this waste?
A6: When handling waste this compound, personnel should wear:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[3][7]
-
Skin Protection: Impervious, flame-resistant clothing and chemical-resistant gloves.[3]
-
Respiratory Protection: In situations with inadequate ventilation or during a spill response, a self-contained breathing apparatus (SCBA) or an appropriate respirator should be used.[7][8]
Troubleshooting Guide
Q: I've detected a leak from a waste container. What should I do?
A: Immediately alert others in the area and evacuate if necessary. If the leak is small and can be managed without significant risk, move the container to a well-ventilated area like a fume hood. Stop the leak if it is safe to do so.[4] If the leak is substantial or the container is compromised, evacuate the area, close the doors, and contact your institution's emergency response or EHS department immediately.[8]
Q: The waste is contaminated with other solvents. How does this affect disposal?
A: Contamination with other solvents can significantly alter the disposal protocol. Do not mix this waste with other chemical waste streams unless you have confirmed compatibility. Incompatible mixtures can create dangerous reactions. Label the container with all chemical components and their estimated concentrations. Consult your EHS office for guidance on the proper disposal of mixed chemical waste.
Q: I need to decontaminate glassware that contained this compound. What is the procedure?
A: All decontamination procedures should be performed in a well-ventilated fume hood. Allow any residual liquid to evaporate completely. Rinse the glassware with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste. Then, wash the glassware with soap and water. The initial solvent rinse is crucial and must be disposed of as hazardous waste, not poured down the drain.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Occupational Exposure Limit | 800 ppm (8-hour Time-Weighted Average) | [2][4] |
| Inhalation Toxicity (LC50, Rat) | 120,000 ppm | [3] |
| Boiling Point | 18.85 °C | [9] |
| Autoignition Temperature | 380 °C | |
| Solubility in Water | 1.9 g/L (at 20 °C) | [4] |
| Octanol-Water Partition Coeff. | 2.2 (at 25 °C) | [4] |
| Global Warming Potential (GWP) | 3.7 | [2] |
| Ozone Depletion Potential (ODP) | < 0.0004 | [2] |
Protocols and Workflows
Protocol 4.1: Small Spill Management Protocol
This protocol outlines the steps for managing a small, contained spill (e.g., <100 mL) of this compound in a laboratory setting.
-
Alert and Evacuate: Immediately alert personnel in the vicinity. Evacuate non-essential individuals from the area.
-
Ensure Ventilation: Increase ventilation to the maximum extent possible. If the spill is not already in a fume hood, ensure the lab's ventilation system is operating at full capacity. Do not attempt to clean a spill in a poorly ventilated area.
-
Don PPE: Put on the required personal protective equipment as outlined in the FAQ section, including safety goggles, chemical-resistant gloves, and a lab coat. A respirator may be necessary depending on the spill size and ventilation.[7]
-
Containment: Prevent the spill from spreading or entering drains using non-combustible absorbent materials like vermiculite or sand.
-
Collection: Since the substance has a low boiling point, small spills will evaporate quickly.[9] For slightly larger spills, once contained, collect all contaminated absorbent materials using non-sparking tools.[3]
-
Package Waste: Place the collected materials into a heavy-duty, sealable plastic bag or a designated hazardous waste container.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound contaminated debris."
-
Decontamination: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., acetone), placing the used cloth in the waste container. Follow with a standard soap and water cleaning.
-
Disposal: Arrange for the disposal of the sealed waste container through your institution's EHS department.
-
Reporting: Report the incident to your supervisor and EHS office as per institutional policy.
Mandatory Visualizations
Caption: Waste Disposal Decision Logic for this compound.
Caption: Workflow for a small laboratory spill of this compound.
References
- 1. This compound | 99728-16-2 | Benchchem [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. echemi.com [echemi.com]
- 4. produkte.linde-gas.at [produkte.linde-gas.at]
- 5. cgc-jp.com [cgc-jp.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. airgas.com [airgas.com]
- 8. airgas.com [airgas.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Gas Chromatography Analysis of HCFO-1233zd Isomers
Welcome to the technical support center for the gas chromatography (GC) analysis of HCFO-1233zd isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the separation and quantification of (E)- and (Z)-HCFO-1233zd.
Troubleshooting Guide
Gas chromatography is a powerful technique for separating the geometric isomers of HCFO-1233zd. However, various issues can arise during analysis, leading to inaccurate or inconsistent results. This guide provides a systematic approach to identify and resolve common problems.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting common GC issues encountered during HCFO-1233zd isomer analysis.
Caption: A flowchart for systematic troubleshooting of common GC problems.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when analyzing HCFO-1233zd isomers?
A1: A significant challenge in the analysis of HCFO-1233zd is the potential for thermal isomerization of the (E)-isomer to the (Z)-isomer at elevated temperatures, which can occur in the GC inlet or column. This can lead to an overestimation of the (Z)-isomer concentration. It is crucial to use optimized temperature settings to minimize this conversion.
Q2: My chromatogram shows significant peak tailing for both isomers. What could be the cause?
A2: Peak tailing is often indicative of active sites within the GC system. Potential causes include:
-
Contaminated or active inlet liner: The glass liner in the injector can accumulate non-volatile residues or have active silanol groups.
-
Column contamination: The initial part of the column can become contaminated with sample matrix components.
-
Improper column installation: A poor cut on the column end or incorrect positioning in the inlet or detector can create dead volume.
Troubleshooting Steps:
-
Replace the inlet liner with a new, deactivated one.
-
Trim 10-15 cm from the front of the column.
-
Ensure the column is properly installed according to the manufacturer's instructions.
Q3: I am observing a noisy or drifting baseline. How can I fix this?
A3: A noisy or drifting baseline can be caused by several factors:
-
Contaminated carrier gas: Impurities in the carrier gas can cause a high background signal.
-
Column bleed: Operating the column above its recommended maximum temperature can cause the stationary phase to degrade and elute.
-
Detector contamination: The detector can become contaminated over time, leading to increased noise.
-
Gas leaks: A leak in the system can introduce air, causing an unstable baseline.
Troubleshooting Steps:
-
Verify the purity of the carrier gas and ensure gas traps are functioning correctly.
-
Check the column's maximum operating temperature and ensure the method parameters do not exceed it.
-
Perform detector maintenance as per the manufacturer's guide.
-
Use an electronic leak detector to check for leaks at all fittings.
Q4: The retention times of my peaks are shifting between runs. What should I check?
A4: Retention time shifts are typically due to changes in flow rate or oven temperature.
-
Carrier gas flow rate fluctuations: Check the gas cylinder pressure and the gas delivery system for any inconsistencies.
-
Oven temperature instability: Verify that the GC oven is accurately maintaining the set temperature.
-
Column aging: Over time, the stationary phase can degrade, leading to changes in retention.
Troubleshooting Steps:
-
Ensure the carrier gas supply is stable and the pressure regulators are functioning correctly.
-
Calibrate the oven temperature using a certified thermometer.
-
If the column is old or has been used extensively, consider replacing it.
Q5: I'm not seeing any peaks, or the peaks are very small. What is the problem?
A5: Lack of peaks or poor sensitivity can stem from issues with the sample introduction or detection.
-
Syringe issue: The syringe may be clogged or not functioning correctly.
-
Incorrect injection parameters: The injection volume may be too low, or the inlet temperature may be inappropriate.
-
Detector malfunction: The detector may not be turned on or is not functioning correctly.
-
System leak: A significant leak can prevent the sample from reaching the detector.
Troubleshooting Steps:
-
Check the syringe for any blockage and ensure it is drawing and dispensing the sample correctly.
-
Verify the injection volume and inlet temperature are appropriate for the analysis.
-
Confirm that the detector is on and its parameters are set correctly.
-
Perform a thorough leak check of the entire system.
Experimental Protocols
A validated and reliable GC method is essential for the accurate analysis of HCFO-1233zd isomers. Below is a recommended starting method that can be further optimized for your specific instrumentation and requirements.
Recommended GC Method for HCFO-1233zd Isomer Analysis
| Parameter | Setting |
| Column | CP-Sil 8 CB (or equivalent 5% Phenyl Polysiloxane) |
| Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Inlet | Split/Splitless |
| Inlet Temperature | 200 °C (to minimize thermal isomerization) |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 150 °C, hold for 5 minutes |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Settings | |
| Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
| MS Settings (Scan Mode) | |
| Mass Range | 35 - 200 m/z |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
Experimental Workflow
The following diagram outlines the general workflow for analyzing HCFO-1233zd isomers by gas chromatography.
Caption: A typical workflow for GC analysis of HCFO-1233zd isomers.
Quantitative Data
Accurate quantification requires a well-calibrated instrument and consistent chromatographic performance. The following table provides expected retention times and typical resolution for the HCFO-1233zd isomers based on the recommended GC method. Please note that these values may vary slightly depending on the specific instrument and column conditions.
Table 1: Expected Retention Times and Resolution
| Compound | Isomer | Expected Retention Time (min) | Resolution (Rs) |
| HCFO-1233zd | (E)-isomer | ~ 5.2 | > 2.0 |
| HCFO-1233zd | (Z)-isomer | ~ 5.8 | - |
Resolution is calculated between the (E)- and (Z)-isomer peaks.
Table 2: Isomerization of (E)-HCFO-1233zd at Elevated Temperatures
This table summarizes the potential for isomerization of the (E)-isomer to the (Z)-isomer when exposed to high temperatures over time. This data highlights the importance of maintaining a controlled and minimized inlet temperature during GC analysis.
| Temperature (°C) | Duration | (Z)-Isomer Formation (%) |
| 180 | 14 days | < 1.6 |
| 220 | 14 days | ~ 9.0 |
Data sourced from thermal stability studies.[1]
By following the guidance in this technical support center, researchers can effectively troubleshoot issues, optimize their analytical methods, and achieve accurate and reliable results in the gas chromatographic analysis of HCFO-1233zd isomers.
References
Enhancing the efficiency of HCFO-1233zd as a heat transfer fluid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HCFO-1233zd as a heat transfer fluid in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of HCFO-1233zd.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent Temperature Control | 1. Fluid Degradation: Thermal cracking or oxidation of HCFO-1233zd can alter its properties.[1] 2. System Contamination: Presence of water, solvents, or other oils can affect heat transfer.[1] 3. Improper Flow Rate: Low fluid velocity can lead to localized overheating and vapor formation ("flashing").[1] | 1. Fluid Analysis: Regularly analyze the fluid for signs of degradation. Consider replacement if significant changes in viscosity or appearance are observed. 2. System Flush: If contamination is suspected, perform a thorough system flush and recharge with pure HCFO-1233zd. 3. Optimize Flow: Ensure the circulation pump is operating correctly and that the flow rate is within the design specifications for your heater and heat exchanger.[1] |
| Reduced Heating/Cooling Capacity | 1. Lower Volumetric Heat Capacity: Compared to some traditional heat transfer fluids like R245fa, HCFO-1233zd can have a lower volumetric heating capacity.[2] 2. Component Sizing: The heat exchanger, pump, or compressor may not be appropriately sized for the thermal properties of HCFO-1233zd. | 1. System Re-evaluation: If HCFO-1233zd is a direct replacement, a re-evaluation of the system's components may be necessary to match the fluid's characteristics.[3] 2. Increase Flow Rate: A higher flow rate can sometimes compensate for lower volumetric capacity, but this needs to be balanced against pressure drop and pump capacity. |
| High Operating Pressure | 1. Air Ingress: Leakage in the system can introduce non-condensable gases, leading to increased pressure. 2. Contamination with Low Boilers: The presence of substances with a lower boiling point than HCFO-1233zd will increase vapor pressure.[1] 3. Overcharging the System: An excessive amount of fluid in the system can lead to high pressures as the fluid expands with temperature. | 1. Leak Detection: Perform a thorough leak check of the entire system. 2. Degassing: If non-condensable gases are suspected, a degassing procedure may be necessary. 3. Fluid Purity Check: Verify the purity of the HCFO-1233zd being used.[1] 4. Charge Verification: Ensure the system is charged with the correct amount of fluid according to the manufacturer's recommendations. |
| Pump Cavitation | 1. Low System Pressure: Insufficient static pressure at the pump inlet can cause the fluid to flash, leading to cavitation. 2. High Fluid Temperature at Pump Inlet: If the fluid temperature is too close to its boiling point at the pump inlet pressure, cavitation can occur. 3. Flow Restriction: A blockage or a plugged strainer on the suction side of the pump can cause a pressure drop and lead to cavitation.[1] | 1. Increase Static Head: Ensure the expansion tank is located at a sufficient height above the pump or that the system is appropriately pressurized. 2. Subcooling: If possible, incorporate a subcooling loop or heat exchanger before the pump inlet. 3. System Inspection: Check for any obstructions in the suction line, including filters and strainers.[1] |
| Material Compatibility Issues | 1. Elastomer Swelling/Degradation: Some elastomers used in seals and gaskets may not be compatible with HCFO-1233zd, especially at elevated temperatures. 2. Lubricant Miscibility: The compatibility and miscibility of the system's lubricant (e.g., in pumps or compressors) with HCFO-1233zd is crucial for long-term reliability.[3] | 1. Material Selection: Consult with material compatibility charts for HCFO-1233zd and ensure all wetted components, especially elastomers, are suitable for the operating temperature range. 2. Lubricant Selection: The choice between Polyolester (POE) and mineral oils should be carefully considered based on the application and manufacturer's recommendations. Further investigation into long-term stability is recommended.[3] |
Frequently Asked Questions (FAQs)
1. What are the key advantages of using HCFO-1233zd as a heat transfer fluid?
HCFO-1233zd is an attractive heat transfer fluid due to its low Global Warming Potential (GWP) of less than 5 and zero Ozone Depletion Potential (ODP).[3][4] It is also non-flammable and has low toxicity.[5] These properties make it an environmentally friendly alternative to many traditional hydrofluorocarbon (HFC) heat transfer fluids.
2. How does the heat transfer performance of HCFO-1233zd compare to R245fa?
Studies have shown that HCFO-1233zd can exhibit a higher Coefficient of Performance (COP) in some applications compared to R245fa.[2][3] However, it may have a lower volumetric heating capacity, which could necessitate adjustments to system design or operating parameters for equivalent heat output.[2][6]
3. What type of lubricant is recommended for systems using HCFO-1233zd?
The choice of lubricant is a critical consideration. While some manufacturers suggest Polyolester (POE) oils, others recommend mineral oil.[3] The miscibility and long-term stability of the lubricant with HCFO-1233zd at the intended operating temperatures should be thoroughly investigated for the specific application.[3]
4. Can I use HCFO-1233zd as a "drop-in" replacement for other heat transfer fluids?
While HCFO-1233zd can be a suitable replacement in many systems, a direct "drop-in" may not always be optimal.[7] Due to differences in thermophysical properties like density, viscosity, and heat capacity, a system review is recommended.[3] This includes verifying the compatibility of materials and ensuring that components like pumps and heat exchangers are appropriately sized for efficient operation.[3]
5. How can the efficiency of a system using HCFO-1233zd be enhanced?
Several strategies can be employed to enhance the efficiency of HCFO-1233zd in a heat transfer system:
-
Internal Heat Exchanger (IHX): The use of an IHX can increase the Coefficient of Performance (COP).[8][9]
-
Surface Enhancements: Utilizing micro- and nanostructured surfaces in heat exchangers can significantly increase the heat transfer coefficient. For example, etched aluminum surfaces have shown a substantial increase in the heat transfer coefficient for HCFO-1233zd(E).[10]
-
Zeotropic Mixtures: In some applications, using a zeotropic mixture containing HCFO-1233zd can improve performance through temperature glide matching, potentially increasing the COP and volumetric heat capacity.[11][12]
Experimental Protocols
Experimental Protocol: Performance Evaluation of HCFO-1233zd in a High-Temperature Heat Pump
This protocol outlines a general procedure for evaluating the performance of HCFO-1233zd in a laboratory-scale high-temperature heat pump (HTHP) test rig.
1. System Preparation:
- Evacuate the entire refrigerant side of the test rig to a deep vacuum to remove air and moisture.
- Charge the system with the precise amount of HCFO-1233zd and the selected lubricant (e.g., POE oil).
- The secondary heat transfer fluid (e.g., water or thermal oil) circuits should be filled and circulated to ensure no leaks and proper flow.[3]
2. Test Methodology:
- Set the compressor speed to a constant value (e.g., 1450 rpm).[3]
- Control the heat source (evaporator) and heat sink (condenser) inlet/outlet temperatures to the desired setpoints. A common approach is to fix the evaporating and condensing temperatures and then vary them in intervals. For example, evaluate condensing temperatures from 85°C to 135°C in 10K intervals while maintaining a fixed evaporation temperature of 50°C.[3]
- Allow the system to reach a steady state, which is typically confirmed by stable temperature and pressure readings over a specified period.
- Record all relevant data points, including temperatures and pressures at the inlet and outlet of each major component (compressor, condenser, expansion valve, evaporator), fluid flow rates on both the refrigerant and secondary sides, and the electrical power consumption of the compressor.[3]
3. Thermodynamic Analysis:
- Use the measured temperature and pressure data to determine the thermodynamic state of the refrigerant at each point in the cycle using refrigerant property data from a reliable source (e.g., NIST-Refprop).[3]
- Calculate the following performance indicators:
- Heating/Cooling Capacity: Determined from the mass flow rate and enthalpy change of the secondary fluid in the condenser and evaporator.
- Coefficient of Performance (COP): The ratio of the heating capacity to the compressor power input.
- Isentropic and Volumetric Efficiencies of the compressor.[3]
4. Data Comparison:
- Compare the calculated performance of HCFO-1233zd with that of other refrigerants (e.g., R245fa) under the same operating conditions.[3][7]
- Analyze the effect of varying parameters such as superheat, subcooling, and the use of an internal heat exchanger (IHX) on the system's performance.[3][8]
Visualizations
Caption: Experimental workflow for performance evaluation of HCFO-1233zd.
Caption: Troubleshooting logic for common issues with HCFO-1233zd.
References
- 1. Troubleshooting Heat Transfer Fluid System [multitherm.com]
- 2. researchgate.net [researchgate.net]
- 3. waermepumpe-izw.de [waermepumpe-izw.de]
- 4. researchgate.net [researchgate.net]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. researchgate.net [researchgate.net]
- 7. "Experimental Comparison of HCFO and HFO R1224yd(Z), R1233zd(E), R1336m" by Cordin Arpagaus and Stefan Bertsch [docs.lib.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Mitigating Environmental Release of 1-Chloro-3,3,3-trifluoro-1-propene (HFO-1233zd)
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the environmental release of 1-Chloro-3,3,3-trifluoro-1-propene (also known as HFO-1233zd) during industrial use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HFO-1233zd) and what are its common industrial applications?
A1: this compound is a hydrofluoroolefin (HFO) with the chemical formula C₃H₂ClF₃. It exists as two geometric isomers, E- (trans-) and Z- (cis-). Due to its low global warming potential (GWP) and zero ozone depletion potential (ODP), it is considered a more environmentally friendly alternative to older generation refrigerants and blowing agents.[1]
Common industrial applications include:
-
Blowing agent: For polyurethane and polystyrene foams.
-
Refrigerant: In centrifugal, reciprocating, and screw compressor chillers.[2]
-
Solvent and cleaning agent: For precision cleaning, degreasing, and as a carrier solvent.[3][4]
-
Propellant: In aerosol products for specialized industrial use.[5]
Q2: What are the primary environmental and health hazards associated with HFO-1233zd?
A2: While HFO-1233zd is designed to be environmentally preferable to its predecessors, it is not without hazards.
-
Environmental Hazards: It is classified as harmful to aquatic life with long-lasting effects.[6] Although it has a short atmospheric lifetime, its degradation can contribute to the formation of trifluoroacetic acid (TFA), which is persistent in the environment.[7]
-
Health Hazards: Exposure can cause skin and eye irritation. Inhalation of high concentrations may cause drowsiness, dizziness, and respiratory irritation.[8] As a liquefied gas, contact with the liquid can cause frostbite.
Q3: What are the key regulatory considerations for the use and emission of HFO-1233zd?
A3: Regulations for HFO-1233zd vary by region but generally focus on minimizing emissions. In the United States, the Environmental Protection Agency (EPA) lists it as an acceptable substitute for various applications under the Significant New Alternatives Policy (SNAP) program.[2] Users should always consult their local and national regulations regarding emission limits, reporting requirements, and proper disposal procedures.
Troubleshooting Guides
Issue 1: Suspected Leak from a Pressurized System
Symptoms:
-
Unexplained loss of HFO-1233zd from the system.
-
Hissing sounds near connections or valves.
-
Activation of a permanently installed leak detector alarm.
-
Visible frost or ice formation on components.
Troubleshooting Steps:
-
Immediate Action:
-
Ensure adequate ventilation in the area.
-
Don appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and, if necessary, a respirator.
-
If the leak is significant, evacuate the immediate area and follow your facility's emergency response plan.[9]
-
-
Leak Detection:
-
Use a handheld electronic leak detector specifically designed for halogenated refrigerants.
-
Apply a soap solution to suspected leak points (e.g., fittings, valves, seals) and look for bubble formation.
-
-
Repair:
-
Once the leak is located, isolate the affected section of the system if possible.
-
Recover the remaining HFO-1233zd from the isolated section into a designated recovery cylinder.
-
Repair or replace the faulty component.
-
Evacuate the repaired section to remove air and moisture before recharging with HFO-1233zd.
-
-
Verification:
-
After recharging, re-test the repaired area for leaks.
-
Issue 2: High Emissions Detected During Solvent Cleaning/Degreasing
Symptoms:
-
Air monitoring indicates HFO-1233zd concentrations exceeding workplace exposure limits or environmental regulations.
-
Excessive solvent consumption.
Troubleshooting Steps:
-
Review Process Parameters:
-
Ensure the cleaning equipment is operating at the recommended temperature and pressure.
-
Check for proper sealing of the cleaning system to prevent fugitive emissions.
-
-
Evaluate Engineering Controls:
-
Verify that local exhaust ventilation (LEV) systems are functioning correctly and are positioned to capture vapors at the source.
-
If using a vapor recovery system (e.g., carbon adsorption), check for breakthrough, which indicates the adsorbent is saturated and needs regeneration or replacement.
-
-
Operator Practices:
-
Ensure operators are trained on best practices to minimize solvent drag-out and exposure, such as proper parts handling and minimizing the time the cleaning system is open.
-
-
Implement Mitigation Technologies:
-
Consider installing or upgrading to a more efficient vapor recovery system.
-
Evaluate the feasibility of a closed-loop cleaning system to minimize emissions.
-
Data on Mitigation Strategies
| Mitigation Technology | General Description | Reported Effectiveness | Key Operational Parameters |
| Leak Detection and Repair (LDAR) | A systematic program to identify and repair leaking components in pressurized systems. | Can reduce fugitive emissions by over 90% in some cases, with an average reduction of around 44% after one survey.[10] | Monitoring frequency, leak definition, repair timeframe. |
| Vapor Recovery Units (VRUs) | Capture solvent vapors from process vents and storage tanks for reuse or disposal. Common types include carbon adsorption, condensation, and membrane separation. | Can achieve 95% to 99% recovery of volatile organic compounds.[11][12] | Adsorbent type and capacity, regeneration cycle, condensation temperature and pressure. |
| Thermal Oxidizers | Destroy HFO-1233zd vapors through combustion at high temperatures, converting them to less harmful substances like CO₂, H₂O, and halogenated compounds that may require further scrubbing. | Destruction efficiencies can exceed 99%. | Combustion temperature (typically 1400-1450°F), residence time, and turbulence.[13] |
Experimental Protocols
Protocol 1: Air Sampling for HFO-1233zd using EPA Method TO-15
Objective: To collect a whole air sample for the quantitative analysis of HFO-1233zd in ambient or workplace air.
Methodology:
-
Preparation:
-
Obtain a certified clean, evacuated stainless steel canister (e.g., Summa canister) from an accredited laboratory.[6]
-
Record the initial vacuum of the canister.
-
-
Sample Collection (Grab Sample):
-
At the desired sampling location, remove the inlet cap from the canister valve.
-
Open the valve slowly to allow the canister to fill with ambient air.
-
Close the valve once the canister pressure reaches near ambient pressure (or as specified by the laboratory).
-
-
Sample Collection (Time-Integrated Sample):
-
Attach a pre-calibrated flow controller to the canister inlet.
-
Open the canister valve to begin sampling. The flow controller will regulate the filling of the canister over a specified period (e.g., 8 hours).
-
At the end of the sampling period, close the canister valve.
-
-
Post-Sampling:
-
Record the final canister pressure.
-
Attach a sample identification tag with the date, time, location, and sample ID.
-
Ship the canister to the laboratory for analysis by GC/MS.[14]
-
Protocol 2: Workplace Air Monitoring for Halogenated Hydrocarbons (adapted from NIOSH Method 1003)
Objective: To collect HFO-1233zd from workplace air onto a sorbent tube for subsequent analysis.
Methodology:
-
Preparation:
-
Sample Collection:
-
Break the ends of the sorbent tube immediately before sampling.
-
Attach the sorbent tube to the sampling pump with flexible tubing, ensuring the arrow on the tube points in the direction of airflow.
-
Clip the sampling pump to the worker's belt and the sorbent tube to their breathing zone.
-
Sample for a predetermined amount of time to collect a sufficient volume of air.
-
-
Post-Sampling:
-
Remove the sorbent tube and cap both ends.
-
Record the sampling time and flow rate.
-
Submit the sample, along with field blanks, to the laboratory for analysis.
-
-
Laboratory Analysis:
-
The front and back sections of the charcoal are placed in separate vials.
-
The HFO-1233zd is desorbed from the charcoal using a solvent (e.g., carbon disulfide).
-
The resulting solution is analyzed by gas chromatography with a suitable detector (e.g., flame ionization detector or mass spectrometer).
-
Protocol 3: GC/MS Analysis of HFO-1233zd
Objective: To identify and quantify HFO-1233zd in a prepared sample (from air or water).
Methodology:
-
Instrument Setup:
-
Set up the gas chromatograph-mass spectrometer (GC/MS) according to the manufacturer's instructions.
-
Use a capillary column suitable for separating halogenated hydrocarbons (e.g., a low- to mid-polarity column).
-
Set the appropriate temperature program for the oven, injector, and detector.
-
-
Calibration:
-
Prepare a series of calibration standards of HFO-1233zd in the appropriate solvent at known concentrations.
-
Analyze the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Inject a known volume of the sample extract into the GC.
-
The GC separates the components of the sample, and the MS detects and identifies HFO-1233zd based on its mass spectrum and retention time.
-
-
Quantification:
-
Compare the peak area of HFO-1233zd in the sample to the calibration curve to determine its concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. yujiamerica.com [yujiamerica.com]
- 3. HFO-1233zd(Z) | Solvent Cleaning Agent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 4. Hydrocarbons, Halogenated (1003) - Wikisource, the free online library [en.wikisource.org]
- 5. laboratorytesting.com [laboratorytesting.com]
- 6. ma-eeac.org [ma-eeac.org]
- 7. scribd.com [scribd.com]
- 8. fluorocarbons.org [fluorocarbons.org]
- 9. eportal.adeq.state.ar.us [eportal.adeq.state.ar.us]
- 10. epa.gov [epa.gov]
- 11. opteon.com [opteon.com]
- 12. epa.gov [epa.gov]
- 13. alphalab.com [alphalab.com]
- 14. cdc.gov [cdc.gov]
- 15. mdcampbell.com [mdcampbell.com]
Technical Support Center: Catalyst Deactivation in 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd) Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation during this critical manufacturing process.
Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Catalyst Activity
Q1: We are observing a significant drop in the conversion of our starting material within a short period. What are the likely causes and how can we troubleshoot this?
A1: A rapid loss of catalyst activity is a common issue and can often be attributed to several factors, primarily catalyst poisoning or severe coking.
Troubleshooting Steps:
-
Feedstock Purity Analysis:
-
Problem: Impurities in the feedstock, such as sulfur, moisture, or other organic compounds, can act as poisons to the catalyst, blocking active sites.
-
Action: Analyze your feedstock for trace impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Ensure that the feedstock meets the required purity specifications before introducing it into the reactor.
-
-
Reaction Temperature Monitoring:
-
Problem: Excessively high temperatures can accelerate coke formation and lead to thermal degradation or sintering of the catalyst.[1]
-
Action: Review your temperature profiles. Ensure that the reactor temperature is within the optimal range for your specific catalyst. Implement precise temperature control to avoid hotspots.
-
-
Catalyst Characterization:
-
Problem: Changes in the catalyst's physical or chemical properties can lead to deactivation.
-
Action: Carefully unload a small, representative sample of the deactivated catalyst and perform characterization studies. Techniques such as Temperature Programmed Oxidation (TPO) can quantify the amount of coke, while Brunauer-Emmett-Teller (BET) analysis can reveal changes in surface area.
-
dot
Caption: Troubleshooting workflow for rapid catalyst activity loss.
Issue 2: Decreased Selectivity to HCFO-1233zd
Q2: Our process is showing good conversion, but the selectivity towards the desired this compound isomer has decreased, with an increase in byproducts. What could be the cause?
A2: A decrease in selectivity can be caused by changes in the catalyst's active sites or the reaction conditions favoring side reactions.
Troubleshooting Steps:
-
Analyze Byproducts:
-
Problem: The formation of specific byproducts can indicate the deactivation mechanism. For instance, an increase in oligomers or tars suggests coke formation.[2]
-
Action: Use GC-MS to identify and quantify the byproducts. This information will provide clues about the undesired reaction pathways that have become more prominent.
-
-
Catalyst Surface Analysis:
-
Problem: Modification of the catalyst's surface acidity or the blockage of specific active sites can alter the reaction pathway.
-
Action: Techniques like Temperature Programmed Desorption (TPD) of ammonia can be used to assess changes in the catalyst's surface acidity. X-ray Photoelectron Spectroscopy (XPS) can provide information on the chemical state of the active metals on the surface.
-
-
Review Operating Parameters:
-
Problem: Deviations in reaction pressure or residence time can impact selectivity.
-
Action: Verify that the reactor pressure and the flow rates of reactants are at the setpoints. A longer residence time might promote the formation of heavier byproducts.
-
dot
Caption: Troubleshooting workflow for decreased product selectivity.
Quantitative Data on Catalyst Deactivation
Understanding the rate of deactivation is crucial for process optimization and planning catalyst regeneration or replacement cycles. The following tables summarize representative data on catalyst deactivation.
Table 1: Effect of Time on Stream on Catalyst Performance (Representative Data for a Cr2O3-based catalyst)
| Time on Stream (hours) | Conversion (%) | Selectivity to HCFO-1233zd (%) |
| 10 | 95 | 98 |
| 50 | 92 | 96 |
| 100 | 85 | 93 |
| 200 | 75 | 88 |
| 500 | 60 | 80 |
Note: This data is representative and the actual deactivation rate will depend on specific operating conditions and catalyst formulation.
Table 2: Impact of Coke Deposition on Catalyst Properties (Representative Data)
| Coke Content (wt%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| 0 (Fresh Catalyst) | 150 | 0.45 |
| 2 | 125 | 0.38 |
| 5 | 90 | 0.25 |
| 10 | 60 | 0.15 |
Note: Increased coke content leads to a significant reduction in surface area and pore volume, hindering reactant access to active sites.
Experimental Protocols
This section provides detailed methodologies for key experiments related to catalyst deactivation.
Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Quantification
Objective: To quantify the amount of carbonaceous deposits (coke) on a deactivated catalyst.
Materials:
-
Deactivated catalyst sample (approx. 100 mg)
-
TPO apparatus with a thermal conductivity detector (TCD)
-
Oxidizing gas mixture (e.g., 5% O₂ in an inert gas like He or N₂)
-
Inert gas for purging (He or N₂)
Procedure:
-
Place a known weight of the deactivated catalyst in the sample holder of the TPO unit.
-
Purge the system with an inert gas at a flow rate of 30-50 mL/min for 30 minutes at room temperature to remove any adsorbed species.
-
Switch to the oxidizing gas mixture at the same flow rate.
-
Begin heating the sample at a linear rate, typically 10°C/min, up to a final temperature of around 600-700°C.
-
The TCD will detect the evolution of CO₂ (and CO, which can be methanated to CH₄ for easier detection) as the coke is combusted.
-
Record the TCD signal as a function of temperature.
-
Integrate the area under the CO₂ peak and calibrate with a known amount of a carbon standard to quantify the total amount of coke on the catalyst.
Protocol 2: Regeneration of a Coked Catalyst by Oxidation
Objective: To remove coke from a deactivated catalyst and restore its activity.
Materials:
-
Deactivated (coked) catalyst bed
-
Source of inert gas (Nitrogen)
-
Source of diluted air (e.g., 1-5% O₂ in N₂)
Procedure:
-
Purge the Reactor: Stop the feed of reactants and purge the reactor with an inert gas (e.g., Nitrogen) at the reaction temperature for 1-2 hours to remove any residual hydrocarbons.
-
Cooling: Cool the reactor to the desired regeneration starting temperature, typically between 350-400°C.
-
Controlled Oxidation: Introduce a stream of diluted air (1-5% O₂) into the reactor at a controlled flow rate. The low oxygen concentration is crucial to manage the exothermic coke combustion and prevent thermal damage to the catalyst.[3]
-
Temperature Monitoring: Carefully monitor the temperature profile across the catalyst bed. A "hot spot" will move through the bed as the coke is burned off. Ensure the maximum temperature does not exceed the catalyst's thermal stability limit.
-
Hold at Temperature: Once the exotherm has subsided, the temperature of the catalyst bed can be gradually increased to ensure complete removal of more refractory coke. A typical final temperature is 500-550°C.
-
Inert Purge: After the regeneration is complete (indicated by the cessation of the exotherm and no further CO₂ evolution), switch back to an inert gas flow to cool the reactor down to the reaction temperature.
-
Re-introduction of Reactants: Once the reactor is at the desired operating temperature, the reactant feed can be reintroduced.
dot
Caption: General workflow for the regeneration of a coked catalyst.
This technical support center provides a starting point for addressing common issues related to catalyst deactivation in the synthesis of HCFO-1233zd. For more specific and complex problems, it is always recommended to consult with catalyst manufacturers and conduct detailed catalyst characterization studies.
References
Technical Support Center: Separation of Cis and Trans Isomers of 1-Chloro-3,3,3-trifluoropropene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the separation of cis- and trans-1-chloro-3,3,3-trifluoropropene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of the cis- and trans-1-chloro-3,3,3-trifluoropropene isomers relevant to their separation?
A1: The most critical property for the separation of the cis- (Z) and trans- (E) isomers is their significant difference in boiling points. The cis isomer has a boiling point of approximately 39.6 °C, while the trans isomer boils at around 18.5 °C to 20.8 °C.[1][2] This large difference makes fractional distillation the primary and most effective method for separation.
Q2: What is the most common and effective method for separating the cis and trans isomers?
A2: Fractional distillation is the most common and effective method for separating cis- and trans-1-chloro-3,3,3-trifluoropropene.[3] The significant boiling point difference allows for high-purity separation. Batch distillation is a preferred method and can yield purities of 99.9% or higher for each isomer.[3]
Q3: Can gas chromatography be used to separate these isomers?
A3: Yes, gas chromatography (GC) can be used to separate the cis and trans isomers. This method is particularly useful for analytical purposes to determine the isomeric ratio in a mixture or for small-scale preparative separations. A GC method would typically involve a column with a stationary phase that can differentiate between the isomers based on their polarity and volatility.
Q4: Are there any known azeotropes that I should be aware of during separation?
A4: While the cis and trans isomers themselves do not form an azeotrope, they can form azeotrope-like compositions with other compounds that may be present as impurities from the synthesis process. For example, azeotrope-like compositions have been reported with methanol, ethanol, isopropanol, cyclopentane, and other hydrocarbons.[3] The trans-isomer is also known to form an azeotrope with 1,1,1,3,3-pentafluoropropane (R-245fa).[4] It is crucial to identify any impurities in your mixture as they could complicate the distillation process.
Q5: What are the primary safety concerns when handling 1-chloro-3,3,3-trifluoropropene?
A5: 1-Chloro-3,3,3-trifluoropropene is a liquefied gas under pressure and may explode if heated. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful to aquatic life.[4] Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves and safety goggles, and consult the Safety Data Sheet (SDS) before handling.
Troubleshooting Guides
Distillation Issues
Problem 1: Incomplete separation of isomers (poor purity of distillate or bottoms product).
| Possible Cause | Troubleshooting Step |
| Insufficient column efficiency (not enough theoretical plates) | - Use a longer distillation column or a column with a more efficient packing material (e.g., structured packing).- For a given column, increase the reflux ratio to increase the number of theoretical plates. |
| Incorrect reflux ratio | - An excessively low reflux ratio will result in poor separation. Gradually increase the reflux ratio and monitor the purity of the overhead and bottoms product by GC analysis. |
| Fluctuations in heating or cooling | - Ensure a stable heat input to the reboiler using a heating mantle with a controller.- Maintain a consistent flow rate and temperature of the condenser coolant. |
| Presence of an unknown azeotrope | - Analyze the composition of the distillate and bottoms at various temperatures to check for azeotropic behavior.- If an azeotrope is suspected, consider using a different separation technique or pressure-swing distillation. |
Problem 2: Flooding in the distillation column (liquid backing up the column).
| Possible Cause | Troubleshooting Step |
| Excessive boil-up rate | - Reduce the heat input to the reboiler. The vapor velocity should not be so high that it prevents the liquid from flowing down the column. |
| High reflux ratio | - While a high reflux ratio improves separation, an excessively high ratio can increase the liquid load in the column, leading to flooding. Find an optimal balance between separation efficiency and column stability. |
| Column pressure too high | - Check for any blockages in the condenser or vent lines. Ensure the system is operating at the intended pressure. |
Problem 3: Product contamination.
| Possible Cause | Troubleshooting Step |
| Leaks in the system | - Thoroughly check all joints and connections for leaks, especially when operating under vacuum. |
| Carryover of impurities from synthesis | - Consider a pre-purification step, such as washing the crude product with water or a dilute alkaline solution to remove acidic impurities like HF, followed by drying.[5] |
| Thermal decomposition | - Although relatively stable, prolonged heating at high temperatures could potentially lead to decomposition. Operate the distillation at the lowest practical temperature and pressure. |
Data Presentation
Table 1: Physical Properties of 1-Chloro-3,3,3-trifluoropropene Isomers
| Property | cis-1-chloro-3,3,3-trifluoropropene (Z-isomer) | trans-1-chloro-3,3,3-trifluoropropene (E-isomer) |
| CAS Number | 99728-16-2 | 102687-65-0 |
| Molecular Formula | C₃H₂ClF₃ | C₃H₂ClF₃ |
| Molecular Weight | 130.49 g/mol | 130.49 g/mol |
| Boiling Point | 39.6 °C | 18.5 - 20.8 °C[1][2] |
| Vapor Pressure | Higher than trans-isomer at a given temperature | 106.5 kPa at 19.93 °C[1] |
Experimental Protocols
Protocol 1: Separation of Cis and Trans Isomers by Fractional Distillation
This protocol is a general guideline. The optimal parameters may vary depending on the specific equipment and the initial isomer ratio.
Objective: To separate a mixture of cis- and trans-1-chloro-3,3,3-trifluoropropene into high-purity fractions.
Materials:
-
Mixture of cis- and trans-1-chloro-3,3,3-trifluoropropene
-
Fractional distillation apparatus (round-bottom flask, Vigreux or packed distillation column, condenser, receiving flasks)
-
Heating mantle with a stirrer
-
Chilled water circulator for the condenser
-
Gas chromatograph for purity analysis
Methodology:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Use a distillation column with a high number of theoretical plates (a packed column with Raschig rings or a Vigreux column of at least 50 cm is recommended).
-
Ensure all glass joints are properly sealed.
-
Connect the condenser to a chilled water circulator set to a low temperature (e.g., 5 °C) to efficiently condense the low-boiling trans-isomer.
-
-
Distillation:
-
Charge the round-bottom flask with the isomer mixture.
-
Begin heating the flask gently with the heating mantle.
-
As the mixture begins to boil, carefully control the heating rate to establish a steady reflux in the column.
-
Set a suitable reflux ratio (e.g., 5:1 to 10:1) to ensure good separation. This means for every 5-10 drops of liquid returned to the column, 1 drop is collected as distillate.
-
The lower-boiling trans-isomer will move up the column and be collected as the first fraction. Monitor the head temperature; it should remain stable at the boiling point of the trans-isomer (around 19 °C).
-
Collect the trans-isomer in a receiving flask cooled in an ice bath.
-
-
Fraction Collection:
-
Once the head temperature begins to rise, it indicates that the trans-isomer has been mostly distilled. Switch to a second receiving flask to collect the intermediate fraction.
-
Continue to increase the pot temperature. The head temperature will eventually stabilize at the boiling point of the cis-isomer (around 40 °C).
-
Collect the high-purity cis-isomer in a third receiving flask.
-
-
Analysis:
-
Analyze the purity of the collected fractions using gas chromatography.
-
Protocol 2: Analytical Separation by Gas Chromatography
Objective: To determine the ratio of cis and trans isomers in a sample.
Instrumentation:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., a non-polar or mid-polarity column such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase)
GC Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate
-
Inlet Temperature: 200 °C
-
Injection Volume: 1 µL (with appropriate split ratio)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: Increase to 100 °C at 10 °C/min
-
-
Detector Temperature: 250 °C (for FID)
Procedure:
-
Prepare a dilute solution of the isomer mixture in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into the GC.
-
The two isomers will have different retention times, with the more volatile trans-isomer typically eluting first.
-
Integrate the peak areas of the two isomers to determine their relative concentrations.
Mandatory Visualizations
Caption: Experimental workflow for the separation of cis- and trans-1-chloro-3,3,3-trifluoropropene by fractional distillation.
Caption: Troubleshooting logic for incomplete separation during distillation.
References
- 1. DE112013003077T5 - Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 2. 1-Chloro-3,3,3-trifluoropropene - Wikipedia [en.wikipedia.org]
- 3. WO2014164587A1 - Azeotrope-like compositions comprising 1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 4. WO2015166847A1 - Method for producing trans-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 5. US9115044B2 - Method for producing trans-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
Technical Support Center: 1-Chloro-3,3,3-trifluoro-1-propene (HFO-1233zd) Storage and Handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-3,3,3-trifluoro-1-propene (HFO-1233zd). The information provided is intended to help prevent polymerization and other stability issues during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of HFO-1233zd.
Q1: I suspect that the HFO-1233zd in my container has polymerized. What are the signs and what should I do?
A1: Signs of polymerization can include a change in viscosity (thickening or solidification), the presence of solid precipitates, or unexpected changes in pressure within the container. If you suspect polymerization:
-
Do not attempt to open or use the container. Polymerization can be an exothermic process, potentially leading to a dangerous increase in pressure.
-
Isolate the container in a well-ventilated area, away from heat sources and incompatible materials.
-
Contact your institution's environmental health and safety (EHS) office for guidance on proper handling and disposal of potentially hazardous materials.
-
Review your storage conditions and handling procedures to identify any potential contributing factors, such as exposure to high temperatures or contaminants.
Q2: I have observed a change in the composition of my HFO-1233zd (E-isomer) over time, with an increase in the Z-isomer. What is causing this and how can I prevent it?
A2: The conversion of the E-isomer of HFO-1233zd to the Z-isomer is a process called isomerization, which can be accelerated by elevated temperatures.[1] While not technically polymerization, it alters the physical and thermodynamic properties of the material, which can impact experimental outcomes.[1]
-
Prevention:
-
Store HFO-1233zd in a cool, well-ventilated area, away from direct sunlight and heat sources.[2][3][4] Cylinder temperatures should not exceed 52 °C (125 °F).[2]
-
For applications involving sustained temperatures above 150°C, the use of stabilized HFO-1233zd is recommended.[1] Stabilizers have been shown to significantly reduce or inhibit isomerization even at temperatures up to 220°C.[1]
-
Q3: What materials should I use for storing and handling HFO-1233zd to ensure compatibility and prevent degradation?
A3: HFO-1233zd is compatible with a range of common laboratory materials. However, some materials should be avoided.
-
Recommended Materials:
-
Metals: Stainless steel, carbon steel, aluminum, copper, and brass have shown good compatibility.[2][5]
-
Plastics: Polybutylene terephthalate (PBT), polytetrafluoroethylene (PTFE), and polyvinyl chloride (PVC) are compatible.[2]
-
Elastomers: Neoprene, EPDM (ethylene propylene diene M-class rubber), Hypalon® (chlorosulfonated polyethylene), SBR (styrene-butadiene rubber), and NBR (nitrile butadiene rubber) are compatible. EPDM is often preferred due to its low weight loss after prolonged immersion.[2][5]
-
-
Materials to Avoid:
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure stability and prevent degradation, HFO-1233zd should be stored in a cool, dry, and well-ventilated area, protected from direct sunlight.[2][3][4] Storage temperatures should not exceed 40-52°C (104-125°F).[2][3] Cylinders should be stored upright and secured to prevent falling.[2]
Q2: Can HFO-1233zd undergo polymerization? What is the mechanism?
A2: Yes, under specific conditions, HFO-1233zd, as an unsaturated olefin, can undergo polymerization.[7][8] The most common mechanism is free-radical polymerization.[7] This process is typically initiated by free radicals that attack the double bond of the monomer, leading to a chain reaction where monomer units are sequentially added to form a polymer chain.[7]
Q3: Are there inhibitors available to prevent the polymerization of HFO-1233zd?
A3: Yes, stabilizers and polymerization inhibitors are used to prevent the unwanted polymerization and isomerization of HFO-1233zd, especially at elevated temperatures. While specific proprietary stabilizers are used in commercial formulations, general classes of inhibitors for olefins include radical scavengers. For transport and storage of monomers, inhibitors like 4-tert-butylcatechol (TBC), 4-methoxyphenol (MEHQ), and hydroquinone (HQ) are commonly used.[9]
Q4: How can I test the stability of my HFO-1233zd sample?
A4: The chemical stability of HFO-1233zd can be evaluated using accelerated aging tests in sealed containers at elevated temperatures. A common methodology is the ASHRAE Standard 97, which involves aging the sample with or without other materials (like lubricants or metals) in sealed glass tubes.[5][10][11] After aging, the sample is analyzed for changes in composition, such as isomerization or the formation of degradation products, typically using gas chromatography.[1]
Data Presentation
Table 1: Isomerization of Unstabilized E-1-Chloro-3,3,3-trifluoro-1-propene (E-1233zd) at Elevated Temperatures
| Temperature (°C) | Duration (days) | Isomerization to Z-1233zd (%) | Reference |
| 180 | 14 | < 1.6 | [1] |
| 220 | 14 | ~9 | [1] |
Table 2: Stability of Stabilized E-1-Chloro-3,3,3-trifluoro-1-propene (E-1233zd) at Elevated Temperatures
| Temperature (°C) | Duration (days) | Isomerization to Z-1233zd (%) | Reference |
| 180 | 14 | No Z-1233zd formed | [1] |
| 220 | 14 | < 0.5 | [1] |
Experimental Protocols
1. Material Compatibility Testing (Based on ASTM G31-72)
This protocol outlines a general procedure for assessing the compatibility of materials with HFO-1233zd.
-
Objective: To determine the effect of HFO-1233zd on the physical and chemical properties of various materials.
-
Apparatus:
-
Test tubes or other suitable sealed vessels.
-
Water bath or oven for temperature control.
-
Analytical balance.
-
Calipers or other dimensional measurement tools.
-
Tensile testing machine (for elastomers and plastics).
-
-
Procedure:
-
Prepare triplicate samples of the material to be tested (e.g., metal coupons, plastic or elastomer "dog-bone" specimens).
-
Clean and dry the specimens thoroughly and record their initial weight and dimensions.
-
Place one specimen in a test vessel so that it is fully immersed in HFO-1233zd, one half-immersed, and one in the vapor phase above the liquid.
-
Seal the vessel and place it in a temperature-controlled environment (e.g., slightly above the boiling point of HFO-1233zd) for a specified duration (e.g., 24, 100, or more hours).
-
After the exposure time, remove the specimens from the vessels, clean them according to a standardized procedure, and allow them to dry.
-
Record the final weight and dimensions of the specimens.
-
For plastics and elastomers, perform tensile testing to evaluate changes in mechanical properties.
-
Calculate the corrosion rate (for metals) or changes in weight, dimensions, and tensile strength (for plastics and elastomers).
-
2. Chemical Stability Testing (Based on ASHRAE Standard 97)
This protocol provides a framework for evaluating the thermal stability of HFO-1233zd and its compatibility with other materials in a sealed environment.
-
Objective: To assess the chemical stability of HFO-1233zd, alone or in the presence of catalysts (e.g., metals) and other system components (e.g., lubricants), at elevated temperatures.
-
Apparatus:
-
Heavy-walled borosilicate glass tubes.
-
Vacuum pump and manifold for evacuation and charging.
-
High-temperature oven with precise temperature control.
-
Gas chromatograph (GC) for sample analysis.
-
-
Procedure:
-
Clean and dry the glass tubes thoroughly.
-
Add the materials to be tested to the tubes (e.g., a specific volume of HFO-1233zd, lubricant, and metal coupons).
-
Connect the tubes to the manifold, evacuate to a high vacuum, and backfill with the HFO-1233zd to the desired pressure/amount.
-
Seal the tubes using a torch while maintaining the vacuum.
-
Place the sealed tubes in a high-temperature oven at a specified temperature (e.g., 180°C or 220°C) for a set duration (e.g., 14 days).
-
After the aging period, remove the tubes from the oven and allow them to cool to room temperature.
-
Carefully open the tubes and analyze the contents.
-
Use gas chromatography to determine the composition of the gas phase, quantifying the amount of the original HFO-1233zd isomer and any degradation or isomerization products.
-
Visually inspect the liquid and solid components for any changes in color, clarity, or signs of degradation.
-
Visualizations
Caption: Workflow for preventing and addressing HFO-1233zd instability.
Caption: Factors influencing the stability of HFO-1233zd.
References
- 1. scribd.com [scribd.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. doceru.com [doceru.com]
- 4. mdpi.com [mdpi.com]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. EP2154223A1 - Thermal insulating foam comprising HFO-1233zd as blowing agent - Google Patents [patents.google.com]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. ASHRAE 97 : 0 SEALED GLASS TUBE METHOD TO TEST THE CHEMICAL STABILITY [shop.standards.ie]
Technical Support Center: Compatibility of 1-Chloro-3,3,3-trifluoro-1-propene
This technical support center provides comprehensive guidance on the material compatibility of 1-Chloro-3,3,3-trifluoro-1-propene, a substance of significant interest to researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental data to ensure the integrity and success of your experiments.
Material Compatibility Data
The following tables summarize the compatibility of various materials with this compound, with a focus on the more commonly used (E)-isomer, also known as HCFO-1233zd(E). Data for the (Z)-isomer is less available, and general recommendations for hydrofluoroolefins (HFOs) should be considered in its absence.
Table 1: Elastomer Compatibility with (E)-1-Chloro-3,3,3-trifluoro-1-propene
| Material | Trade Name Examples | Temperature (°C) | Duration (hours) | Volume Change (%) | Weight Change (%) | Hardness Change (Shore A) | Compatibility Rating |
| Neoprene | - | Ambient | - | - | ~6% extractables | Low Risk | Good [1] |
| EPDM | - | Ambient | 100 | Low | Lowest among compatible | - | Excellent [2] |
| Butyl Rubber | - | Ambient | - | - | - | - | Good |
| Viton® | - | Ambient | - | - | - | - | Not Recommended [2] |
| Natural Rubber | - | Boiling Point | >72 | - | - | - | Not Recommended [2][3] |
| Silicone Rubber | - | Boiling Point | >72 | - | - | - | Not Recommended [2][3] |
| Polyacrylate | - | Ambient | - | - | - | - | Not Recommended [2] |
Table 2: Plastic Compatibility with (E)-1-Chloro-3,3,3-trifluoro-1-propene
| Material | Temperature (°C) | Duration | Compatibility Rating |
| Polyvinyl Chloride (PVC) | Ambient | - | Good |
| Polytetrafluoroethylene (PTFE) | Ambient | - | Excellent |
| Polyethylene | Ambient | - | Good |
Table 3: Metal Compatibility with (E)-1-Chloro-3,3,3-trifluoro-1-propene
| Metal | Test Condition | Duration | Observation | Compatibility Rating |
| Stainless Steel | Immersion & Vapor | - | No significant corrosion | Excellent [2] |
| Carbon Steel | Immersion & Vapor | - | No significant corrosion | Excellent [2] |
| Aluminum | Immersion & Vapor | - | No significant corrosion | Excellent [2] |
| Copper | Immersion & Vapor | - | Potential for corrosion with HFOs in general | Good with Caution [1][2] |
| Brass | Immersion & Vapor | - | No significant corrosion | Excellent [2] |
Experimental Protocols
A standardized method for evaluating the compatibility of refrigerants with other materials is crucial for reliable results. The following outlines a general experimental protocol based on established industry standards.
ASHRAE Standard 97: Sealed Glass Tube Method
This method is widely used to assess the chemical stability and material compatibility of refrigerants.
-
Preparation of Materials:
-
Material samples (elastomers, plastics, metals) are cut to specific dimensions.
-
Metal coupons are cleaned and polished to remove any surface contaminants.
-
The refrigerant, in this case, this compound, is obtained at a high purity level.
-
If testing with lubricants, the lubricant is dried to a low moisture content.
-
-
Sample Loading:
-
The material samples, refrigerant, and lubricant (if applicable) are placed in a heavy-walled borosilicate glass tube.
-
The ratio of refrigerant to lubricant and the surface area of the material samples are carefully controlled.
-
-
Sealing the Tube:
-
The tube is cooled to a low temperature (e.g., using a dry ice/acetone bath) to reduce the vapor pressure of the refrigerant.
-
The tube is evacuated to remove air and then hermetically sealed using a torch.
-
-
Aging:
-
The sealed tubes are placed in a controlled-temperature oven for a specified duration (e.g., 14 days). The temperature is chosen to simulate accelerated aging in a real-world application.
-
-
Post-Test Analysis:
-
After aging, the tubes are cooled and carefully opened.
-
The material samples are removed and analyzed for changes in:
-
Weight: To determine material loss or absorption.
-
Volume/Dimensions: To assess swelling or shrinkage.
-
Hardness: Using a durometer to measure changes in material stiffness.
-
Appearance: Visual inspection for cracking, crazing, discoloration, or degradation.
-
-
The refrigerant and lubricant are analyzed for signs of decomposition, such as the formation of acids or other degradation products.
-
ASTM G31-72: Standard Practice for Laboratory Immersion Corrosion Testing of Metals
This standard provides a procedure for evaluating the corrosion of metals when immersed in a chemical.
-
Test Specimen Preparation: Metal coupons are prepared with a specific surface finish and cleaned to remove any grease or residue.
-
Apparatus: A vessel is used that can contain the test solution and the metal coupons without introducing any additional corrosive elements.
-
Test Conditions: The temperature and duration of the test are controlled. The metal coupons are positioned in the liquid, at the liquid-vapor interface, and in the vapor phase to assess corrosion in different environments.
-
Post-Test Analysis: After the exposure period, the coupons are cleaned to remove any corrosion products, and the weight loss is measured to calculate the corrosion rate. The surface of the coupons is also visually inspected for pitting or other forms of localized corrosion.
Mandatory Visualizations
Caption: Workflow for Material Compatibility Testing.
Caption: Logical Flow for Material Selection.
Troubleshooting Guide
Q1: My elastomeric seal (O-ring, gasket) has swollen and is failing after exposure to this compound. What should I do?
A1:
-
Identify the Seal Material: Determine the specific type of elastomer used. Materials like natural rubber, silicone, and Viton® are generally not recommended for use with this compound.[2]
-
Review Compatibility Data: Refer to the compatibility tables (Table 1). EPDM and neoprene generally show good resistance to swelling.
-
Consider Operating Temperature: Higher temperatures can accelerate swelling and degradation. Ensure your operating temperature is within the recommended range for the chosen material.
-
Solution: Replace the failed seal with a material that has a higher compatibility rating, such as EPDM. Ensure the replacement seal is correctly sized and installed.
Q2: I'm observing discoloration and minor corrosion on a copper component in my system.
A2:
-
General HFO Behavior: While some tests show copper to be compatible, HFO refrigerants, in general, can be reactive with copper, leading to corrosion over time.[1]
-
Moisture Content: The presence of moisture in the system can significantly accelerate corrosion. Ensure your system is properly dehydrated.
-
Lubricant Interaction: The type of lubricant used can also play a role in material compatibility.
-
Solution: If possible, consider using a more inert material like stainless steel or aluminum for components in direct contact with this compound. If copper must be used, ensure the system is scrupulously clean and dry.
Q3: A plastic component in my experimental setup has become brittle and cracked.
A3:
-
Material Identification: Identify the type of plastic. While PVC and polyethylene are generally compatible, other plastics may not be.
-
Chemical Attack: The cracking may be a sign of chemical attack, where the this compound is degrading the polymer chains.
-
Stress Cracking: The combination of chemical exposure and mechanical stress can lead to environmental stress cracking.
-
Solution: Replace the component with a material known to be compatible, such as PTFE, which offers excellent chemical resistance.
Frequently Asked Questions (FAQs)
Q1: Is this compound compatible with common laboratory tubing?
A1: The compatibility will depend on the tubing material. For flexible tubing, materials like PTFE and polyethylene are generally good choices. It is always recommended to test a small piece of the tubing by immersing it in this compound for a period to observe for any swelling, discoloration, or degradation before use in a critical application.
Q2: Are there any specific safety precautions I should take when handling this compound in relation to material compatibility?
A2: Yes. Always ensure that all materials in your system, including storage containers, transfer lines, and experimental apparatus, are compatible with this compound. Using an incompatible material can lead to leaks, equipment failure, and potential exposure to the chemical. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE).
Q3: How does the compatibility of the (E) and (Z) isomers of this compound differ?
A3: While both are isomers of the same compound, there can be subtle differences in their interaction with materials. The (E)-isomer (HCFO-1233zd(E)) is more widely studied, and more specific compatibility data is available for it. For the (Z)-isomer, it is best to rely on general compatibility data for HFOs and to conduct your own compatibility testing for critical applications. The (Z)-isomer is noted to be less desirable in open-loop systems due to higher toxicity compared to the (E)-isomer.[3]
Q4: Can I use standard pipe sealants and thread-locking compounds with this compound?
A4: It is critical to verify the compatibility of any sealant or locking compound with this compound. Many standard products may be dissolved or degraded by this chemical. Use only products that are specifically rated for use with fluorinated refrigerants.
Q5: Where can I find more detailed information on material compatibility for my specific application?
A5: For critical applications, it is always best to consult directly with the material manufacturers. They can often provide detailed chemical compatibility data for their specific products. Additionally, conducting your own immersion testing under your specific operating conditions is the most reliable way to ensure material compatibility.
References
Technical Support Center: High-Purity 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd) Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scaled-up production of high-purity 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd).
Troubleshooting Guide
Scaling up the synthesis of high-purity 1-Chloro-3,3,3-trifluoropropene can present several challenges, from reaction efficiency to final product purity. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions & Corrective Actions |
| Low Overall Yield | - Incomplete conversion of starting material (e.g., 1,1,1,3,3-pentachloropropane).[1] - Formation of undesirable by-products due to suboptimal reaction conditions.[1] - Catalyst deactivation. | - Optimize Reaction Conditions: For gas-phase fluorination, ensure the temperature is maintained within the optimal range to favor the desired product. For instance, in related processes, temperatures around 190°C have been used.[2] - Monitor Catalyst Activity: Regularly check the catalyst's performance. If deactivation is suspected, consider regeneration or replacement.[3] - Ensure Reactant Purity: Use high-purity starting materials to minimize side reactions. |
| High Impurity Levels in Crude Product | - Presence of unreacted starting materials or intermediates. - Formation of isomers (e.g., Z-1-Chloro-3,3,3-trifluoropropene).[4] - Generation of heavy organic by-products, especially at elevated temperatures.[1] - Residual acidic compounds like HCl and HF.[4] | - Improve Separation Processes: Utilize efficient distillation columns to separate the desired E-isomer from the Z-isomer and other volatile impurities.[4] - Implement a Scrubbing Step: Wash the crude product with an aqueous or basic solution to remove acidic impurities before final distillation. - Adsorbent Treatment: Use solid adsorbents like activated carbon to remove specific organic impurities. |
| Incomplete Isomerization of Z- to E-Isomer | - Suboptimal temperature for isomerization. - Insufficient contact time with the catalyst or heated surface. - Catalyst deactivation. | - Adjust Isomerization Temperature: The conversion of the Z- to the E-isomer can be achieved by heating. Optimal temperatures are typically in the range of 150°C to 350°C. - Increase Contact Time: Ensure sufficient residence time in the isomerization reactor. - Catalyst Selection: For catalytic isomerization, fluorinated metal oxides, such as fluorinated alumina, can be effective.[5] |
| Product Discoloration | - Formation of high-molecular-weight by-products or polymers. - Thermal decomposition at excessively high temperatures. | - Lower Reaction/Distillation Temperatures: Operate at the lowest effective temperatures to minimize thermal stress on the product. - Use of Stabilizers: Consider the addition of appropriate stabilizers if product instability is suspected, though this should be carefully evaluated for the specific application. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude 1-Chloro-3,3,3-trifluoropropene product?
A1: The impurity profile can vary depending on the synthesis route and conditions. Common impurities include the Z-isomer of 1-Chloro-3,3,3-trifluoropropene, unreacted starting materials like 1,1,1,3,3-pentachloropropane, and by-products from side reactions.[1][4] You may also encounter residual acidic impurities such as hydrogen fluoride (HF) and hydrogen chloride (HCl) from the reaction.[4] At higher temperatures, the formation of heavier, chlorinated and fluorinated C6 compounds can also occur.[1]
Q2: How can I effectively remove the Z-isomer to obtain high-purity E-1-Chloro-3,3,3-trifluoropropene?
A2: There are two primary strategies for this. First, you can separate the isomers using fractional distillation, taking advantage of their different boiling points. Second, you can convert the undesired Z-isomer into the desired E-isomer through an isomerization process. This is often achieved by heating the mixture, with or without a catalyst.[4]
Q3: What are the key safety precautions when handling 1-Chloro-3,3,3-trifluoropropene and its synthesis precursors?
A3: The synthesis involves corrosive and hazardous materials like hydrogen fluoride. It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The final product is a gas at room temperature and should be handled in a closed system or well-ventilated environment.[6]
Q4: Can I use a liquid-phase process instead of a gas-phase reaction for the synthesis?
A4: Yes, both liquid-phase and gas-phase processes for the fluorination of precursors like 1,1,1,3,3-pentachloropropane are described in the literature.[4] The choice between them depends on the available equipment, desired scale of production, and specific process economics. Liquid-phase reactions are often conducted at milder conditions.[4]
Q5: How do I monitor the progress of the reaction and the purity of the product?
A5: Gas Chromatography (GC) coupled with a suitable detector (like a Flame Ionization Detector - FID or a Mass Spectrometer - MS) is the most common and effective method for monitoring the reaction progress and assessing the purity of the final product. GC-MS can also help in identifying unknown impurities.
Experimental Protocols
The following is a generalized protocol for the synthesis of high-purity E-1-Chloro-3,3,3-trifluoropropene. Specific parameters may require optimization based on your laboratory setup and scale.
Protocol 1: Synthesis of Crude 1-Chloro-3,3,3-trifluoropropene
This protocol is based on the gas-phase fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa).
-
Catalyst Preparation: Pack a suitable corrosion-resistant reactor (e.g., made of Monel or Hastelloy) with a fluorination catalyst, such as fluorinated chromium oxide or another suitable metal fluoride/oxide catalyst.
-
System Setup: Assemble the reactor in a heating mantle and connect it to a pre-heater/vaporizer for the reactants and a downstream condensation system to collect the product. The system should be equipped with mass flow controllers for precise control of reactant feeds.
-
Reaction:
-
Heat the reactor to the desired temperature, typically in the range of 200-400°C.
-
Introduce a continuous flow of anhydrous hydrogen fluoride (HF) and 1,1,1,3,3-pentachloropropane into the pre-heater to vaporize them.
-
Pass the vaporized reactants through the heated catalyst bed. The molar ratio of HF to the organic reactant should be optimized, but typically a molar excess of HF is used.
-
-
Product Collection: The gaseous effluent from the reactor, containing 1-Chloro-3,3,3-trifluoropropene (both E and Z isomers), HCl, and excess HF, is passed through a condenser to liquefy the organic products.
-
Neutralization: The crude liquid product is washed with a dilute basic solution (e.g., potassium carbonate solution) to neutralize and remove HCl and HF, followed by a water wash.
-
Drying: The washed organic layer is dried using a suitable drying agent like anhydrous calcium sulfate or molecular sieves.
Protocol 2: Purification and Isomerization
-
Distillation: The dried crude product is subjected to fractional distillation to separate the lower-boiling E-isomer from the higher-boiling Z-isomer and any other less volatile impurities.
-
Isomerization of Z-isomer:
-
The fraction containing the Z-isomer can be passed through a heated tube (e.g., packed with an inert material or a catalyst like fluorinated alumina) at a temperature between 150°C and 350°C to convert it to the E-isomer.
-
The output from the isomerization reactor can be recycled back to the distillation column to further purify the E-isomer.
-
-
Final Purification: The collected E-isomer fraction from the distillation is analyzed for purity (e.g., by GC-MS). If necessary, a final distillation can be performed to achieve the desired high purity.
Visualizations
Caption: Production workflow for high-purity E-1-Chloro-3,3,3-trifluoropropene.
Caption: Troubleshooting decision tree for low product purity issues.
References
- 1. GB2313118A - Synthesis of 1-chloro-3,3,3-trifluoropropene and 1,1,1,3,3-pentafluoropropane - Google Patents [patents.google.com]
- 2. 3,3-DICHLORO-1,1,1-TRIFLUOROPROPANE synthesis - chemicalbook [chemicalbook.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. researchgate.net [researchgate.net]
- 5. Buy (Z)-1-chloro-3,3,3-trifluoropropene [smolecule.com]
- 6. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Analysis of HCFO-1233zd and Traditional Solvents for Precision Cleaning Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Cleaning Performance
The landscape of industrial cleaning solvents is undergoing a significant transformation, driven by the dual needs for high-performance cleaning and environmental responsibility. For decades, traditional solvents such as hydrofluorocarbons (HFCs), chlorinated solvents like trichloroethylene (TCE), and n-propyl bromide (nPB) have been the standard for critical cleaning applications. However, their adverse environmental and health impacts have necessitated the development of safer, more sustainable alternatives. This guide provides a detailed comparison of the cleaning performance of a next-generation hydrochlorofluoroolefin (HCFO) solvent, HCFO-1233zd, with these traditional counterparts, supported by quantitative data and standardized experimental methodologies.
Executive Summary: Performance at a Glance
HCFO-1233zd emerges as a compelling alternative to traditional solvents, offering a balanced profile of effective solvency, superior environmental and safety characteristics, and broad material compatibility. While some traditional solvents exhibit higher solvency power, as indicated by the Kauri-butanol (Kb) value, HCFO-1233zd provides sufficient cleaning efficacy for a wide range of soils, including oils, greases, and particulate matter, without the significant environmental and safety drawbacks of older chemistries.[1] Its ultra-low Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP) make it a sustainable choice for industries aiming to reduce their ecological footprint.[1][2]
Comparative Data: HCFO-1233zd vs. Traditional Solvents
The following table summarizes key performance, environmental, and safety metrics for HCFO-1233zd and a selection of traditional cleaning solvents.
| Property | HCFO-1233zd(E) | HCFO-1233zd(Z) | Trichloroethylene (TCE) | n-Propyl Bromide (nPB) | HFC-43-10mee | CFC-113 |
| Kauri-Butanol (Kb) Value | 25[3][4] | 34[2] | ~130[5] | ~129[6] | Not widely reported | 31[3] |
| Global Warming Potential (GWP) | <5[7][8] | <1[2] | 1 | Low | 1640 | 6130 |
| Ozone Depletion Potential (ODP) | ~0[4] | 0[2] | Non-ozone depleting | 0.013–0.018[9] | 0 | 0.82 |
| Boiling Point (°C) | 19[3][4] | 37 | 87.2[5] | 71[3] | 54[3] | 47.6 |
| Flammability | Non-flammable[3] | Non-flammable[1][2] | Non-flammable[5] | No flashpoint[9] | Non-flammable | Non-flammable |
| Toxicity (Occupational Exposure Limit) | OEL established | Low toxicity[1] | Carcinogenic, low OELs[5] | Unreasonable risk, low OEL | Moderate | Low |
Deep Dive into Performance Metrics
Solvency Power: The Kauri-Butanol Value
The Kauri-butanol (Kb) value is a standardized measure of a solvent's ability to dissolve a specific kauri resin, indicating its relative solvency power.[6][10] A higher Kb value generally signifies a more aggressive solvent.[6][10]
As shown in the table, traditional chlorinated solvents like TCE and nPB have very high Kb values, making them effective at dissolving heavy oils, greases, and waxes.[5][6] In comparison, HCFO-1233zd has a more moderate Kb value, similar to that of the legacy solvent CFC-113.[3] This indicates a balanced solvency that is effective for precision cleaning, particle removal, and degreasing without being overly aggressive, which can be advantageous for sensitive materials.[1][2] For certain applications, such as removing RMA solder flux, HCFO-1233zd may be blended with a co-solvent like methanol to enhance its cleaning performance.[3]
Cleaning Efficacy
HCFO-1233zd has demonstrated high efficacy in removing a variety of contaminants, including silicone oils, greases, and particulate matter.[1] Its low surface tension allows for excellent penetration into tight spaces, a critical attribute for cleaning complex components.[3] Studies have shown its ability to dissolve various industrial soils, rendering it suitable for vapor degreasing and other precision cleaning processes.[3]
Material Compatibility
Extensive testing has shown HCFO-1233zd to be compatible with a wide range of materials commonly used in industrial and pharmaceutical applications.
-
Plastics: Compatible with polybutylene terephthalate (PBT), polytetrafluoroethylene (PTFE), polyvinyl chloride (PVC), and polyamide (Zytel®).[11]
-
Elastomers: Shows good compatibility with neoprene, ethylene propylene diene M-class rubber (EPDM), chlorosulfonated polyethylene (Hypalon®), styrene-butadiene rubber (SBR), and nitrile butadiene rubber (NBR).[11] However, it is not recommended for use with polyacrylate, fluoroelastomers (Viton®), natural rubber, and silicone rubber.[11]
-
Metals: Compatible with stainless steel, carbon steel, copper, brass, and aluminum.[11]
Environmental and Safety Profile: A Clear Advantage
The most significant advantage of HCFO-1233zd lies in its environmental and safety profile. With a GWP of less than 5 and a near-zero ODP, it represents a substantial improvement over HFCs and older chlorinated and brominated solvents.[4][7][8] Furthermore, it is non-flammable and has low toxicity, enhancing workplace safety compared to solvents like TCE, which is a known carcinogen, and nPB, which the EPA has identified as an "unreasonable risk" for several cleaning applications.[1][5][12][13]
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accurate and reproducible comparisons.
Determination of Kauri-Butanol Value (ASTM D1133)
This test method quantifies the solvency power of hydrocarbon solvents.[6] A standard solution of kauri resin in n-butanol is titrated with the solvent being tested until a defined level of turbidity (cloudiness) is reached.[6] The volume of solvent required to reach this point is the Kb value. A larger volume indicates a stronger solvent.[14]
Evaluation of Cleaning Effectiveness (ASTM G122)
This standard test method is used to evaluate the effectiveness of cleaning agents and processes.[15][16][17][18][19] The protocol involves the following key steps:
-
Coupon Preparation: Standardized surfaces (coupons) are contaminated with a specific soil or residue.
-
Cleaning Process: The contaminated coupons are subjected to a defined cleaning process using the solvent being evaluated. Key parameters such as temperature, time, and agitation are controlled.[15][19]
-
Analysis: The coupons are analyzed post-cleaning to quantify the amount of remaining residue. This can be done gravimetrically (weighing the coupon before and after cleaning) or through other analytical techniques.
-
Effectiveness Calculation: The cleaning effectiveness is calculated as the percentage of soil removed.
Material Compatibility Testing
Material compatibility is typically assessed by immersing samples of the material (e.g., plastic or elastomer coupons) in the solvent at a specified temperature for a set duration.[11] Following exposure, the materials are evaluated for changes in weight, volume, hardness, and tensile strength to determine compatibility.[20]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cleaning performance of a new solvent according to standardized protocols.
Caption: Workflow for Solvent Cleaning Performance Evaluation.
Conclusion
For researchers, scientists, and professionals in drug development, the selection of a cleaning solvent is a critical decision that impacts product quality, operational safety, and environmental compliance. HCFO-1233zd presents a technologically advanced solution that effectively balances cleaning performance with a favorable environmental and safety profile. While it may not possess the aggressive solvency of some traditional chlorinated solvents, its efficacy for a broad range of precision cleaning tasks, coupled with its sustainability, makes it an ideal candidate to replace legacy solvents. By adopting newer, safer technologies like HCFO-1233zd, the scientific community can maintain high standards of cleanliness while advancing its commitment to environmental stewardship and worker safety.
References
- 1. yujiamerica.com [yujiamerica.com]
- 2. HFO-1233zd | HFO Solvent Cleaning - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 3. electronics.org [electronics.org]
- 4. HCFO-1233zd(E) [beijingyuji.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 7. Physical Properties of HCFO-1233zd(E) | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Propyl Bromide gains SNAP approval | EnSolv Vapour Degreasing Solvents [vapour-degreasing.com]
- 10. besttechnologyinc.com [besttechnologyinc.com]
- 11. arkema.com [arkema.com]
- 12. chemtronics.com [chemtronics.com]
- 13. techspray.com [techspray.com]
- 14. techspray.com [techspray.com]
- 15. store.astm.org [store.astm.org]
- 16. img.antpedia.com [img.antpedia.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. ASTM Standards For Cleanability Testing Of Pharmaceuticals And Medical Devices [pharmaceuticalonline.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. docs.lib.purdue.edu [docs.lib.purdue.edu]
(E)- vs (Z)-1-chloro-3,3,3-trifluoropropene: a comparative study of properties
A Comparative Analysis of (E)- and (Z)-1-chloro-3,3,3-trifluoropropene Isomers
Introduction
(E)- and (Z)-1-chloro-3,3,3-trifluoropropene, identified by the chemical formula C₃H₂ClF₃, are isomers that have garnered significant attention as potential replacements for hydrofluorocarbons (HFCs) and other refrigerants with high global warming potentials.[1][2][3] The (E) isomer is also known as trans-1-chloro-3,3,3-trifluoropropene or HCFO-1233zd(E), while the (Z) isomer is referred to as cis-1-chloro-3,3,3-trifluoropropene or HCFO-1233zd(Z).[2][3][4][5][6][7] This guide provides a detailed comparison of the physical, chemical, environmental, and toxicological properties of these two isomers, supported by experimental data and protocols.
Data Presentation
Physical Properties
The physical properties of the (E) and (Z) isomers differ significantly, which influences their applications. The thermodynamically more stable trans-isomer, (E)-1-chloro-3,3,3-trifluoropropene, is often the major product in many synthetic routes.[7]
| Property | (E)-1-chloro-3,3,3-trifluoropropene | (Z)-1-chloro-3,3,3-trifluoropropene |
| Synonyms | trans-1-chloro-3,3,3-trifluoropropene, HCFO-1233zd(E) | cis-1-chloro-3,3,3-trifluoropropene, HCFO-1233zd(Z) |
| CAS Number | 102687-65-0[3] | 99728-16-2[3] |
| Molecular Formula | C₃H₂ClF₃[5][7] | C₃H₂ClF₃[2][4] |
| Molecular Weight | 130.49 g/mol [5][7] | 130.49 g/mol [2][4] |
| Boiling Point | 18.5 °C[3] | 39.6 °C[3] |
| Appearance | Colorless liquid/gas[3][5] | Colorless liquid[2] |
| logP | 2.2[7] | 2.2[4] |
Environmental Properties
Both isomers are recognized for their low global warming potential (GWP) compared to traditional refrigerants.[2] Their reactivity with hydroxyl radicals in the atmosphere leads to relatively short atmospheric lifetimes.
| Property | (E)-1-chloro-3,3,3-trifluoropropene | (Z)-1-chloro-3,3,3-trifluoropropene |
| Global Warming Potential (100-year) | <10[1] | ~3 |
| Atmospheric Lifetime | ~34 days | ~11 days |
Toxicological Properties
Extensive toxicological data is available for the (E)-isomer, demonstrating its low toxicity. While specific quantitative data for the (Z)-isomer is less prevalent in publicly available literature, its structural similarity suggests a comparable toxicological profile, though further investigation is warranted.
| Property | (E)-1-chloro-3,3,3-trifluoropropene | (Z)-1-chloro-3,3,3-trifluoropropene |
| Acute Inhalation Toxicity (LC₅₀, 4h, rat) | 120,000 ppm[1] | Data not readily available |
| Cardiac Sensitization (NOEL, dog) | 25,000 ppm[1] | Data not readily available |
| Genetic Toxicity | Not genotoxic[1] | Data not readily available |
| Developmental Toxicity (rabbit) | Not a developmental toxin[1] | Data not readily available |
Experimental Protocols
Determination of Boiling Point
The boiling point of a volatile liquid like 1-chloro-3,3,3-trifluoropropene can be determined using a simple distillation apparatus.
-
Apparatus Setup : A round-bottom flask is fitted with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Procedure : The liquid is heated in the flask. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature is recorded when it stabilizes, which indicates the boiling point of the substance.[8]
-
Data Collection : The stable temperature reading on the thermometer is recorded as the boiling point.
Acute Inhalation Toxicity (LC₅₀) Testing
The acute inhalation toxicity is determined by exposing animals, typically rats, to the substance at various concentrations for a fixed period, usually 4 hours.[5][6] The OECD Test Guideline 403 for Acute Inhalation Toxicity is a standard protocol.[5]
-
Test Animals : Healthy, young adult rats are used for the study.
-
Exposure : Several groups of animals are exposed to different concentrations of the test substance for a 4-hour period.[6]
-
Observation : The animals are observed for mortality and clinical signs of toxicity during and after exposure for a specified period.
-
Data Analysis : The concentration that is lethal to 50% of the test animals (LC₅₀) is calculated statistically from the mortality data.[6][9]
Mandatory Visualization
Caption: Logical relationship between isomer properties and applications.
Conclusion
Both (E)- and (Z)-1-chloro-3,3,3-trifluoropropene isomers present as viable, environmentally friendlier alternatives to high-GWP substances in various applications. The (E)-isomer has been more extensively studied, with a well-documented low toxicity profile. The choice between the two isomers for a specific application will depend on the desired physical properties, such as boiling point and vapor pressure, with the (Z)-isomer being of particular interest in refrigeration due to its lower GWP.[2][3] Further toxicological studies on the (Z)-isomer would be beneficial for a more complete comparative assessment.
References
- 1. The acute, genetic, developmental and inhalation toxicology of trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy (Z)-1-chloro-3,3,3-trifluoropropene [smolecule.com]
- 3. 1-Chloro-3,3,3-trifluoropropene - Wikipedia [en.wikipedia.org]
- 4. (Z)-1-chloro-3,3,3-trifluoropropene | C3H2ClF3 | CID 11658298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. trans-1-Chloro-3,3,3-trifluoropropene | C3H2ClF3 | CID 5709018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vernier.com [vernier.com]
- 9. ecetoc.org [ecetoc.org]
A Comparative Performance Analysis of HCFO-1233zd(E) and HFC Refrigerants
An objective evaluation of the hydrochlorofluoroolefin (HCFO) refrigerant, trans-1-chloro-3,3,3-trifluoropropene—commonly known as HCFO-1233zd(E)—reveals its potential as a viable, environmentally superior alternative to traditional hydrofluorocarbons (HFCs) like HFC-245fa and HFC-134a in various thermal management systems. This guide synthesizes experimental data to compare their environmental impact, safety, and thermodynamic performance in applications such as high-temperature heat pumps (HTHPs) and Organic Rankine Cycles (ORCs).
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for HCFO-1233zd(E) against the widely used HFCs, HFC-245fa and HFC-134a, providing a clear basis for comparison.
| Property | HCFO-1233zd(E) | HFC-245fa | HFC-134a |
| Environmental Properties | |||
| Global Warming Potential (GWP, 100-yr) | < 5[1][2][3] | 950 - 1030[4][5][6][7] | 1300 - 1430[8][9][10] |
| Ozone Depletion Potential (ODP) | Negligible[2] | 0[5] | 0[11] |
| Atmospheric Lifetime | 26 days[1][2][3] | 7.2 years[5] | ~14 years |
| Safety Properties | |||
| ASHRAE Safety Classification | A1 (Non-flammable)[1] | B1 | A1 |
| Toxicity | Low toxicity[5] | Low toxicity[5] | Low toxicity |
| Thermophysical Properties | |||
| Boiling Point (°C) | 18.3[10] | 15.3 | -26.1 |
| Critical Temperature (°C) | 165.6 - 166.5[2] | 154.0 | 101.1 |
| Critical Pressure (kPa) | 3620 - 3772[2] | 3651 | 4059 |
| Performance Metrics (Illustrative) | |||
| COP (vs. HFC-245fa in HTHP) | Up to 27% higher[6][12] | Baseline | N/A |
| Net Cycle Efficiency (vs. HFC-245fa in ORC) | Up to 10.6% higher[4][13] | Baseline | N/A |
| Pump Power (vs. HFC-245fa in ORC) | 10.3%–17.3% lower[4][13] | Baseline | N/A |
Experimental Protocols
The performance data cited in this guide are derived from rigorous experimental evaluations conducted under controlled laboratory settings. Key methodologies are detailed below:
1. High-Temperature Heat Pump (HTHP) Evaluation:
-
Objective: To compare the coefficient of performance (COP) and heating capacity of HCFO-1233zd(E) as a drop-in replacement for HFC-245fa.
-
Apparatus: Experiments were conducted in a laboratory-scale HTHP test rig, often with a 10 kW heating capacity. These systems are typically single-stage and equipped with a variable-speed piston or scroll compressor and an internal heat exchanger (IHX) for superheating control.
-
Methodology: The performance is evaluated across a range of operating conditions. For instance, a common reference point is a 50 K temperature lift (e.g., heat source at 60°C and heat supply at 110°C). A parametric study is then performed by varying the heat source temperature (e.g., 30°C to 80°C) and the heat sink supply temperature (e.g., 70°C to 150°C). Key variables such as temperature, pressure, flow rate, and electric power are measured on both the refrigerant and secondary fluid sides to calculate COP and capacity.
2. Organic Rankine Cycle (ORC) System Evaluation:
-
Objective: To assess the net cycle efficiency, power output, and expander performance of HCFO-1233zd(E) relative to HFC-245fa for low-grade waste heat recovery.
-
Apparatus: A fully instrumented ORC module is used. This setup includes an evaporator, a condenser, a working fluid pump, and an expander (e.g., scroll or turbine type) coupled to a generator. The system is equipped with high-accuracy sensors for temperature, pressure, mass flow rate, torque, and rotational speed.
-
Methodology: The ORC system is tested with both HCFO-1233zd(E) and HFC-245fa under various operating conditions. The heat source temperature is varied (e.g., 101°C to 121°C) while the cooling water temperature is held constant. The impact of the working fluid mass flow rate is also investigated by adjusting the pump speed. Performance indicators such as expander isentropic efficiency, net electrical efficiency, and overall system efficiency are calculated from the measured data.
Visualization of Refrigerant Selection Logic
The selection of a refrigerant is a multi-faceted process that balances environmental, safety, and performance considerations. The following diagram illustrates this logical workflow.
Caption: Logical workflow for modern refrigerant selection.
Performance Evaluation Summary
Experimental results consistently demonstrate the advantages of HCFO-1233zd(E) over HFC-245fa, a common working fluid in low-pressure centrifugal chillers and ORC systems.
-
Environmental Impact : With a Global Warming Potential (GWP) of less than 5 and a negligible Ozone Depletion Potential (ODP), HCFO-1233zd(E) is a significantly more environmentally friendly option compared to HFC-245fa (GWP ≈ 1030) and HFC-134a (GWP ≈ 1430).[1][2][4][6][8][9][10] Its short atmospheric lifetime further reduces its climate impact.[1][2][3]
-
Energy Efficiency : In high-temperature heat pump applications, thermodynamic analyses show that HCFO-1233zd(E) can improve the Coefficient of Performance (COP) by up to 27% compared to HFC-245fa.[6][12] In Organic Rankine Cycles, HCFO-1233zd(E) has been predicted to enable up to 10.6% higher net cycle efficiencies while requiring 10-17% lower pump power than HFC-245fa.[4][13] While some drop-in experiments show slightly lower power output due to different fluid densities, the overall thermal efficiency is often comparable or slightly higher for HCFO-1233zd(E).[7][14]
-
Operating Characteristics : The boiling point and thermodynamic properties of HCFO-1233zd(E) make it an ideal refrigerant for low-pressure centrifugal chillers.[10] Experimental drop-in tests have shown that while heating or cooling capacity might be slightly different, the overall system performance is often very similar to HFC-245fa, with some studies noting a negligible difference in COP under specific conditions.[8][11] However, due to density differences, the refrigerant mass flow rate for HCFO-1233zd(E) is approximately 20% lower than for HFC-245fa in the same system.[7]
-
Safety and Compatibility : HCFO-1233zd(E) is classified as non-flammable and has low toxicity (ASHRAE A1), making it a safe option for various applications.[1][5] It has shown compatibility with polyolester (POE) lubricants, which are commonly used in refrigeration systems.
References
- 1. iifiir.org [iifiir.org]
- 2. static.tecnichenuove.it [static.tecnichenuove.it]
- 3. vertiv.com [vertiv.com]
- 4. epa.gov [epa.gov]
- 5. ecetoc.org [ecetoc.org]
- 6. researchgate.net [researchgate.net]
- 7. climalife.com [climalife.com]
- 8. ghgprotocol.org [ghgprotocol.org]
- 9. infraserv.com [infraserv.com]
- 10. ghgprotocol.org [ghgprotocol.org]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. refindustry.com [refindustry.com]
- 14. mdpi.com [mdpi.com]
The Double-Edged Sword: A Comparative Analysis of Fluorinated Olefins' Environmental Impact
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Hydrofluoroolefins (HFOs) against their alternatives, supported by experimental data and methodological insights.
Hydrofluoroolefins (HFOs) have been widely adopted as a fourth-generation refrigerant, lauded for their significantly lower Global Warming Potential (GWP) compared to their predecessors, hydrofluorocarbons (HFCs). However, emerging research highlights a more complex environmental narrative, primarily centered on their atmospheric degradation products. This guide provides a comprehensive comparison of the environmental impact of HFOs and their alternatives, presenting key data, experimental methodologies, and a visual representation of their atmospheric fate.
Quantitative Comparison of Environmental Impact
The primary advantage of HFOs lies in their short atmospheric lifetime, which translates to a very low GWP.[1][2] Unlike HFCs, which can persist in the atmosphere for years or even decades, HFOs break down in a matter of days.[1][2] This rapid degradation, however, is also the source of their primary environmental concern: the formation of trifluoroacetic acid (TFA).[3][4]
| Compound Type | Example(s) | Atmospheric Lifetime | Global Warming Potential (GWP, 100-year) | Primary Environmental Concerns |
| Hydrofluoroolefins (HFOs) | HFO-1234yf, HFO-1234ze | Days to weeks[1][2] | <1 to ~7[5][6] | Formation of persistent Trifluoroacetic Acid (TFA); potential for minor HFC-23 formation.[3][4][7] |
| Hydrofluorocarbons (HFCs) | HFC-134a, HFC-32, HFC-23 | Years to decades[1][8] | ~138 to 14,800[9][10] | High Global Warming Potential.[10] |
| Natural Refrigerants | Carbon Dioxide (CO₂), Ammonia (NH₃), Hydrocarbons (e.g., Propane) | Variable | 1 (CO₂) to <5[11] | Flammability (Hydrocarbons), Toxicity (Ammonia), High Operating Pressures (CO₂).[11][12] |
The Atmospheric Fate of Fluorinated Olefins: A Double-Edged Sword
While HFOs offer a significant advantage in mitigating direct global warming effects, their atmospheric decomposition pathway presents a new set of environmental challenges. The double bond in their molecular structure, which facilitates their rapid breakdown, is also the reactive site that leads to the formation of secondary pollutants.[1]
Atmospheric degradation pathway of HFOs.
The primary atmospheric degradation of HFOs is initiated by their reaction with hydroxyl (OH) radicals.[5] This leads to the formation of intermediate products, which then further break down. A major concern is that for some widely used HFOs, such as HFO-1234yf, this process can result in a 100% conversion to TFA.[10][12] TFA is a highly persistent substance that can accumulate in aquatic environments, with potential long-term ecological consequences.[3][4]
Furthermore, research has indicated that a minor reaction pathway involving ozone (ozonolysis) can lead to the formation of HFC-23, an extremely potent greenhouse gas, from certain HFOs like HFO-1234ze.[5][7] While the yields are reported to be very small, the high GWP of HFC-23 warrants consideration in a comprehensive environmental assessment.[5][7]
Experimental Protocols for Assessing Environmental Impact
The environmental impact of fluorinated olefins is evaluated through a combination of laboratory experiments and atmospheric modeling.
Chamber Experiments for Atmospheric Degradation Studies
To understand the atmospheric fate of HFOs, researchers utilize environmental chambers to simulate atmospheric conditions.
-
Objective: To determine the atmospheric lifetime and degradation products of HFOs.
-
Methodology:
-
A known concentration of the target HFO is introduced into a large, controlled environmental chamber.
-
The chamber contains purified air and is irradiated with UV light to simulate sunlight.
-
Reactants such as hydroxyl (OH) radicals and ozone (O₃) are introduced to initiate the degradation process.[5][13]
-
The concentrations of the HFO and its degradation products are monitored over time using advanced analytical techniques like Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS).
-
The rate of decay of the HFO is used to calculate its atmospheric lifetime, and the identified products confirm the degradation pathways.[14]
-
Global Modeling Simulations
-
Objective: To predict the global distribution and concentration of HFO degradation products like TFA and HFC-23.
-
Methodology:
-
Experimental data on reaction rates and product yields are incorporated into global atmospheric chemistry and transport models.
-
These models use emissions inventories and meteorological data to simulate the movement and transformation of substances in the atmosphere.
-
The simulations provide estimates of the potential environmental concentrations of degradation products on a regional and global scale.[13][15]
-
Conclusion: A Shift in Perspective
While fluorinated olefins represent a significant step forward in reducing the direct climate impact of refrigerants compared to HFCs, their environmental profile is not without concerns. The formation of the persistent and potentially toxic Trifluoroacetic Acid (TFA) from their atmospheric degradation is a critical issue that requires ongoing research and monitoring.[3][4][16] Furthermore, the potential for the formation of potent greenhouse gases like HFC-23, even in small quantities, adds another layer of complexity to their environmental assessment.[7][14]
For researchers and professionals in drug development and other scientific fields, it is crucial to consider the entire lifecycle and environmental fate of these compounds. The choice of refrigerants and other fluorinated compounds should be guided by a holistic understanding of their direct and indirect environmental impacts. As research continues to evolve, a transition towards non-fluorinated alternatives, such as natural refrigerants, may become increasingly necessary to ensure long-term environmental sustainability.[11][17]
References
- 1. forane.arkema.com [forane.arkema.com]
- 2. fluorocarbons.org [fluorocarbons.org]
- 3. pub.norden.org [pub.norden.org]
- 4. coolsafe.org.nz [coolsafe.org.nz]
- 5. fluorocarbons.org [fluorocarbons.org]
- 6. Hydrofluoroolefin - Wikipedia [en.wikipedia.org]
- 7. fluorocarbons.org [fluorocarbons.org]
- 8. researchgate.net [researchgate.net]
- 9. Environment-Friendly Refrigerants for Sustainable Refrigeration and Air Conditioning: A Review [cwejournal.org]
- 10. openaccessgovernment.org [openaccessgovernment.org]
- 11. The Future of Refrigerants: Are Natural Alternatives Ready to Replace F-Gases? [afscooling.com]
- 12. pub.norden.org [pub.norden.org]
- 13. Ozonolysis can produce long-lived greenhouse gases from commercial refrigerants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. refindustry.com [refindustry.com]
- 15. pnas.org [pnas.org]
- 16. refindustry.com [refindustry.com]
- 17. Finding non-fluorinated alternatives to fluorinated gases used as refrigerants - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for the Quantification of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the precise quantification of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd), a compound of increasing interest in various industrial applications, including as a refrigerant and foam blowing agent. The accurate determination of its purity and concentration in different matrices is crucial for quality control, safety assessment, and research and development.
This document outlines two principal analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) as a primary method, and quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy as a valuable alternative. The comparison is based on established analytical principles and typical performance data, providing a framework for selecting the most suitable method for specific analytical challenges.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a widely adopted technique for the separation and quantification of volatile and semi-volatile compounds. For a volatile substance like HCFO-1233zd, GC-FID offers a robust and sensitive analytical solution.
Experimental Protocol: GC-FID
A validated GC-FID method for the quantification of HCFO-1233zd would typically involve the following steps:
-
Sample Preparation: Samples containing HCFO-1233zd are diluted in a suitable organic solvent (e.g., methanol, hexane) to a concentration within the calibrated range of the instrument. An internal standard (e.g., a stable fluorinated or chlorinated hydrocarbon with a distinct retention time) is added to each sample and standard solution to correct for injection volume variations.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used. The choice of capillary column is critical for achieving good separation; a mid-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable.
-
Chromatographic Conditions:
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/minute to 150°C, and a final hold for 2 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless injection depending on the concentration).
-
-
Calibration: A multi-point calibration curve is generated by injecting a series of standard solutions of HCFO-1233zd of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Data Presentation: GC-FID Method Validation Parameters
The following table summarizes the typical validation parameters for a GC-FID method for HCFO-1233zd quantification.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 1000 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Workflow Diagram: GC-FID Analysis
Caption: Workflow for the quantification of HCFO-1233zd using GC-FID.
Method 2: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of substances without the need for a calibration curve of the analyte. For a fluorinated compound like HCFO-1233zd, ¹⁹F qNMR is a particularly powerful technique due to the high sensitivity of the ¹⁹F nucleus and the typically low background in ¹⁹F NMR spectra.[1]
Experimental Protocol: ¹⁹F qNMR
A ¹⁹F qNMR experiment for the quantification of HCFO-1233zd would proceed as follows:
-
Sample Preparation: A precisely weighed amount of the sample containing HCFO-1233zd is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A known amount of a stable, fluorinated internal standard with a well-resolved ¹⁹F signal is added. The internal standard must not react with the sample components.
-
Instrumentation: A high-resolution NMR spectrometer is used.
-
Data Acquisition:
-
Nucleus: ¹⁹F
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient. To ensure accurate quantification, the relaxation delay (d1) should be at least 5 times the longest T₁ relaxation time of the signals of interest.
-
Number of Scans: Sufficient scans are acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phased and baseline corrected. The signals corresponding to HCFO-1233zd and the internal standard are integrated.
-
Calculation: The concentration of HCFO-1233zd is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective molecular weights, and the number of fluorine atoms contributing to each signal.
Data Presentation: ¹⁹F qNMR Method Validation Parameters
The following table outlines the expected validation parameters for a ¹⁹F qNMR method for HCFO-1233zd quantification.
| Validation Parameter | Typical Performance |
| Linearity (R²) | Not strictly required (Primary Method) |
| Range | Dependent on sample solubility and instrument sensitivity |
| Accuracy (% Bias) | < 1% |
| Precision (% RSD) | < 1% |
| Limit of Quantification (LOQ) | Dependent on instrument field strength and probe |
Logical Diagram: ¹⁹F qNMR Quantification Principle
Caption: Principle of quantification of HCFO-1233zd using ¹⁹F qNMR.
Comparison of Analytical Methods
| Feature | GC-FID | ¹⁹F qNMR |
| Principle | Chromatographic separation followed by flame ionization detection. | Direct measurement of nuclear magnetic resonance of ¹⁹F nuclei. |
| Calibration | Requires a multi-point calibration curve with a certified reference standard of the analyte. | Can be used as a primary ratio method with a certified internal standard. |
| Selectivity | High, based on retention time. Co-elution can be an issue. | Very high, based on unique chemical shifts of fluorine atoms. Signal overlap is less common. |
| Sensitivity | High (µg/mL to ng/mL range). | Moderate, generally requires higher concentrations than GC. |
| Sample Throughput | Higher, with typical run times of 10-20 minutes per sample. | Lower, as longer acquisition times may be needed for good signal-to-noise. |
| Destructive | Yes, the sample is consumed during analysis. | No, the sample can be recovered after analysis. |
| Instrumentation | Widely available and relatively lower cost. | More specialized and higher initial investment. |
| Matrix Effects | Can be susceptible to matrix interferences affecting injection and detection. | Less prone to matrix effects, but solvent choice is important. |
Conclusion
Both GC-FID and ¹⁹F qNMR are powerful techniques for the quantification of this compound.
-
GC-FID is a highly sensitive and robust method, well-suited for routine quality control analysis where high sample throughput is required and reference standards are available. Its validation is straightforward following established guidelines.
-
¹⁹F qNMR offers the advantage of being a primary analytical method, providing high accuracy and precision without the need for an analyte-specific calibration curve. It is particularly valuable for the certification of reference materials and for structural confirmation alongside quantification. Its non-destructive nature is also a significant benefit for precious or limited samples.
The choice between these methods will depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, availability of reference standards, and the instrumentation at hand. For comprehensive characterization, the use of both techniques can be complementary, with GC-FID for routine analysis and ¹⁹F qNMR for orthogonal validation and certification.
References
Benchmarking the foam blowing efficiency of HCFO-1233zd against other agents
A comprehensive review of the foam blowing efficiency of Hydrochlorofluoroolefin (HCFO)-1233zd against other prevalent blowing agents, supported by experimental data and detailed methodologies.
In the ever-evolving landscape of polymer foam production, the pursuit of high-performance, environmentally sustainable materials is paramount. This guide provides an in-depth comparison of HCFO-1233zd(E), a fourth-generation blowing agent, with its predecessors and other alternatives such as hydrofluorocarbons (HFCs), hydrocarbons, and water. This analysis is tailored for researchers, scientists, and professionals in drug development who require a nuanced understanding of foam blowing technologies.
HCFO-1233zd(E), chemically known as trans-1-chloro-3,3,3-trifluoropropene, has emerged as a promising alternative due to its favorable environmental profile, characterized by a low Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP).[1][2] This guide will delve into its performance metrics, including thermal insulation, mechanical properties, and dimensional stability, drawing upon a range of experimental studies.
Performance Benchmarking: A Quantitative Comparison
The efficacy of a blowing agent is determined by a multitude of factors, with thermal conductivity, compressive strength, and dimensional stability being critical performance indicators. The following tables summarize the performance of HCFO-1233zd(E) in polyurethane (PU) foams in comparison to other agents.
Table 1: Thermal Conductivity of PU Foams with Various Blowing Agents
| Blowing Agent | Thermal Conductivity (k-factor) | Reference |
| HCFO-1233zd(E) | Superior insulation value | [2][3] |
| 6% improvement vs HFC-245fa | [2][4] | |
| 7% improvement vs HCFC-141b | [2][4] | |
| 16% improvement vs hydrocarbons | [2][4] | |
| HFC-245fa | Baseline | [2][4] |
| HCFC-141b | Baseline | [2][4] |
| Hydrocarbons (e.g., cyclopentane) | Lower insulation value | [2][4] |
| Water (as co-blowing agent) | Higher k-factor with increased water content | [1] |
Table 2: Compressive Strength of PU Foams
| Blowing Agent / Blend | Normalized Mean Compressive Strength | Reference |
| HCFO-1233zd(E) | Baseline | |
| HFC-245fa | Highest values | |
| Cyclopentane | Lowest values | |
| HCFO-1233zd(E) with 20% co-blowing agent | Similar to pure HCFO-1233zd(E) | |
| HCFO-1233zd(E) with 40% co-blowing agent (except water) | Lower than pure HCFO-1233zd(E) |
Table 3: Physical Properties of PU Foams in Reefer Container Trials
| Physical Property | HCFO-1233zd(E) | Cyclopentane | Reference |
| Tensile Strength (kPa) | 350 | 333 | |
| Compressive Strength (kPa) - Parallel | 231 | 266 | |
| Dimensional Stability | No significant difference | No significant difference |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, the following section outlines the general experimental methodologies employed in the evaluation of foam blowing agents.
Foam Preparation and Processing
A typical experimental workflow for preparing and evaluating polyurethane foams involves several key steps. The process begins with the precise mixing of the polyol (B-side) and isocyanate (A-side) components, along with the blowing agent and other additives such as catalysts and surfactants.
Caption: General workflow for polyurethane foam preparation.
The components are typically mixed using a high-shear mixer to ensure a homogeneous blend. The reacting mixture is then poured into a temperature-controlled mold where the foaming and curing processes take place. The resulting foam is then demolded and conditioned before undergoing physical and thermal characterization.
Measurement of Foam Properties
The evaluation of foam performance relies on a suite of standardized tests to quantify key properties. The following diagram illustrates the logical flow of the characterization process.
References
- 1. Study on the application of HCFO-1233zd (E) in polyurethane rigid foam-Yuji [yuji-material.com]
- 2. Arkema announces new low GWP blowing agent for PU foams [k-online.com]
- 3. forane.arkema.com [forane.arkema.com]
- 4. Arkema Announces New High Performance Low GWP Blowing Agent For Polyurethane Foams [plasticsnet.com]
A Comparative Analysis of Theoretical and Experimental Thermodynamic Properties of 1-Chloro-3,3,3-trifluoro-1-propene
A detailed guide for researchers, scientists, and drug development professionals on the thermodynamic characteristics of (E)- and (Z)-1-Chloro-3,3,3-trifluoro-1-propene (R-1233zd(E) and R-1233zd(Z)), with a comparative look at alternative refrigerants.
This guide provides a comprehensive comparison of the theoretical and experimental thermodynamic properties of the two isomers of 1-Chloro-3,3,3-trifluoro-1-propene: R-1233zd(E) and R-1233zd(Z). As a low Global Warming Potential (GWP) refrigerant, R-1233zd(E) is a promising alternative to traditional hydrofluorocarbons (HFCs). This document summarizes key quantitative data, details experimental methodologies, and offers a comparative analysis with other relevant refrigerants, namely R-245fa, R-1234yf, and R-1234ze(E), to support research and development activities.
Comparative Analysis of Thermodynamic Properties
The thermodynamic properties of R-1233zd(E) have been extensively studied through experimental measurements. These properties are crucial for designing and optimizing thermal systems. Theoretical calculations, while less abundant in publicly available literature, provide a fundamental understanding of the molecule's behavior.
R-1233zd(E): A Summary of Key Data
Experimental data for R-1233zd(E) is robust, with key properties like vapor pressure, density, and speed of sound measured over a wide range of temperatures and pressures.[1][2] An equation of state, formulated in terms of the Helmholtz energy, has been developed based on these experimental data to provide a comprehensive thermodynamic model of the fluid's behavior.[1][3]
Table 1: Key Thermodynamic Properties of R-1233zd(E)
| Property | Value | Reference |
| Molecular Weight | 130.5 g/mol | [4] |
| Boiling Point (at 1.013 bar) | 18.31 °C | [4] |
| Critical Temperature | 165.6 °C | [4] |
| Critical Pressure | 35.73 bar | [4] |
| Liquid Heat Capacity (at 25°C) | 1.243 kJ/kg·K | [4] |
| Vapor Heat Capacity (at 25°C, 1.013 bar) | 0.825 kJ/kg·K | [4] |
| Heat of Vaporization (at boiling point) | 195 kJ/kg | [5] |
| Saturated Liquid Density (at 25°C) | 1263 kg/m ³ | [6] |
| Saturated Vapor Density (at boiling point) | 5.699 kg/m ³ | [6] |
Comparison with Alternative Refrigerants
The selection of a refrigerant for a specific application depends on a variety of factors, including its thermodynamic properties, environmental impact, and safety. The following tables compare the key properties of R-1233zd(E) with those of R-245fa, R-1234yf, and R-1234ze(E).
Table 2: Comparison of Saturated Liquid and Vapor Enthalpy
| Refrigerant | Temperature (°C) | Saturated Liquid Enthalpy (kJ/kg) | Saturated Vapor Enthalpy (kJ/kg) | Reference |
| R-1233zd(E) | 20 | 225.08 | 419.88 | [7] |
| R-245fa | 20 | 225.12 | 416.79 | [8][9] |
| R-1234yf | 20 | 227.14 | 405.04 | [10] |
| R-1234ze(E) | 20 | 225.82 | 416.03 | [11] |
Table 3: Comparison of Saturated Liquid and Vapor Entropy
| Refrigerant | Temperature (°C) | Saturated Liquid Entropy (kJ/kg·K) | Saturated Vapor Entropy (kJ/kg·K) | Reference |
| R-1233zd(E) | 20 | 1.091 | 1.761 | [7] |
| R-245fa | 20 | 1.093 | 1.742 | [8][9] |
| R-1234yf | 20 | 1.101 | 1.733 | [10] |
| R-1234ze(E) | 20 | 1.094 | 1.762 | [11] |
Table 4: Comparison of Liquid and Vapor Heat Capacity
| Refrigerant | Temperature (°C) | Liquid Heat Capacity (Cp) (kJ/kg·K) | Vapor Heat Capacity (Cp) (kJ/kg·K) | Reference |
| R-1233zd(E) | 25 | 1.243 | 0.825 (at 1.013 bar) | [4] |
| R-245fa | 25 | 1.37 | 1.18 | [8][9] |
| R-1234yf | 25 | 1.43 | 1.12 | [10] |
| R-1234ze(E) | 25 | 1.40 | 1.05 | [12] |
Table 5: Comparison of Liquid and Vapor Viscosity
| Refrigerant | Temperature (°C) | Liquid Viscosity (µPa·s) | Vapor Viscosity (µPa·s) | Reference |
| R-1233zd(E) | 25 | 470.1 | 11.1 | [5] |
| R-245fa | 25 | 403 | 10.6 | [8][9] |
| R-1234yf | 25 | 196 | 11.9 | [10] |
| R-1234ze(E) | 25 | 201 | 12.1 | [12] |
Table 6: Comparison of Liquid and Vapor Thermal Conductivity
| Refrigerant | Temperature (°C) | Liquid Thermal Conductivity (W/m·K) | Vapor Thermal Conductivity (W/m·K) | Reference |
| R-1233zd(E) | 25 | 0.0769 | 0.0100 | [5] |
| R-245fa | 25 | 0.081 | 0.013 | [8][9] |
| R-1234yf | 25 | 0.066 | 0.014 | [10] |
| R-1234ze(E) | 25 | 0.076 | 0.015 | [12] |
The Elusive Data on R-1233zd(Z)
In contrast to its (E)-isomer, there is a significant lack of comprehensive experimental and theoretical thermodynamic data for R-1233zd(Z) in the public domain. While its boiling point is known to be higher than that of the (E)-isomer, a full suite of thermodynamic properties is necessary for a thorough comparison and to assess its potential applications.
Experimental Protocols
The accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the principles behind the key techniques used for characterizing refrigerants like this compound.
Density and Vapor Pressure Measurement: The Two-Sinker Densimeter
The two-sinker densimeter with a magnetic suspension coupling is a high-precision instrument used to measure the density and vapor pressure of fluids.[1]
Methodology:
-
Principle: The method is based on Archimedes' principle. Two sinkers of known mass and volume are suspended in the fluid. The buoyant force acting on each sinker is proportional to the fluid's density.
-
Apparatus: A pressure-resistant cell contains the fluid sample. A magnetic suspension coupling allows for the contactless weighing of the sinkers by an external balance, isolating the balance from the high-pressure and potentially corrosive environment of the sample.
-
Procedure:
-
The sample cell is filled with the refrigerant and brought to the desired temperature and pressure.
-
The apparent mass of each sinker is measured by the external balance.
-
By using two sinkers with different volumes, the density of the fluid can be determined with high accuracy, as this helps to compensate for any adsorption effects on the sinker surfaces.
-
For vapor pressure measurements, the system is brought to a two-phase (liquid-vapor) equilibrium, and the pressure is measured at a given temperature.
-
-
Data Analysis: The fluid density is calculated from the measured buoyant forces and the known volumes of the sinkers.
Speed of Sound Measurement: The Spherical Acoustic Resonator
The speed of sound in a fluid is a fundamental thermodynamic property that can be used to derive other properties like heat capacity and the equation of state. The spherical acoustic resonator is a highly accurate method for this measurement.[1]
Methodology:
-
Principle: The apparatus measures the resonant frequencies of sound waves within a spherical cavity filled with the fluid. The speed of sound is directly related to these resonant frequencies and the dimensions of the sphere.
-
Apparatus: A precisely machined spherical cavity with one or more transducers to generate and detect sound waves. The temperature and pressure of the fluid inside the cavity are carefully controlled and measured.
-
Procedure:
-
The resonator is filled with the gas or liquid sample to a specific temperature and pressure.
-
The frequency of the sound source is swept over a range to identify the radial resonance frequencies of the cavity.
-
The half-widths of the resonance peaks are also measured to account for viscous and thermal losses at the cavity wall.
-
-
Data Analysis: The speed of sound is calculated from the measured resonance frequencies, the radius of the spherical cavity, and corrections for the thermal and viscous boundary layers and other minor effects.
Heat Capacity Measurement: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermal analysis technique used to measure the amount of heat required to increase the temperature of a sample.
Methodology:
-
Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. This difference in heat flow is proportional to the difference in their heat capacities.
-
Apparatus: A DSC instrument consists of two pans, one for the sample and one for a reference (often an empty pan), which are heated or cooled at a controlled rate. The instrument measures the differential heat flow required to maintain both pans at the same temperature.
-
Procedure for Liquids:
-
A known mass of the liquid refrigerant is hermetically sealed in a volatile sample pan to prevent evaporation.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
A three-step temperature program is typically used: (1) isothermal at the starting temperature, (2) a linear heating ramp to the final temperature, and (3) isothermal at the final temperature.
-
A baseline measurement with two empty pans and a measurement with a standard material of known heat capacity (e.g., sapphire) are also performed for calibration.
-
-
Data Analysis: The heat flow difference between the sample and the baseline is measured. By comparing this to the heat flow of the standard material, the specific heat capacity of the sample can be calculated at various temperatures.
Logical Relationship of Thermodynamic Property Determination
The determination of a complete and accurate set of thermodynamic properties for a fluid involves a combination of experimental measurements and theoretical modeling. The following diagram illustrates this relationship.
Caption: Interplay of experimental and theoretical methods for thermodynamic property determination.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. climalife.com [climalife.com]
- 5. honeywell-refrigerants.com [honeywell-refrigerants.com]
- 6. climalife.co.uk [climalife.co.uk]
- 7. tega.de [tega.de]
- 8. scribd.com [scribd.com]
- 9. tega.de [tega.de]
- 10. R1234yf Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 11. refrigerants.com [refrigerants.com]
- 12. prod-edam.honeywell.com [prod-edam.honeywell.com]
Economic Analysis of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd) Synthesis Routes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive economic analysis of the primary synthesis routes for 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd), a key intermediate and next-generation refrigerant and blowing agent. The comparison focuses on objectivity, supported by available experimental data, to aid researchers and chemical industry professionals in evaluating the most viable production pathways.
Key Synthesis Routes Overview
The industrial production of HCFO-1233zd predominantly revolves around the fluorination of chlorinated propanes, followed by dehydrochlorination. The most common starting material is 1,1,1,3,3-pentachloropropane (HCC-240fa), which is reacted with anhydrous hydrogen fluoride (HF).[1][2] Variations in this core process include the use of different reaction phases (gas or liquid) and the presence or absence of a catalyst. An alternative route involves the dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa).[3]
A logical overview of these synthesis pathways and their primary economic drivers is presented below.
Comparative Economic Analysis
The economic viability of each synthesis route is determined by a combination of raw material costs, energy consumption, catalyst performance, and the overall yield and selectivity of the process. The following tables summarize the key quantitative data for each major pathway.
Table 1: Raw Material and Catalyst Cost Analysis
| Component | Chemical Formula | Typical Purity | Price Range (USD/kg) | Notes |
| Starting Materials | ||||
| 1,1,1,3,3-Pentachloropropane (HCC-240fa) | C₃H₃Cl₅ | >95% | 16.00 - 35.00 | Price is highly dependent on volume and supplier.[4][5][6] |
| Anhydrous Hydrogen Fluoride (HF) | HF | >99.9% | 1.90 - 3.00 | Industrial bulk pricing.[7][8][9] |
| 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa) | C₃H₃Cl₂F₃ | >98% | Varies | Typically produced as an intermediate; market price is not readily available. |
| Catalysts | ||||
| Activated Carbon | C | Industrial Grade | 2.00 - 3.00 | Widely available, with price varying based on properties like surface area and particle size.[10][11][12] |
| Fluorinated Chromium Oxide | Cr₂O₃ (fluorinated) | Catalyst Grade | Varies | Price is not readily available in the public domain and is a significant factor in catalyst cost. |
Table 2: Process Performance and Economic Indicators
| Parameter | Gas-Phase Fluorination (Catalytic) | Liquid-Phase Fluorination (Catalytic) | Dehydrochlorination of HCFC-243fa |
| Reaction Temperature | 200 - 450 °C | 50 - 150 °C | 40 - 100 °C (liquid phase) |
| Reaction Pressure | Atmospheric to 10 atm | 5 - 20 atm | Varies with phase |
| Catalyst | Fluorinated Cr₂O₃, Metal Halides | Lewis Acids, Metal Halides | Activated Carbon, Metal Halides |
| Reported Selectivity to HCFO-1233zd | > 90% | > 70% | High |
| Reported Conversion of Starting Material | > 70% | > 50% | High |
| Energy Consumption | High (due to high temperatures) | Moderate | Moderate |
| Catalyst Lifespan & Deactivation | Prone to coking and deactivation over time, requiring regeneration.[13][14][15][16][17] | Catalyst can be diluted and deactivated by heavy by-products and tars.[13] | Deactivation can occur, but regeneration is possible. |
| Capital Expenditure | High (requires specialized high-temperature reactors) | Moderate to High (requires pressure-resistant reactors) | Moderate |
| Key Advantages | High selectivity and conversion rates.[13] | Milder reaction conditions compared to gas-phase. | Potentially simpler process with high selectivity.[3] |
| Key Disadvantages | High energy consumption, catalyst deactivation. | Formation of heavy by-products, catalyst deactivation.[13] | Availability and cost of starting material (HCFC-243fa). |
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on patent literature, the following outlines the general methodologies for the key synthesis routes.
Protocol 1: Gas-Phase Catalytic Fluorination of HCC-240fa
-
Catalyst Preparation: A chromium-based catalyst (e.g., Cr₂O₃) is activated by treatment with a flow of anhydrous HF at elevated temperatures (e.g., 200-400 °C) to achieve partial fluorination.
-
Reaction Setup: A fixed-bed reactor, typically constructed from corrosion-resistant materials like Hastelloy or Inconel, is packed with the activated catalyst.
-
Reaction Execution: A pre-heated gaseous mixture of HCC-240fa and anhydrous HF (molar ratio typically between 1:3 and 1:15) is continuously fed into the reactor.
-
Reaction Conditions: The reactor temperature is maintained between 200 °C and 450 °C, and the pressure is kept between atmospheric and 10 atm.
-
Product Separation: The effluent from the reactor, containing HCFO-1233zd (E and Z isomers), HCl, unreacted HF, and by-products, is passed through a series of distillation columns to separate the desired product from HCl and unreacted starting materials. Unreacted HF is typically recycled back to the reactor.
Protocol 2: Liquid-Phase Catalytic Fluorination of HCC-240fa
-
Catalyst Introduction: A Lewis acid catalyst (e.g., SbCl₅, TiCl₄) is charged into a stirred-tank reactor made of corrosion-resistant alloy.
-
Reaction Execution: Liquid HCC-240fa and anhydrous HF are continuously fed into the reactor.
-
Reaction Conditions: The reaction is maintained at a temperature between 50 °C and 150 °C and a pressure of 5 to 20 atm.
-
Product Recovery: The product stream, containing HCFO-1233zd, HCl, and unreacted HF, is continuously withdrawn from the reactor. The HCl is removed in a distillation column, and the HCFO-1233zd is then separated from the unreacted HF, which is recycled.
Protocol 3: Dehydrochlorination of HCFC-243fa
-
Reaction Setup: For a liquid-phase reaction, a stirred reactor is charged with HCFC-243fa and a basic solution (e.g., aqueous KOH or NaOH) or a phase-transfer catalyst. For a gas-phase reaction, a fixed-bed reactor is packed with a catalyst such as activated carbon.
-
Reaction Execution:
-
Liquid-Phase: The mixture is heated and stirred at a temperature between 40 °C and 100 °C.[18]
-
Gas-Phase: Gaseous HCFC-243fa is passed over the catalyst bed at an elevated temperature.
-
-
Product Separation: The resulting HCFO-1233zd is separated from the reaction mixture by distillation or phase separation.
Conclusion
The selection of an optimal synthesis route for HCFO-1233zd involves a trade-off between several economic and process-related factors.
-
Gas-Phase Catalytic Fluorination offers high selectivity and conversion rates but at the cost of high energy consumption and challenges with catalyst stability.
-
Liquid-Phase Catalytic Fluorination operates under milder conditions, potentially reducing energy costs, but can suffer from the formation of by-products that deactivate the catalyst.
-
Dehydrochlorination of HCFC-243fa presents a potentially simpler process, but its economic feasibility is heavily dependent on the cost and availability of the starting material.
A thorough techno-economic analysis, considering specific plant location, raw material sourcing, energy costs, and desired production scale, is crucial for making an informed decision on the most profitable synthesis pathway. Further research into more robust and cost-effective catalysts with longer lifespans will be critical in improving the economics of all catalytic routes.
References
- 1. 1-Chloro-3,3,3-trifluoropropene - Wikipedia [en.wikipedia.org]
- 2. US20160332936A1 - Process for Making HCFO-1233zd - Google Patents [patents.google.com]
- 3. WO2015166847A1 - Method for producing trans-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 4. aablocks.com [aablocks.com]
- 5. 1,1,1,3,3-Pentachloropropane|lookchem [lookchem.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. China Hydrofluoric acid spot price, China Hydrofluoric acid Daily prices provided by SunSirs, China Commodity Data Group [sunsirs.com]
- 8. indiamart.com [indiamart.com]
- 9. intratec.us [intratec.us]
- 10. indiamart.com [indiamart.com]
- 11. businessanalytiq.com [businessanalytiq.com]
- 12. imarcgroup.com [imarcgroup.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. research.rug.nl [research.rug.nl]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. EP3395789A1 - Method for producing 1-chloro-2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
Comparative Toxicity Assessment of 1-Chloro-3,3,3-trifluoro-1-propene and its Alternatives
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd(E)) and its common alternatives, including HFO-1234yf, HFO-1234ze(E), and HFC-245fa. The information is compiled from various toxicological studies and presented to assist in the evaluation of these chemicals for different applications.
Executive Summary
This compound (HCFO-1233zd(E)) is a hydrochlorofluoroolefin with a low global warming potential (GWP) and is considered to have low overall toxicity. Its alternatives, such as the hydrofluoroolefins (HFOs) HFO-1234yf and HFO-1234ze(E), and the hydrofluorocarbon (HFC) HFC-245fa, also exhibit varying toxicological profiles. This guide summarizes key toxicity data, including acute inhalation toxicity, genetic toxicity, and repeated dose toxicity, to facilitate a comparative assessment.
Data Presentation
The following tables summarize the quantitative toxicity data for HCFO-1233zd(E) and its alternatives.
Table 1: Acute Inhalation Toxicity
| Chemical Name | Species | LC50 (4-hour) | Reference |
| This compound (HCFO-1233zd(E)) | Rat | 120,000 ppm | [1][2] |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Rat | > 400,000 ppm | [3] |
| trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) | Rat | > 207,000 ppm | [4] |
| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | Rat | > 200,000 ppm | [5][6] |
Table 2: Genetic Toxicity
| Chemical Name | Ames Test (Bacterial Reverse Mutation) | Chromosome Aberration (in vitro, Human Lymphocytes) | In vivo Micronucleus Test | Reference |
| This compound (HCFO-1233zd(E)) | Negative | Negative | Not specified | [2][7] |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Positive (with metabolic activation) | Negative | Negative (Mouse and Rat) | [1][8] |
| trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) | Negative | Negative | Negative (Mouse and Rat) | [9] |
| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | Negative | Weakly positive (without metabolic activation) | Negative (Mouse) | [10][11] |
Table 3: Repeated Dose Inhalation Toxicity (90-Day)
| Chemical Name | Species | NOAEL (No-Observed-Adverse-Effect Level) | Target Organ(s) | Reference |
| This compound (HCFO-1233zd(E)) | Rat | 4,000 ppm | Heart (multifocal mononuclear cell infiltrates) | [8] |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Rat | 50,000 ppm | No treatment-related adverse effects observed | [1] |
| trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) | Rat | 5,000 ppm | Heart (focal and multifocal mononuclear cell infiltrates) | [12] |
| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | Rat | 2,000 ppm | Heart (myocarditis) | [10][11] |
Experimental Protocols
The toxicological data presented in this guide are primarily based on studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Inhalation Toxicity (OECD 403)
This test determines the concentration of a substance in air that causes mortality in 50% of the test animals (LC50) during a 4-hour exposure period.[13][14][15] Typically, rats are used as the test species. Animals are exposed to various concentrations of the test substance, and mortality and clinical signs are observed for up to 14 days post-exposure.
Genetic Toxicity
-
Ames Test (OECD 471): This bacterial reverse mutation assay is used to detect gene mutations. Strains of Salmonella typhimurium and Escherichia coli that are unable to synthesize a specific amino acid are exposed to the test substance. The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted to assess the mutagenic potential.
-
In Vitro Chromosome Aberration Test (OECD 473): This test evaluates the potential of a substance to cause structural chromosome damage in cultured mammalian cells, such as human lymphocytes. Cells are exposed to the test substance, and metaphase chromosomes are examined for aberrations.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of exposed animals, usually rodents. The frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood is measured.
Repeated Dose Inhalation Toxicity (OECD 413)
This 90-day study provides information on the health hazards arising from repeated exposure to a substance via inhalation.[16] Groups of animals, typically rats, are exposed to different concentrations of the test substance for 6 hours per day, 5 days a week, for 90 days. The study evaluates a wide range of toxicological endpoints, including clinical observations, body weight, hematology, clinical chemistry, organ weights, and histopathology to determine the No-Observed-Adverse-Effect Level (NOAEL).
Mandatory Visualization
Experimental Workflows
Acute Inhalation Toxicity (OECD 403) Workflow
Genetic Toxicity Testing Workflow
Signaling Pathways
The precise molecular mechanisms underlying the cardiotoxicity of these fluorinated propenes are not fully elucidated. However, based on the observed effects (myocarditis, cardiac sensitization) and general principles of chemical-induced cardiotoxicity, a plausible logical relationship can be proposed.
Potential Mechanisms of Fluorinated Propene-Induced Cardiotoxicity
Conclusion
This comparative assessment indicates that while HCFO-1233zd(E) and its alternatives generally exhibit low acute toxicity, there are notable differences in their repeated-dose and genetic toxicity profiles. HFO-1234yf shows a high NOAEL in repeated-dose studies but is positive in the Ames test with metabolic activation.[1] In contrast, HCFO-1233zd(E), HFO-1234ze(E), and HFC-245fa have all been observed to induce cardiac effects in repeated-dose inhalation studies at varying concentrations.[8][10][11][12] The selection of a suitable alternative should, therefore, involve a comprehensive evaluation of the specific application and potential for human exposure, taking into account the complete toxicological profile of each compound. Further research into the specific molecular mechanisms of cardiotoxicity for these compounds is warranted to better understand and mitigate potential risks.
References
- 1. A possible mechanism of halocarbon-induced cardiac sensitization arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Oxidative Stress in Cardiac Disease: From Physiological Response to Injury Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Pro-Inflammatory Cytokines in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms involved in cardiac sensitization by volatile anesthetics: general applicability to halogenated hydrocarbons? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward a broader view of mechanisms of drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Proinflammatory cytokines driving cardiotoxicity in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Stress and Heart Failure: Mechanisms, Signalling Pathways, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting Calcium Homeostasis in Myocardial Ischemia/Reperfusion Injury: An Overview of Regulatory Mechanisms and Therapeutic Reagents [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The acute, genetic, developmental and inhalation toxicology of trans-1,3,3,3-tetrafluoropropene (HFO-1234ze) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The acute, genetic, developmental and inhalation toxicology of trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
A Comparative Review of 1-Chloro-3,3,3-trifluoro-1-propene: Applications, Limitations, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
1-Chloro-3,3,3-trifluoro-1-propene, predominantly utilized as its trans-isomer (HCFO-1233zd(E)), has emerged as a significant replacement for older generation halogenated hydrocarbons due to its favorable environmental properties, specifically its low global warming potential (GWP) and negligible ozone depletion potential (ODP). This guide provides a comprehensive review of its applications, limitations, and a comparative analysis with its alternatives, supported by experimental data and detailed methodologies.
Chemical and Physical Properties
This compound is an unsaturated hydrochlorofluoroolefin. It exists as two geometric isomers, (E) and (Z). The trans-isomer, (E)-1-chloro-3,3,3-trifluoro-1-propene, is the more commercially significant of the two.
| Property | Value |
| Molecular Formula | C₃H₂ClF₃ |
| Molecular Weight | 130.49 g/mol |
| Boiling Point | 19 °C (E-isomer) |
| Global Warming Potential (100-year) | ~1[1] |
| Ozone Depletion Potential | ~0.00034[2] |
| Flammability | Non-flammable in air under standard conditions[3] |
Applications of this compound
The unique combination of properties of HCFO-1233zd(E) makes it a versatile chemical in various industrial applications.
Refrigerant
HCFO-1233zd(E) is a promising refrigerant for low-pressure centrifugal chillers, often as a replacement for R-123 and HFC-245fa.[2] Its thermodynamic properties allow for high energy efficiency in these systems.
Logical Relationship: Refrigerant Selection Criteria
Caption: Key properties for an ideal refrigerant.
Foam Blowing Agent
It serves as a blowing agent for polyurethane foams, producing materials with excellent thermal insulation properties.[1] It is a viable alternative to HFC-245fa, which has a significantly higher GWP.[1]
Cleaning Solvent
HCFO-1233zd(E) is an effective cleaning agent for degreasing and precision cleaning applications in the electronics and aerospace industries.[4][5] Its properties make it a suitable replacement for older solvents like CFC-113 and 1,1,1-trichloroethane.[4]
Performance Comparison with Alternatives
The performance of HCFO-1233zd(E) is best understood in comparison to the substances it is designed to replace and other next-generation alternatives.
Refrigerant Performance
| Refrigerant | GWP (100-year) | ODP | Coefficient of Performance (COP) | Volumetric Heating Capacity (VHC) |
| HCFO-1233zd(E) | ~1 | ~0.00034 | 3.1 (at W60/W110)[6] | Lower than R1224yd(Z)[6] |
| HFC-245fa | 1030[7] | 0 | 3.1 (at W60/W110)[6] | Similar to HCFO-1233zd(E)[6] |
| R-123 | 77 | 0.02 | Similar to HCFO-1233zd(E) | - |
| R-134a | 1430 | 0 | Higher than HCFO-1233zd(E) in some applications[8] | Higher than HCFO-1233zd(E)[8] |
Foam Blowing Agent Performance
| Blowing Agent | GWP (100-year) | ODP | Thermal Conductivity of Foam (W/m·K) |
| HCFO-1233zd(E) | ~1[1] | ~0.00034[2] | 0.023–0.025 (with good long-term stability)[9] |
| HFC-245fa | ~950[9] | 0 | 0.023–0.025[9] |
| HCFC-141b | ~700[9] | 0.11–0.13[9] | 0.022[9] |
Cleaning Solvent Performance
| Solvent | GWP (100-year) | ODP | Cleaning Performance |
| HCFO-1233zd(E) | ~1 | ~0.00034 | Good for defluxing and degreasing, comparable to or better than some commercial solvent/alcohol blends.[4] |
| CFC-113 | 6130 | 0.8 | Historically a benchmark for cleaning performance.[4] |
| 1,1,1-Trichloroethane | 146 | 0.1 | Effective solvent but with significant environmental and health concerns.[4] |
| Trichloroethylene | - | - | Effective but has toxicity issues.[10] |
| n-Propyl Bromide | - | ~0.02 | Effective but has toxicity issues.[10] |
Limitations of this compound
Despite its advantages, HCFO-1233zd(E) is not without its limitations, primarily concerning its toxicological profile.
Toxicological Profile
While having low acute toxicity, studies have indicated potential target organ effects with repeated exposure.
| Study Type | Species | Exposure Route | Key Findings | NOAEL/LOAEL |
| Acute Inhalation Toxicity | Rat | Inhalation | 4-hour LC50: 120,000 ppm[11] | - |
| Cardiac Sensitization | Dog | Inhalation | No observed effect at 25,000 ppm.[11] | NOEL: 25,000 ppm[11] |
| 13-Week Inhalation Study | Rat | Inhalation | Multifocal mononuclear cell infiltrates in the heart.[11][12] | NOAEL: 4,000 ppm, LOAEL: 10,000 ppm[11][12] |
| Prenatal Developmental Toxicity | Rat | Inhalation | Dilated bladders in fetuses at high exposure.[11][12] | - |
| Genetic Toxicity | - | In vitro/In vivo | No evidence of genetic toxicity in a battery of studies.[11] | - |
Experimental Workflow: Cardiac Sensitization Study
Caption: A simplified workflow for a cardiac sensitization study.
Detailed Experimental Protocols
Refrigerant Performance Testing
Objective: To determine the coefficient of performance (COP) and refrigerating capacity of a refrigerant in a vapor compression cycle.
Apparatus: A standard refrigeration test rig including a compressor, condenser, expansion valve, and evaporator, equipped with pressure and temperature sensors at various points in the cycle, a power meter for the compressor, and a method to measure the refrigerant mass flow rate.[13][14]
Procedure:
-
The refrigeration system is charged with the test refrigerant to the manufacturer's specified level.[15][16]
-
The system is allowed to reach steady-state operating conditions at a specified evaporator and condenser temperature.[17]
-
The following parameters are recorded:
-
The refrigerating effect is calculated as the change in enthalpy of the refrigerant across the evaporator.
-
The COP is calculated as the ratio of the refrigerating effect to the power input to the compressor.[17]
Cardiac Sensitization Study in Dogs
Objective: To determine the potential of a substance to induce cardiac arrhythmias in the presence of epinephrine.
Apparatus: An inhalation exposure chamber, an electrocardiogram (ECG) monitor, and a system for intravenous injection.[18][19]
Procedure:
-
A conscious beagle dog is fitted with a mask for inhalation and an ECG for continuous monitoring.[18]
-
A baseline ECG is recorded.
-
A control intravenous injection of epinephrine is administered to ensure a normal cardiac response.[18]
-
The dog is exposed to a specific concentration of the test substance for a set period (e.g., 5-10 minutes).[20]
-
During the exposure, a challenge injection of epinephrine is administered.[20]
-
The ECG is continuously monitored for the occurrence of cardiac arrhythmias.[18]
-
The concentration of the test substance is incrementally increased in subsequent tests to determine the threshold for sensitization.[20]
Signaling Pathway: Epinephrine-Induced Arrhythmia
References
- 1. Low Climate Impact of New Blowing Agents Confirmed | BuildingGreen [buildinggreen.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. epa.gov [epa.gov]
- 4. electronics.org [electronics.org]
- 5. SPECIFICATION FOR SOLVENT, CLEANING, TRANS-1-CHLORO-3,3,3,-TRIFLUOROPROPENE, SOLSTICE® PF | Standards [standards.nasa.gov]
- 6. "Experimental Comparison of HCFO and HFO R1224yd(Z), R1233zd(E), R1336m" by Cordin Arpagaus and Stefan Bertsch [docs.lib.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. nht.xjtu.edu.cn [nht.xjtu.edu.cn]
- 9. duomimachine.com [duomimachine.com]
- 10. Alternative Solvent with Low Global Warming Potential [circuitnet.com]
- 11. tandfonline.com [tandfonline.com]
- 12. The acute, genetic, developmental and inhalation toxicology of trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. scribd.com [scribd.com]
- 15. ijera.com [ijera.com]
- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 17. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 18. nist.gov [nist.gov]
- 19. Evaluation of the Dog Cardiac Sensitization Test - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. imorules.com [imorules.com]
A Comparative Guide to the Synthetic Pathways of 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for 1-Chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd), a compound of significant interest due to its low global warming potential and applications as a refrigerant, blowing agent, and solvent.[1] The following sections detail the experimental protocols, comparative performance data, and safety considerations for the most prevalent synthetic pathways, offering valuable insights for process selection and optimization.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound typically proceeds through three main pathways, each with distinct advantages and disadvantages in terms of starting materials, reaction conditions, and product profiles. The choice of a specific pathway is often dictated by factors such as cost, desired isomer purity, and available equipment.
| Parameter | Pathway 1: From 1,1,1,3,3-Pentachloropropane (HCC-240fa) | Pathway 2: From 1,1-Dichloro-3,3,3-trifluoropropane (HCFC-243fa) | Pathway 3: From 1-Chloro-1,3,3,3-tetrafluoropropane (HCFC-244fa) |
| Reaction Type | Fluorination | Dehydrochlorination | Dehydrofluorination |
| Reaction Phase | Liquid or Gas | Liquid or Gas | Gas |
| Catalyst | Catalytic (e.g., SbClₓFᵧ, fluorinated Cr₂O₃) or Non-Catalytic | Caustic solution (e.g., KOH, NaOH) or Solid catalyst (e.g., activated carbon, fluorinated metal oxides) | Solid catalyst (e.g., fluorinated metal oxides) |
| Typical Temperature | Liquid: 85-120°C (catalytic), Higher for non-catalytic; Gas: 200-450°C | Liquid (caustic): 50-70°C; Gas (catalytic): 300-450°C | Not specified in detail, generally elevated temperatures for gas-phase catalysis |
| Typical Pressure | Liquid: 5.5-42 atm; Gas: Atmospheric to moderate pressure | Atmospheric or increased pressure | Not specified in detail |
| Reported Yield | Varies, can be moderate (e.g., 54-71% in some instances) | High selectivity to the trans-isomer reported with activated carbon catalyst | Generally effective, but quantitative data is less available |
| Key Byproducts | Underfluorinated intermediates (e.g., HCFC-241fa, HCFC-242fa), over-fluorination products (e.g., HFC-245fa), and heavy by-products (oligomers) | Metal chlorides (from caustic route), other chlorinated and fluorinated propenes | Hydrogen fluoride (HF), (Z)-isomer of HCFO-1233zd |
| Isomer Control | Reaction conditions influence the (E)/(Z) isomer ratio | Activated carbon catalyst reported to favor the (E)-isomer | Isomer mixture is typically formed |
Experimental Protocols
Pathway 1: Synthesis from 1,1,1,3,3-Pentachloropropane (HCC-240fa)
Liquid-Phase Catalytic Fluorination:
-
Catalyst Preparation: A suitable fluorination catalyst, such as an antimony chlorofluoride, is charged into a corrosion-resistant reactor.
-
Reaction: 1,1,1,3,3-pentachloropropane (HCC-240fa) and anhydrous hydrogen fluoride (HF) are continuously fed into the reactor.
-
Conditions: The reaction is maintained at a temperature of approximately 85-120°C and a pressure of 5.5-10 atmospheres.
-
Product Separation: The effluent stream, containing HCFO-1233zd, unreacted starting materials, HCl, and HF, is passed through a series of distillation columns to separate the desired product from byproducts and unreacted reagents.
Gas-Phase Fluorination:
-
Catalyst Packing: A tubular reactor is packed with a solid fluorination catalyst, such as fluorinated chromium oxide.
-
Reaction: Gaseous HCC-240fa and anhydrous HF are passed through the heated reactor.
-
Conditions: The reaction temperature is typically maintained between 200°C and 450°C.
-
Purification: The product stream is cooled and subjected to scrubbing and distillation to isolate the HCFO-1233zd isomers.
Pathway 2: Synthesis from 1,1-Dichloro-3,3,3-trifluoropropane (HCFC-243fa)
Dehydrochlorination with Caustic Solution:
-
Reaction Setup: A reactor is charged with a caustic solution, such as aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Reaction: 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa) is added to the reactor.
-
Conditions: The mixture is heated to a temperature of 50-70°C with stirring.[2]
-
Product Recovery: The resulting HCFO-1233zd is volatile and can be collected from the reactor headspace, followed by purification to remove water and any unreacted starting material.
Gas-Phase Catalytic Dehydrochlorination:
-
Catalyst Loading: A fixed-bed reactor is loaded with a catalyst, such as activated carbon or a fluorinated metal oxide.
-
Reaction: Gaseous HCFC-243fa, optionally mixed with an inert gas like nitrogen, is passed over the catalyst bed.
-
Conditions: The reactor is maintained at a temperature between 300°C and 450°C.[2]
-
Product Isolation: The product stream is cooled, and HCFO-1233zd is separated from HCl and other byproducts through condensation and distillation. A patent suggests that using an activated carbon catalyst can lead to high selectivity for the trans-isomer of HCFO-1233zd.[3]
Pathway 3: Synthesis from 1-Chloro-1,3,3,3-tetrafluoropropane (HCFC-244fa)
Gas-Phase Catalytic Dehydrofluorination:
-
Reactor Preparation: A gas-phase reactor is packed with a suitable dehydrofluorination catalyst, for example, a fluorinated metal oxide.
-
Reaction: Gaseous 1-chloro-1,3,3,3-tetrafluoropropane (HCFC-244fa) is fed into the reactor.
-
Conditions: The reaction is carried out at elevated temperatures.
-
Purification: The product mixture, containing HCFO-1233zd isomers and hydrogen fluoride (HF), is then subjected to separation and purification steps to isolate the desired product.
Visualization of Synthetic Pathway Comparison
Caption: Comparison of the three main synthetic pathways to this compound.
Safety Considerations
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
1,1,1,3,3-Pentachloropropane (HCC-240fa): This starting material is toxic if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Handling should be performed in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4]
-
Anhydrous Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic substance.[5] Inhalation of its vapors can cause severe respiratory damage.[5] Skin or eye contact can result in severe burns that may not be immediately painful but can cause deep tissue damage.[5] Work with HF requires specialized PPE, including an acid-resistant apron, and gloves (e.g., neoprene or butyl rubber), and must be conducted in a well-maintained fume hood.[5] An emergency response plan, including the availability of calcium gluconate gel for skin exposure, is crucial.
-
Dehydrohalogenation Reactions: These reactions produce corrosive byproducts such as HCl and HF. The reaction setup must be designed to handle these acidic gases, for instance, by using scrubbers. There is also a risk of pressure buildup in closed systems, necessitating appropriate pressure relief devices.
-
Fluorinated Hydrocarbons: While HCFO-1233zd has low toxicity, the thermal degradation of fluorinated hydrocarbons can produce toxic compounds like hydrogen fluoride.[6] Therefore, it is important to avoid high temperatures and sources of ignition during and after the synthesis.
Researchers should always consult the Safety Data Sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work.
References
- 1. 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- | 2730-43-0 | Benchchem [benchchem.com]
- 2. US20160332936A1 - Process for Making HCFO-1233zd - Google Patents [patents.google.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Asthma onset after exposure to fluorinated hydrocarbons in the presence of combustion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reaction Kinetics of 1-Chloro-3,3,3-trifluoro-1-propene Isomers
An essential guide for researchers, scientists, and drug development professionals on the distinct kinetic behaviors of (E)- and (Z)-1-chloro-3,3,3-trifluoro-1-propene, providing key data for atmospheric modeling and chemical synthesis.
The isomers of 1-chloro-3,3,3-trifluoro-1-propene, specifically the cis (Z) and trans (E) forms, exhibit notable differences in their reaction kinetics, which has significant implications for their atmospheric lifetimes and industrial applications. This guide provides a comprehensive comparison of their reactivity, supported by experimental data and detailed methodologies.
Comparative Reaction Kinetics with OH Radicals
The primary atmospheric sink for both (E)- and (Z)-1-chloro-3,3,3-trifluoro-1-propene is their reaction with hydroxyl (OH) radicals. Experimental studies have revealed that the (Z)-isomer reacts more rapidly with OH radicals than the (E)-isomer at ambient temperature.
Rate Coefficients at 296 K
| Isomer | Rate Coefficient (k) at 296 K (cm³ molecule⁻¹ s⁻¹) | Reference |
| (E)-1-chloro-3,3,3-trifluoro-1-propene | (3.76 ± 0.35) × 10⁻¹³ | [1][2][3] |
| (Z)-1-chloro-3,3,3-trifluoro-1-propene | (9.46 ± 0.85) × 10⁻¹³ | [2][3] |
Temperature Dependence of Rate Coefficients
The rate coefficients for the reactions of both isomers with OH radicals have been studied over a range of temperatures, revealing distinct temperature dependencies.
| Isomer | Temperature Dependence Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Reference |
| (E)-1-chloro-3,3,3-trifluoro-1-propene | k(T) = (1.14 ± 0.15) × 10⁻¹² exp[(-330 ± 10)/T] | 213–376 | [1][2][3] |
| (Z)-1-chloro-3,3,3-trifluoro-1-propene | k(T) = (7.22 ± 0.65) × 10⁻¹⁹ × T² × exp[(800 ± 20)/T] | 213–376 | [2][3] |
| (E)-1-chloro-3,3,3-trifluoro-1-propene | k(T) = 1.025 × 10⁻¹³ × (T/298)²·²⁹ exp(+384/T) | 220–370 | [4] |
The (E)-isomer exhibits a positive temperature dependence, consistent with a typical Arrhenius behavior where the reaction rate increases with temperature. In contrast, the (Z)-isomer shows a non-Arrhenius behavior with a negative temperature dependence over the studied temperature range, indicating a more complex reaction mechanism.[2][3]
Atmospheric Lifetimes
The differing reaction rates with OH radicals directly translate to different atmospheric lifetimes for the two isomers. The faster reaction of the (Z)-isomer results in a shorter atmospheric lifetime.
| Isomer | Atmospheric Local Lifetime (due to OH reaction) | Reference |
| (E)-1-chloro-3,3,3-trifluoro-1-propene | ~34 days | [2][3] |
| (Z)-1-chloro-3,3,3-trifluoro-1-propene | ~11 days | [2][3] |
| (E)-1-chloro-3,3,3-trifluoro-1-propene | 46 days | [5] |
| (E)-1-chloro-3,3,3-trifluoro-1-propene | 26 days | [6] |
Isomerization
The interconversion between the (Z) and (E) isomers is another important kinetic aspect. This isomerization can be facilitated by catalysts or thermal energy.[7] For instance, at elevated temperatures (150°C to 350°C), catalytic isomerization can occur, often favoring the thermodynamically more stable (E)-isomer.[8] Studies have shown that at 220°C, a significant conversion of the (E)-isomer to the (Z)-isomer can occur over time.[9]
Experimental Protocols
The kinetic data presented in this guide were primarily obtained using two well-established experimental techniques:
-
Flash Photolysis Resonance-Fluorescence (FPRF): This technique was used to measure the rate constant for the gas-phase reaction of OH radicals with trans-1-chloro-3,3,3-trifluoropropene.[5][10] In this method, a pulse of light (flash photolysis) is used to generate OH radicals. The subsequent decay of the OH radical concentration in the presence of the reactant is monitored by resonance fluorescence, allowing for the determination of the reaction rate coefficient.
-
Pulsed Laser Photolysis-Laser-Induced Fluorescence (PLP-LIF): This method was employed to measure the rate coefficients for the gas-phase reactions of OH radicals with both (E)- and (Z)-isomers of 1-chloro-3,3,3-trifluoropropene.[2][3] OH radicals are produced by the pulsed laser photolysis of a precursor molecule. The temporal profile of the OH radical concentration is then measured using laser-induced fluorescence, where a laser excites the OH radicals and the resulting fluorescence is detected. The rate of decay of the OH concentration in the presence of the isomer gives the reaction rate coefficient.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the general experimental workflow for determining reaction kinetics and the atmospheric degradation pathway initiated by OH radicals.
References
- 1. This compound | 99728-16-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photochemical Properties of trans-1-chloro-3,3,3-trifluoropropene (trans-CHCl=CHCF3): OH Reaction Rate Constant, UV and IR Absorption Spectra, GWP and ODP. | NIST [nist.gov]
- 6. fluorocarbons.org [fluorocarbons.org]
- 7. 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- | 2730-43-0 | Benchchem [benchchem.com]
- 8. DE112013003077T5 - Process for preparing this compound and 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. researchgate.net [researchgate.net]
Assessing the Material Compatibility of 1-Chloro-3,3,3-trifluoro-1-propene Versus Other Common Solvents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable solvent is a critical decision in research and pharmaceutical development, with implications for process efficiency, safety, and material integrity. 1-Chloro-3,3,3-trifluoro-1-propene, a hydrofluoroolefin (HFO) also known as R-1233zd(E), has emerged as a promising alternative to traditional solvents due to its favorable environmental profile, including low global warming potential (GWP) and non-flammable nature. However, a thorough understanding of its compatibility with common laboratory materials is essential to prevent equipment degradation and ensure experimental reliability.
This guide provides an objective comparison of the material compatibility of this compound with other frequently used solvents—acetone, methanol, and isopropanol—across a range of common plastics and elastomers. The information presented is supported by experimental data from various sources to assist researchers in making informed decisions for their specific applications.
Executive Summary of Material Compatibility
The following tables summarize the compatibility of this compound and other solvents with various plastics and elastomers. The data is presented as percentage change in key physical and mechanical properties after immersion. It is important to note that the test conditions (duration and temperature) can significantly influence these results.
Table 1: Compatibility of Various Solvents with Common Plastics
| Material | Solvent | Test Conditions | Weight Change (%) | Volume Change (%) | Tensile Strength Change (%) | Elongation at Break Change (%) |
| Polyethylene (PE) | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Acetone | 20°C | Good Resistance | Good Resistance | No Data | No Data | |
| Methanol | 20°C | Excellent Resistance | Excellent Resistance | No Data | No Data | |
| Isopropanol | 20°C | Excellent Resistance | Excellent Resistance | No Data | No Data | |
| Polypropylene (PP) | This compound | Room Temp, 2 weeks | < 1 | < 1 | No Data | No Data |
| Acetone | 20°C | Good Resistance | Good Resistance | No Data | No Data | |
| Methanol | 20°C | Excellent Resistance | Excellent Resistance | No Data | No Data | |
| Isopropanol | 20°C | Excellent Resistance | Excellent Resistance | No Data | No Data | |
| Polyvinyl Chloride (PVC) | This compound | Room Temp, 2 weeks | < 1 | < 1 | No Data | No Data |
| Acetone | 20°C | Not Recommended | Not Recommended | No Data | No Data | |
| Methanol | 20°C | Good Resistance | Good Resistance | No Data | No Data | |
| Isopropanol | 20°C | Good Resistance | Good Resistance | No Data | No Data | |
| Polyvinylidene Fluoride (PVDF) | This compound | Room Temp, 2 weeks | < 1 | < 1 | No Data | No Data |
| Acetone | 20°C | Good Resistance | Good Resistance | No Data | No Data | |
| Methanol | 20°C | Excellent Resistance | Excellent Resistance | No Data | No Data | |
| Isopropanol | 20°C | Excellent Resistance | Excellent Resistance | No Data | No Data |
Table 2: Compatibility of Various Solvents with Common Elastomers
| Material | Solvent | Test Conditions | Weight Change (%) | Volume Change (%) | Tensile Strength Change (%) | Elongation at Break Change (%) |
| Neoprene | This compound | 20°C, 100 hours | Minor Increase[1] | No Data | No Data | No Data |
| Acetone | 20°C | Poor Resistance | Poor Resistance | No Data | No Data | |
| Methanol | 20°C | Good Resistance | Good Resistance | No Data | No Data | |
| Isopropanol | 20°C | Good Resistance | Good Resistance | No Data | No Data | |
| Hydrogenated Nitrile Butadiene Rubber (HNBR) | This compound | 20°C, 100 hours | Significant Increase[1] | No Data | No Data | No Data |
| Acetone | 20°C | Poor Resistance | Poor Resistance | No Data | No Data | |
| Methanol | 20°C | Good Resistance | Good Resistance | No Data | No Data | |
| Isopropanol | 20°C | Good Resistance | Good Resistance | No Data | No Data | |
| Polytetrafluoroethylene (PTFE) | This compound | 20°C, 100 hours | Minor Increase[1] | No Data | No Data | No Data |
| Acetone | 20°C | Excellent Resistance | Excellent Resistance | No Data | No Data | |
| Methanol | 20°C | Excellent Resistance | Excellent Resistance | No Data | No Data | |
| Isopropanol | 20°C | Excellent Resistance | Excellent Resistance | No Data | No Data | |
| Fluoroelastomer (FKM) | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Acetone | 20°C | Poor Resistance | Poor Resistance | No Data | No Data | |
| Methanol | 20°C | Good Resistance | Good Resistance | No Data | No Data | |
| Isopropanol | 20°C | Good Resistance | Good Resistance | No Data | No Data | |
| Ethylene Propylene Diene Monomer (EPDM) | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Acetone | 20°C | Good Resistance | Good Resistance | No Data | No Data | |
| Methanol | 20°C | Excellent Resistance | Excellent Resistance | No Data | No Data | |
| Isopropanol | 20°C | Excellent Resistance | Excellent Resistance | No Data | No Data |
Experimental Protocols
The data presented in this guide is based on standardized immersion testing protocols designed to evaluate the resistance of plastics and elastomers to chemical reagents. The primary methods referenced are ASTM D543 for plastics and ISO 1817 for elastomers.
Immersion Testing of Plastics (ASTM D543)
This standard practice evaluates the resistance of plastics to chemical reagents through immersion.
-
Test Specimens: Standardized specimens of the plastic material are prepared with defined dimensions.
-
Initial Measurements: The initial weight, dimensions (length, width, and thickness), and appearance (color and surface texture) of the specimens are recorded. Mechanical properties such as tensile strength and elongation at break are also measured for a set of control specimens.
-
Immersion: The test specimens are fully immersed in the solvent in a closed container to prevent evaporation.
-
Test Conditions: The immersion is carried out at a specified temperature and for a defined duration. For the data in this guide, typical conditions are room temperature (around 20-25°C) for a period of several days to two weeks.
-
Final Measurements: After the immersion period, the specimens are removed, gently wiped to remove excess solvent, and re-weighed and re-measured. Any changes in appearance are noted.
-
Mechanical Property Testing: The tensile strength and elongation at break of the exposed specimens are measured and compared to the control specimens to determine the percentage change.
Immersion Testing of Elastomers (ISO 1817)
This international standard specifies methods for determining the effect of liquids on vulcanized or thermoplastic rubbers.
-
Test Pieces: Standard test pieces of the elastomer are used.
-
Initial Measurements: The initial mass, volume (determined by a hydrostatic method), and hardness (Shore A durometer) are measured. Tensile strength and elongation at break are also determined for control samples.
-
Immersion: The test pieces are immersed in the test liquid in a suitable container.
-
Test Conditions: The test is conducted at a specified temperature and for a specific duration.
-
Post-Immersion Analysis: After immersion, the test pieces are removed, and the changes in mass, volume, hardness, tensile strength, and elongation at break are determined. The percentage change for each property is then calculated.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for assessing material compatibility and the logical relationships between solvent properties, material characteristics, and compatibility outcomes.
Caption: A generalized workflow for conducting material compatibility assessments.
Caption: Key factors that determine the outcome of solvent-material interactions.
References
A Comparative Guide to the Life Cycle Assessment of 1-Chloro-3,3,3-trifluoro-1-propene (HFO-1233zd)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Chloro-3,3,3-trifluoro-1-propene (HFO-1233zd) with its alternatives, focusing on their life cycle assessment (LCA). The information presented is supported by quantitative data from various studies to aid in informed decision-making for applications requiring solvents, refrigerants, or blowing agents.
Introduction to HFO-1233zd
This compound, a hydrochlorofluoroolefin (HCFO), is recognized for its low environmental impact, particularly its minimal Global Warming Potential (GWP) and Ozone Depletion Potential (ODP).[1][2] It exists as two isomers, HFO-1233zd(E) and HFO-1233zd(Z), each with distinct properties and applications. HFO-1233zd(E) is primarily used as a refrigerant and foam blowing agent, while HFO-1233zd(Z) is favored as a precision cleaning solvent.[2][3] Both isomers are characterized by their non-flammability and high solvency power.[2]
The adoption of HFO-1233zd is driven by stringent environmental regulations aimed at phasing out high-GWP substances like hydrofluorocarbons (HFCs).[4] This guide evaluates the life cycle performance of HFO-1233zd against several of these traditional and emerging alternatives.
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize the key environmental and performance metrics for HFO-1233zd and its alternatives.
Table 1: Environmental Impact Assessment
| Substance | Chemical Formula | GWP (100-year) | ODP | Atmospheric Lifetime |
| HFO-1233zd(E) | trans-CHCl=CHCF₃ | <1 - 7[3][5] | ~0.0003[3] | 26-40 days |
| HFO-1233zd(Z) | cis-CHCl=CHCF₃ | <1[2] | 0[2] | Not specified |
| HFC-245fa | CF₃CH₂CHF₂ | 1030 | 0 | 7.6 years |
| HFC-134a | CH₂FCF₃ | 1430 | 0 | 14 years |
| HCFO-1224yd(Z) | C₄H₂ClF₃O | Not specified | Not specified | Not specified |
| HFO-1336mzz(Z) | CF₃CH=CHCF₃ | ~2 | 0 | 22 days |
Table 2: Performance Data in Refrigeration and Heat Pump Applications
| Refrigerant | Application | Coefficient of Performance (COP) | Notes |
| HFO-1233zd(E) | Centrifugal Chiller | 6.7 | High efficiency, reducing annual power consumption by approximately 60% compared to high-GWP HFCs.[5] |
| HFO-1233zd(E) | High-Temp Heat Pump | ~2.69 | At 50°C evaporation temperature. |
| HFC-245fa | High-Temp Heat Pump | ~2.66 | At 50°C evaporation temperature. |
| HCFO-1224yd(Z) | High-Temp Heat Pump | ~2.74 | At 50°C evaporation temperature. |
Mandatory Visualizations
Life Cycle Assessment Framework for Refrigerants
The following diagram illustrates the "cradle-to-grave" stages considered in a comprehensive life cycle assessment of a refrigerant.[6] This framework is essential for evaluating the total environmental footprint, encompassing everything from raw material extraction to end-of-life management.[6]
Caption: A diagram illustrating the key stages and environmental impact indicators in a refrigerant's life cycle assessment.
Decision Pathway for Selecting Low-GWP Alternatives
This workflow outlines a logical process for researchers and developers to select a suitable, environmentally friendly alternative to high-GWP substances.
Caption: A workflow diagram for the selection of environmentally sound chemical alternatives based on LCA and performance data.
Experimental Protocols
The performance data cited in this guide are derived from standardized experimental setups designed to evaluate refrigerant properties and system efficiency. A typical experimental protocol for testing a refrigerant's performance in a vapor compression system involves the following:
1. Test Bench Setup:
-
A standard refrigeration test rig is used, comprising a compressor, a condenser, an expansion valve, and an evaporator.[7][8]
-
For precise measurements, the system is often placed within a calorimeter, which allows for a double energy balance on both the air and refrigerant sides.[9]
-
Instrumentation includes temperature and pressure sensors at the inlet and outlet of each major component, a refrigerant mass flow meter (e.g., a Coriolis flow meter), and a wattmeter to measure the compressor's power consumption.[9][10]
2. Procedure for Performance Evaluation (e.g., COP Measurement):
-
The system is charged with the refrigerant under investigation (e.g., HFO-1233zd(E)).
-
Controlled conditions, such as ambient temperature and evaporating/condensing temperatures, are established and maintained to achieve a steady state.[10][11]
-
Data on temperatures, pressures, mass flow rate, and power consumption are recorded continuously.[10]
-
The cooling capacity is calculated based on the refrigerant's mass flow rate and the change in enthalpy across the evaporator.[10]
-
The Coefficient of Performance (COP) is then determined by dividing the calculated cooling capacity by the electrical power consumed by the compressor.[10]
3. Data Validation:
-
To ensure accuracy, experimental results are often compared against theoretical models or manufacturer's datasheet performance for a baseline refrigerant (like R-134a) under the same conditions.[8][10]
-
The uncertainty of measurements is estimated and reported to ensure the reliability of the findings.[9]
This standardized approach allows for the objective comparison of different refrigerants under identical operating conditions, providing the basis for the performance data presented in this guide.
References
- 1. Life-Cycle Assessment of Refrigerants for Air Conditioners Considering Reclamation and Destruction [mdpi.com]
- 2. HFO-1233zd | HFO Solvent Cleaning - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. archivemarketresearch.com [archivemarketresearch.com]
- 5. fluorocarbons.org [fluorocarbons.org]
- 6. Refrigerant Lifecycle Analysis → Term [energy.sustainability-directory.com]
- 7. scribd.com [scribd.com]
- 8. Commissioning of a refrigerant test unit and assessing the performance of refrigerant blends. [researchspace.ukzn.ac.za]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. tu-dresden.de [tu-dresden.de]
Safety Operating Guide
Proper Disposal of 1-Chloro-3,3,3-trifluoro-1-propene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1-chloro-3,3,3-trifluoro-1-propene, a liquefied gas that requires careful handling to mitigate risks to personnel and the environment. Adherence to these procedures is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a gas under pressure that may explode if heated and is harmful to aquatic life with long-lasting effects.[1] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a fume hood, and away from sources of ignition.[2][3][4] Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C3H2ClF3 | [1] |
| Molecular Weight | 130.5 g/mol | [5] |
| Boiling Point | 18.85 °C | [5] |
| Physical State | Liquefied gas | [1] |
| Vapor Pressure | High | [3] |
| Autoignition Temperature | 380 °C | [6] |
Step-by-Step Disposal Protocol for this compound
The primary and most recommended method for the disposal of this compound is to return the gas cylinder, whether empty or partially full, to the supplier.[1][7] If this is not feasible, the following procedural steps, in conjunction with your institution's environmental health and safety (EHS) office, should be followed.
Phase 1: Initial Assessment and Small Quantity Venting (if permissible)
-
Consult Institutional EHS: Before proceeding with any disposal method, contact your institution's EHS department. They will provide guidance based on local, state, and federal regulations.
-
Evaluate for Return to Supplier: Determine if the cylinder can be returned to the manufacturer or supplier. This is the most environmentally sound and safest disposal route.[7]
-
Small Residual Gas Venting (Expert Use Only): For very small, residual amounts of gas in a cylinder that cannot be returned, and only if approved by your EHS, the gas may be slowly vented in a certified chemical fume hood.[8] The sash should be lowered to the lowest practical position. Ensure the fume hood exhaust is functioning correctly. Never vent a full or partially full cylinder in this manner.
Phase 2: Preparation for Third-Party Disposal
-
Secure the Cylinder: Ensure the cylinder is upright and securely fastened to a stable surface, such as a wall or a cylinder stand.[2][3]
-
Proper Labeling: Clearly label the cylinder as "Waste: this compound" and include the date. If the cylinder is empty, it should be marked as "EMPTY".[4][7]
-
Segregate from Incompatibles: Store the waste cylinder in a designated, well-ventilated waste accumulation area, segregated from incompatible materials such as strong bases, oxidants, and reducers.[3]
-
Arrange for Professional Disposal: Contact your institution's hazardous waste management provider to arrange for the pickup and disposal of the cylinder. They will transport it to a licensed chemical destruction facility.[9]
Phase 3: Disposal of Empty Containers
-
Triple Rinse (for decontaminated containers): For containers that have been fully emptied and decontaminated, and if permitted by your institution, a triple rinse procedure may be applicable. The first rinseate must be collected and disposed of as hazardous waste.[10]
-
Render Unusable: Before discarding, the container should be made unusable by puncturing or other means to prevent reuse.[10]
-
Final Disposal: Dispose of the rinsed and rendered-unusable container in accordance with your institution's guidelines for solid waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. produkte.linde-gas.at [produkte.linde-gas.at]
- 2. research.arizona.edu [research.arizona.edu]
- 3. odu.edu [odu.edu]
- 4. mathesongas.com [mathesongas.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. vumc.org [vumc.org]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 1-Chloro-3,3,3-trifluoro-1-propene
Essential Guide to Handling 1-Chloro-3,3,3-trifluoro-1-propene
This document provides critical safety and logistical information for the handling and disposal of this compound (also known as HFO-1233zd) in a laboratory setting. Adherence to these procedural guidelines is essential for ensuring the safety of all personnel.
Hazard Identification and Exposure Limits
This compound is a liquefied gas that poses several hazards. It is crucial to be aware of its properties and the established exposure limits to handle it safely.
Key Hazards:
-
Physical: Contains gas under pressure; may explode if heated.[1][2][3][4][5][6] Contact with the evaporating liquid can cause frostbite.[5]
-
Health: May cause skin, eye, and respiratory tract irritation.[5][7] Exposure can lead to drowsiness or dizziness.[8] In confined spaces, it can displace oxygen and cause rapid suffocation.[9]
-
Environmental: Harmful to aquatic life with long-lasting effects.[1][3][8]
Quantitative Safety Data
The following tables summarize key quantitative data for this compound.
| Exposure Parameter | Value | Reference |
| Manufacturer AEL (8-hour TWA) | 300 ppm | [9] |
| AIHA WEEL (8-hour TWA) | 800 ppm | [6] |
| Toxicity Data | Value | Species | Reference |
| LC50 (Inhalation, 4 hours) | 640 mg/L | Rat | [10] |
| EC50 (Aquatic, Algae, 72 hours) | > 215 mg/L | Algae | [1] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The required equipment is detailed below.
| PPE Category | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be used where splashing is possible. | [1][3][11] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemically resistant gloves (e.g., nitrile for incidental contact) must be inspected before use. Safety shoes for handling cylinders. | [1][3][11][12][13] |
| Respiratory Protection | Adequate Ventilation: Not typically required. Exceeded Exposure Limits/Irritation: Full-face respirator with appropriate cartridges. Extreme Exposure/Spills: Full-face, self-contained breathing apparatus (SCBA) or supplied-air respirator. | [1][3][11][13] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safety. Follow this workflow from preparation to disposal.
-
Verify Ventilation: Ensure the work area, preferably a chemical fume hood, has adequate ventilation and is operational.
-
Inspect Equipment: Check all cylinders, valves, and transfer lines for leaks or damage. Use equipment rated for cylinder pressure.[4][5]
-
Review Emergency Procedures: Locate the nearest emergency exit, safety shower, eyewash station, and fire extinguisher. Ensure all personnel are familiar with first-aid measures.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Secure Cylinder: Ensure the gas cylinder is stored upright and firmly secured to prevent it from falling.[4][5]
-
Ground Equipment: Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[1][12]
-
Controlled Dispensing: Open the cylinder valve slowly. Use a backflow preventative device in the piping.[4]
-
Avoid Inhalation and Contact: Handle the chemical in a way that avoids direct contact with skin and eyes and prevents the inhalation of gas or vapors.[1][12]
-
Maintain Good Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3][6]
-
Close Valves: After use, tightly close the container valve, even when empty.[2][4]
-
Proper Location: Store cylinders in a dry, cool, and well-ventilated area, away from direct sunlight and incompatible materials like strong bases, oxidants, and reducers.[1][2][6][12]
-
Temperature Control: The storage area temperature should not exceed 52 °C (125 °F).[4][5] A temperature of 40°C or less is recommended.[2]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in suitable, closed, and clearly labeled containers.
-
Spill Management:
-
Professional Disposal: All waste, including contaminated absorbents and empty containers, must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[12] Do not discharge into sewers or the environment.[1][11][12]
-
Container Disposal: Empty containers may retain product residue and are hazardous. They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render them unusable before disposal in a sanitary landfill.[12]
Emergency and First-Aid Procedures
Immediate action is vital in case of accidental exposure.
| Exposure Route | First-Aid Measures | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [1][11][12] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. For frostbite, gently warm the affected part. Seek medical attention. | [1][2][11][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. | [1][2][11][12] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [11][12] |
Safe Handling Workflow Diagram
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. cgc-jp.com [cgc-jp.com]
- 3. produkte.linde-gas.at [produkte.linde-gas.at]
- 4. airgas.com [airgas.com]
- 5. airgas.com [airgas.com]
- 6. airgas.com [airgas.com]
- 7. Page loading... [guidechem.com]
- 8. 1-Propene, 1-chloro-2,3,3-trifluoro-, (1Z)- | C3H2ClF3 | CID 19050221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. mgchemicals.com [mgchemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
